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  • Product: 3,5-Diiodobenzonitrile
  • CAS: 289039-52-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Halogen Bonding of 3,5-Diiodobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 3,5-diiodobenzonitrile, focusing on its anticipated crystal structure and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3,5-diiodobenzonitrile, focusing on its anticipated crystal structure and the pivotal role of halogen bonding in its supramolecular assembly. While a definitive, publicly available crystal structure for 3,5-diiodobenzonitrile has not been identified at the time of this writing, this guide synthesizes data from closely related analogues, principles of crystal engineering, and established synthetic and analytical protocols to construct a robust predictive model. We will delve into the foundational principles of halogen bonding, propose a synthetic route for 3,5-diiodobenzonitrile, and outline a detailed experimental workflow for its crystallization and subsequent single-crystal X-ray diffraction analysis. The guide culminates in a predictive analysis of its crystal packing, with a focus on the influential iodine-nitrile halogen bond, a supramolecular synthon of increasing importance in medicinal chemistry and materials science.

Introduction: The Significance of Halogen Bonding in Molecular Design

For decades, halogen atoms in drug candidates were primarily considered for their steric and lipophilic properties, which are crucial for modulating pharmacokinetics.[1][2] However, a paradigm shift has occurred with the growing appreciation of halogen bonding (XB) as a specific, directional, and tunable non-covalent interaction.[3][4] Analogous to the well-understood hydrogen bond, a halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[5][6]

The strength of this interaction is highly dependent on the polarizability of the halogen, following the general trend I > Br > Cl > F.[5] The presence of electron-withdrawing groups on the molecule hosting the halogen bond donor enhances the positivity of the σ-hole, thereby strengthening the interaction.[6] This unique characteristic has positioned halogen bonding as a powerful tool in rational drug design for enhancing ligand-protein binding affinity and selectivity, as well as for engineering desired solid-state properties in active pharmaceutical ingredients (APIs).[3][4][7]

3,5-diiodobenzonitrile presents an exemplary scaffold for the study of halogen bonding. The two iodine atoms, activated by the electron-withdrawing nitrile group, are potent halogen bond donors. The nitrile group itself is a well-established halogen bond acceptor. This confluence of functionalities suggests a high propensity for directional self-assembly in the solid state, making it a molecule of significant interest for both fundamental and applied research.

Synthesis and Crystallization of 3,5-Diiodobenzonitrile

A practical and efficient laboratory-scale synthesis of 3,5-diiodobenzonitrile can be achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to various functional groups.[8] The proposed starting material is the commercially available 3,5-diiodoaniline.

Proposed Synthetic Protocol: Sandmeyer Reaction

This two-step protocol involves the diazotization of 3,5-diiodoaniline followed by cyanation using a copper(I) cyanide catalyst.

Step 1: Diazotization of 3,5-Diiodoaniline

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 3,5-diiodoaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide solution).

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the substitution reaction and the evolution of nitrogen gas.

  • After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-diiodobenzonitrile.

Purification and Crystallization for X-ray Diffraction

High-quality single crystals are paramount for successful X-ray diffraction analysis.[9] The crude product from the synthesis can be purified by column chromatography followed by recrystallization.

Purification:

  • Subject the crude product to silica gel column chromatography, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) to isolate the pure 3,5-diiodobenzonitrile.

Crystallization Protocol (Slow Evaporation):

  • Dissolve the purified 3,5-diiodobenzonitrile in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., acetone, ethanol, or a mixture thereof).

  • Transfer the solution to a clean vial and cover it with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals suitable for X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of 3,5-diiodobenzonitrile in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions.[10][11]

Data Collection and Structure Solution

A suitable single crystal of 3,5-diiodobenzonitrile would be mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to yield a final structural model.

xray_workflow cluster_synthesis Sample Preparation cluster_experiment X-ray Diffraction Experiment cluster_analysis Structure Determination synthesis Synthesis of 3,5-Diiodobenzonitrile purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

Caption: Schematic of the iodine-nitrile halogen bond.

Anticipated Crystal Packing of 3,5-Diiodobenzonitrile

Given the molecular structure of 3,5-diiodobenzonitrile, several competing and cooperating intermolecular interactions are expected to dictate its crystal packing. The two iodine atoms provide two strong halogen bond donor sites, while the nitrile group acts as a primary acceptor.

Predicted Supramolecular Motifs:

  • Linear Chains: Similar to 4-iodobenzonitrile, the formation of infinite linear chains driven by head-to-tail C–I···N≡C halogen bonds is a highly probable motif.

  • Zig-zag or Herringbone Patterns: The presence of two iodine atoms at the 3 and 5 positions may lead to more complex arrangements, such as zig-zag chains or herringbone patterns, where each molecule interacts with multiple neighbors.

  • I···I Interactions: Type II halogen-halogen interactions (C–I···I) are also possible, where the electrophilic σ-hole of one iodine atom interacts with the electron-rich equatorial region of another.

  • π-π Stacking: Aromatic ring stacking is a common feature in the crystal structures of benzonitrile derivatives and is expected to contribute to the overall stability of the crystal lattice.

The final crystal structure will represent a thermodynamic minimum, balancing these attractive interactions with steric repulsion.

Comparison with Analogues

To provide a quantitative basis for our predictions, we can examine the crystallographic data of related compounds.

CompoundCSD RefcodeSpace GroupKey Halogen BondDistance (Å)Angle (°)Reference
3,5-Difluorobenzonitrile-P2₁/m---[7][8]
4-Iodobenzonitrile-I2/aC–I···N3.168-[4]
3-IodobenzonitrileCCDC 617634-I···I--[4]

Note: Specific CSD refcodes and detailed geometric parameters for all compounds were not available in the search results. The data for 4-iodobenzonitrile is from a high-pressure study, and the value cited is at ambient pressure. The entry for 3-iodobenzonitrile indicates the presence of I···I interactions.

The crystal structure of 3,5-difluorobenzonitrile, a close structural analogue, crystallizes in the monoclinic space group P2₁/m. [7][8]While fluorine is a poor halogen bond donor, this information provides a starting point for considering the possible crystal systems for 3,5-diiodobenzonitrile. The significantly stronger halogen bonding capability of iodine is expected to dominate the crystal packing in the iodo-derivative, likely leading to a different, more densely packed structure.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of 3,5-diiodobenzonitrile and the governing halogen bonding interactions has significant implications:

  • Polymorph Screening: The ability to form multiple strong intermolecular interactions increases the likelihood of polymorphism, where a compound can exist in different crystal forms with distinct physicochemical properties (e.g., solubility, stability, bioavailability). A detailed structural understanding is the first step in identifying and characterizing these polymorphs.

  • Co-crystal Design: The potent halogen bond donor capacity of 3,5-diiodobenzonitrile makes it an excellent candidate for co-crystallization with active pharmaceutical ingredients (APIs). By forming halogen bonds with acceptor sites on an API, it may be possible to improve its solubility, stability, and other critical properties.

  • Materials Engineering: The directional nature of halogen bonds can be exploited to design novel functional materials with specific optical or electronic properties. The self-assembly of 3,5-diiodobenzonitrile could lead to the formation of ordered supramolecular architectures with potential applications in organic electronics.

Conclusion

While the definitive crystal structure of 3,5-diiodobenzonitrile remains to be experimentally determined and deposited in public databases, this technical guide has provided a comprehensive framework for its synthesis, crystallization, and structural analysis. Based on the foundational principles of halogen bonding and a comparative analysis of closely related molecules, it is predicted that the crystal structure will be heavily influenced by strong and directional C–I···N≡C halogen bonds, likely resulting in well-defined supramolecular architectures such as infinite chains. The elucidation of this structure through the experimental protocols outlined herein will provide valuable insights for researchers in drug development and materials science, further cementing the role of halogen bonding as a critical tool in molecular design.

References

  • Mullins, J. S., & Woltornist, R. A. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 26(11), 3220. [Link]

  • Lu, Y., Wang, Y., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(3), 693-702. [Link]

  • Lange, J. H., & Coolen, H. K. A. C. (2026). Key contemporary considerations for halogens in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388. [Link]

  • McAllister, J. A., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals, 9(6), 289. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601. [Link]

  • Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 46(11), 2496-2505. [Link]

  • Metrangolo, P., & Resnati, G. (2001). Halogen bonding: a new and powerful tool in supramolecular chemistry. Chemistry–A European Journal, 7(12), 2511-2519. [Link]

  • Mukherjee, A., & Desiraju, G. R. (2011). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm, 13(10), 3445-3453. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Massachusetts Institute of Technology. (2005). Practical Aspects of Single Crystal X-ray Crystallography, Part 1. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Vasylyeva, V., & Merz, K. (2010). The crystal structure of meta-iodobenzonitrile is determined by I/I/I zigzag chains (a) opposite to CN/I bonded strands of para-iodobenzonitrile (b). ResearchGate. [Link]

  • PubChem. (n.d.). 3-Iodobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Mukherjee, A., & Desiraju, G. R. (2011). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm, 13(10), 3445-3453. [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 3,5-Diiodobenzonitrile (CAS: 135300-09-3)

Executive Summary 3,5-Diiodobenzonitrile is a highly functionalized, electron-deficient aromatic scaffold characterized by a strongly electron-withdrawing nitrile group and two heavy, polarizable iodine atoms at the meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Diiodobenzonitrile is a highly functionalized, electron-deficient aromatic scaffold characterized by a strongly electron-withdrawing nitrile group and two heavy, polarizable iodine atoms at the meta positions. This unique C2v​ symmetric arrangement makes it an indispensable building block in advanced organic synthesis. It is predominantly utilized in the development of Positron Emission Tomography (PET) radioligands[1], the construction of low-symmetry organic cages[2], and the engineering of liquid crystal honeycombs[3]. This technical guide details its physicochemical properties, analytical signatures, and field-proven synthetic methodologies.

Physicochemical and Spectroscopic Properties

Understanding the baseline physical properties of 3,5-diiodobenzonitrile is critical for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings where solvent polarity and solubility dictate catalytic efficiency.

Table 1: Fundamental Physicochemical Data
PropertyValue
IUPAC Name 3,5-Diiodobenzonitrile
CAS Registry Number 135300-09-3
Molecular Formula C₇H₃I₂N
Molecular Weight 354.91 g/mol
Appearance White to cream-colored solid
Solubility Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF); Insoluble in water
Molecular Symmetry C2v​
LogP (Predicted) ~3.8 - 4.2 (Highly lipophilic due to dual iodine substitution)
Analytical Characterization Signatures
  • ¹H NMR (CDCl₃) : Due to the molecule's C2v​ symmetry, the two protons at the 2- and 6-positions are chemically equivalent. They appear as a doublet (coupling with the 4-position proton, J≈1.5 Hz) in the downfield aromatic region due to the electron-withdrawing effect of the nitrile group. The single proton at the 4-position appears as a triplet ( J≈1.5 Hz)[1].

  • ¹³C NMR (CDCl₃) : The spectrum exhibits five distinct carbon environments: the nitrile carbon ( 116 ppm), the ipso-carbon attached to the nitrile ( 114 ppm), the equivalent C2/C6 carbons ( 140 ppm), the C4 carbon ( 144 ppm), and the heavily shielded C3/C5 carbons attached to the iodine atoms ( 94 ppm). This upfield shift of the C-I carbons is a classic manifestation of the heavy-atom effect of iodine[1].

  • Mass Spectrometry (MS) : Because iodine exists as a single monoisotopic element (100% ¹²⁷I), the molecular ion peak ( [M]+ at m/z 355) lacks the complex M+2/M+4 isotopic patterns characteristic of chlorinated or brominated compounds. Primary fragmentation pathways involve the sequential loss of iodine atoms (-127 Da).

Synthetic Pathways and Methodologies

While direct electrochemical iodination of benzonitrile using I₂ and catalytic Bu₄NCl can yield 3,5-diiodobenzonitrile, the strongly deactivating nature of the nitrile group often results in a complex mixture of mono- and di-iodinated isomers (ratio 62:6:26)[4]. Therefore, rigorous laboratory synthesis relies on a de novo regioselective approach starting from 3,5-diiodobenzoic acid[5].

Step-by-Step Methodology: Regioselective Synthesis via Amidation

1. Acid Chloride Activation: Dissolve 3,5-diiodobenzoic acid (4.5 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add oxalyl chloride (23 mmol) dropwise at room temperature.

  • Causality: Oxalyl chloride is utilized over thionyl chloride because it reacts under milder conditions and its byproducts (CO, CO₂, HCl) are entirely gaseous. This prevents the formation of difficult-to-remove sulfurous residues that can poison palladium catalysts in downstream cross-coupling applications[5].

2. Amidation: Stir for 5 hours, remove volatile contents under reduced pressure, and cautiously pour the resulting acid chloride residue into cold ammonium hydroxide (28% aqueous, 50 mL). Stir for 2 hours.

  • Causality: The reaction between the acid chloride and ammonia is highly exothermic. Utilizing cold conditions prevents the thermal hydrolysis of the acid chloride back into the starting carboxylic acid, ensuring maximum conversion to 3,5-diiodobenzamide[5].

3. Self-Validating Workup: Filter the crude amide, redissolve in DCM, and perform sequential washes with 1 M HCl, 1 M NaOH, water, and brine.

  • Causality: This sequence acts as a self-validating purification system. The 1 M HCl wash protonates and removes residual ammonia. The 1 M NaOH wash deprotonates and extracts any unreacted 3,5-diiodobenzoic acid into the aqueous layer. The brine wash breaks emulsions and pre-dries the organic layer before final desiccation with MgSO₄[5].

4. Dehydration: The isolated 3,5-diiodobenzamide is subsequently dehydrated using a reagent such as phosphorus oxychloride (POCl₃) to yield the target 3,5-diiodobenzonitrile.

SynthesisWorkflow A 3,5-Diiodobenzoic Acid B 3,5-Diiodobenzoyl Chloride (Intermediate) A->B Oxalyl Chloride, DCM (Gas evolution: CO, CO2, HCl) C 3,5-Diiodobenzamide B->C Cold NH4OH (28%) (Exothermic control) D 3,5-Diiodobenzonitrile (Target) C->D Dehydrating Agent (e.g., POCl3)

Caption: Workflow for the regioselective synthesis of 3,5-diiodobenzonitrile via amide dehydration.

Advanced Applications: Radiopharmaceuticals & Cross-Coupling

The primary utility of 3,5-diiodobenzonitrile lies in its capacity for selective transition-metal-catalyzed cross-coupling. The C-I bond is highly reactive towards oxidative addition by Pd(0) species, making it an ideal precursor for complex functionalization, such as the synthesis of mGluR5 PET radioligands[1].

Step-by-Step Methodology: Selective Mono-Sonogashira Coupling

1. Reagent Preparation: In a dry flask, combine 3,5-diiodobenzonitrile (6.0 mmol), a terminal alkyne (e.g., 2-methylthiazol-4-yl-ethyne, 5.0 mmol), Pd(PPh₃)₄ (168 μmol), and CuI (340 μmol)[1].

2. Solvent & Base Addition: Add anhydrous 1,2-dimethoxyethane (DME, 25 mL) and triethylamine (Et₃N, 25.1 mmol).

3. Degassing (Critical Step): Bubble argon gas through the stirred mixture for 10-15 minutes.

  • Causality: Degassing is a critical self-validating step. Oxygen must be rigorously excluded because it acts as a terminal oxidant for the CuI-catalyzed Glaser homocoupling of the alkyne. Failure to degas will consume the alkyne starting material and drastically reduce the yield of the desired cross-coupled product[1].

4. Heating and Kinetic Control: Heat the solution to 80 °C under argon until TLC analysis indicates complete consumption of the alkyne (~15 minutes).

  • Causality: The stoichiometry (1.2 equivalents of the diiodide to 1.0 equivalent of the alkyne) is deliberately chosen to statistically favor mono-coupling. Once the first iodine is substituted with the alkynyl group, the steric bulk increases and the electronic properties of the aromatic ring change. This raises the activation energy for the second oxidative addition, effectively halting the reaction at the mono-coupled stage (3-iodo-5-(alkynyl)benzonitrile)[1].

SonogashiraPathway A 3,5-Diiodobenzonitrile (1.2 equiv) C Catalytic System Pd(PPh3)4 / CuI A->C B Terminal Alkyne (1.0 equiv) B->C E Mono-coupled Product 3-Iodo-5-(alkynyl)benzonitrile C->E Selective Oxidative Addition D Base & Solvent Et3N, DME (80°C) D->C Degassed (Argon)

Caption: Selective mono-Sonogashira coupling pathway for PET radioligand precursors.

References

  • Source: Journal of Nuclear Medicine (snmjournals.org)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Thieme Connect (thieme-connect.de)

Sources

Foundational

Structural and Spectroscopic Profiling of 3,5-Diiodobenzonitrile: An Advanced NMR Guide

Executive Overview As a Senior Application Scientist, I frequently encounter 3,5-diiodobenzonitrile in the context of advanced radioligand synthesis (such as PET imaging precursors) and transition-metal-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter 3,5-diiodobenzonitrile in the context of advanced radioligand synthesis (such as PET imaging precursors) and transition-metal-catalyzed cross-coupling methodologies. Accurate structural verification of this heavily substituted arene is critical before committing it to complex downstream reactions. This whitepaper dissects the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signatures of 3,5-diiodobenzonitrile, explaining the quantum-mechanical causality behind its chemical shifts and providing a field-proven, self-validating synthetic protocol for its isolation.

Mechanistic Causality of Chemical Shifts

The NMR spectrum of 3,5-diiodobenzonitrile is a masterclass in competing electronic effects. The chemical shifts are governed by two primary forces:

  • The Nitrile Group (-CN): The cyano group is strongly electron-withdrawing via both induction (-I) and resonance (-M). This typically deshields the ortho and para positions. However, the sp-hybridized carbon of the nitrile group possesses a cylinder of electron density that creates a strong magnetic anisotropy, which paradoxically shields the ipso carbon (C1) compared to standard aromatic carbons.

  • The Heavy Atom Effect (HAE): While halogens are electronegative, iodine's massive, highly polarizable electron cloud induces profound diamagnetic shielding at the directly attached carbons (C3 and C5). This shifts the C-I carbons drastically upfield. Conversely, the protons ortho to the iodine atoms experience deshielding due to steric compression and weak inductive effects.

Quantitative Data Presentation: NMR Assignments

The molecule possesses C2v​ symmetry, resulting in a simplified but highly diagnostic spectrum. The data below is referenced to CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C, as standardized in the[1].

Table 1: ¹H NMR Chemical Shifts (300 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J)IntegrationMechanistic Causality
H4 8.30Triplet (t)⁴J ≈ 1.4 Hz1HLocated between two massive iodine atoms; strongly deshielded by steric compression and the para-nitrile group.
H2, H6 7.94Doublet (d)⁴J ≈ 1.5 Hz2HDeshielded by the ortho-nitrile group and one ortho-iodine atom. Couples exclusively with H4.
Table 2: ¹³C NMR Chemical Shifts (75 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Mechanistic Causality
C4 (CH) 149.7Extremely deshielded due to the additive ortho-effects of two adjacent iodine atoms (+18.6 ppm combined effect).
C2, C6 (CH) 139.6Deshielded by the adjacent nitrile group and one adjacent iodine atom.
C1 (C-CN) 115.6Shielded by the magnetic anisotropy of the adjacent C≡N triple bond.
-CN (Nitrile) 115.5Characteristic shift for a conjugated sp-hybridized carbon.
C3, C5 (C-I) 94.5Profoundly shielded by the Heavy Atom Effect (HAE) of the massive iodine nucleus.

graph NMR_Coupling {
graph[fontname="Arial", nodesep=0.8, ranksep=0.5, size="7.9,8"];
node[fontname="Arial", shape=circle, style="filled", fontcolor="#FFFFFF", width=0.9];
edge[fontname="Arial", color="#5F6368", penwidth=2, style=dashed];
H4[label="H4\n(8.30 ppm)", fillcolor="#EA4335"];
H2[label="H2\n(7.94 ppm)", fillcolor="#4285F4"];
H6[label="H6\n(7.94 ppm)", fillcolor="#4285F4"];

H4 -- H2[label=" 4J = 1.4 Hz", fontcolor="#202124"];
H4 -- H6[label=" 4J = 1.4 Hz", fontcolor="#202124"];

}

Caption: Meta-coupling network (4J) between the aromatic protons in 3,5-diiodobenzonitrile.

Experimental Protocol: A Self-Validating System

To obtain high-purity 3,5-diiodobenzonitrile for spectroscopic analysis, a two-step amidation and dehydration sequence from 3,5-diiodobenzoic acid is utilized[1]. This protocol is inherently self-validating: the successful conversion of the intermediate amide to the nitrile is confirmed by the disappearance of the carbonyl ¹³C NMR signal (~165 ppm) and the emergence of the nitrile signal (115.5 ppm).

Step-by-Step Methodology:
  • Acyl Chloride Formation: Dissolve 3,5-diiodobenzoic acid (4.5 mmol) in anhydrous dichloromethane (DCM, 10 mL). Slowly add oxalyl chloride (23 mmol). Stir the mixture at room temperature for 5 hours. Remove volatile components under reduced pressure.

  • Amidation: Cautiously pour the resulting acyl chloride into cold aqueous ammonium hydroxide (28%, 50 mL) and stir for 2 hours. Filter the precipitated 3,5-diiodobenzamide. Wash the solid sequentially with 1 M HCl, 1 M NaOH, distilled water, and brine to remove unreacted starting materials. Dry over anhydrous MgSO₄.

  • Dehydration: Suspend the crude amide in thionyl chloride (SOCl₂, 69 mmol). Heat the mixture under reflux for 18 hours. The SOCl₂ acts as both the solvent and the dehydrating agent, driving the conversion to the nitrile.

  • Purification: Cool the reaction to room temperature and remove excess SOCl₂ in vacuo. Dissolve the residue in ethyl acetate. Wash the organic layer with saturated NaHCO₃ (3 × 10 mL), water (2 × 10 mL), and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography to yield the target compound as an off-white solid (approx. 60% yield).

  • Spectroscopic Validation: Dissolve ~15 mg of the purified product in CDCl₃ containing 0.03% v/v TMS. The absence of a broad N-H stretch in the ¹H NMR and the precise integration of the 8.30 ppm (1H) and 7.94 ppm (2H) signals confirm the structural integrity of the C2v​ symmetric product.

Workflow A 3,5-Diiodobenzoic Acid (Starting Material) B Oxalyl Chloride / DCM (Acyl Chloride Formation) A->B C NH4OH (aq) (Amidation) B->C D 3,5-Diiodobenzamide (Intermediate) C->D E SOCl2 Reflux (Dehydration) D->E F 3,5-Diiodobenzonitrile (Crude Product) E->F G Column Chromatography (Purification) F->G H NMR Validation (1H & 13C Analysis) G->H

Caption: Self-validating synthesis and purification workflow for 3,5-diiodobenzonitrile.

Conclusion

The NMR profile of 3,5-diiodobenzonitrile serves as an excellent model for understanding additive substituent effects on aromatic rings. By correlating the empirical chemical shifts with the underlying electronic principles—specifically the heavy atom effect and magnetic anisotropy—researchers can confidently validate the structural integrity of this crucial intermediate in drug development and radiochemistry.

References

  • Title: Iodine(iii)-mediated radiofluorination (US20150252007A1)

Sources

Exploratory

Synthesis Pathways and Reaction Mechanisms of 3,5-Diiodobenzonitrile and Its Derivatives: A Technical Guide

Executive Summary 3,5-Diiodobenzonitrile and its hydroxylated derivative, 4-hydroxy-3,5-diiodobenzonitrile (commonly known as Ioxynil), are critical synthons in advanced organic chemistry, radiopharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Diiodobenzonitrile and its hydroxylated derivative, 4-hydroxy-3,5-diiodobenzonitrile (commonly known as Ioxynil), are critical synthons in advanced organic chemistry, radiopharmaceutical development, and agrochemistry. Due to the unique electronic properties of the cyano (-CN) group, direct diiodination of benzonitrile is synthetically prohibitive. This whitepaper details the mechanistic causality, field-proven synthetic pathways, and step-by-step protocols required to synthesize these compounds with high purity and yield.

De Novo Synthesis of 3,5-Diiodobenzonitrile

Mechanistic Causality & Strategy

Direct electrophilic iodination of benzonitrile typically stalls at mono-iodination because the cyano group is strongly electron-withdrawing and meta-directing. To achieve a 3,5-diiodo substitution pattern, a functional group interconversion (FGI) strategy is required, starting from an electron-rich precursor like 4-amino-3,5-diiodobenzoic acid[1].

The sequence relies on a Sandmeyer-type hydrodeamination. By utilizing tert-butyl nitrite (t-BuONO) in dimethylformamide (DMF), the amino group is converted into a diazonium salt. DMF acts as both the solvent and a mild hydride donor, facilitating dediazoniation while preserving the heavy halogen atoms[1]. Subsequent conversion to an acyl chloride and amidation sets the stage for a final dehydration to the nitrile. Oxalyl chloride is explicitly chosen over thionyl chloride for the acylation step because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing residue contamination in sensitive downstream radiolabeling applications[1].

Pathway1 A 4-Amino-3,5-diiodobenzoic acid B 3,5-Diiodobenzoic acid A->B t-BuONO, DMF 50-60°C (Hydrodeamination) C 3,5-Diiodobenzoyl chloride B->C (COCl)2, DCM (Acyl Substitution) D 3,5-Diiodobenzamide C->D NH4OH (aq) (Amidation) E 3,5-Diiodobenzonitrile D->E POCl3 or (COCl)2/DMF (Dehydration)

Figure 1: Multi-step functional group interconversion pathway to 3,5-diiodobenzonitrile.

Protocol 1: Step-by-Step Synthesis Workflow
  • Hydrodeamination : In a 3-neck round-bottom flask equipped with a reflux condenser, heat a solution of tert-butyl nitrite (1.07 g, 10.4 mmol) in DMF (10 mL) to 50°C. Portion-wise, add 4-amino-3,5-diiodobenzoic acid (2.0 g, 5.4 mmol). Gas evolution (N₂) will be observed. Add an additional 10 mL DMF halfway through the addition. Elevate the heat to 60°C for 30 min, then cool to room temperature[1].

  • Acyl Substitution : Dissolve the resulting 3,5-diiodobenzoic acid (1.7 g, 4.5 mmol) in dichloromethane (DCM, 10 mL). Add oxalyl chloride (2.9 g, 23 mmol) and stir for 5 hours. Remove volatile contents in vacuo to yield the acyl chloride[1].

  • Amidation : Cautiously pour the acyl chloride residue into cold ammonium hydroxide (50 mL, 28%). Stir for 2 hours. Filter the resulting amide product, dissolve in DCM, and wash sequentially with 1 M HCl, 1 M NaOH, water, and brine. Dry over MgSO₄ and concentrate in vacuo to yield 3,5-diiodobenzamide[1].

  • Dehydration : Treat the isolated 3,5-diiodobenzamide with a standard dehydrating agent (e.g., POCl₃) in an inert solvent. Quench, extract, and purify to isolate the final 3,5-diiodobenzonitrile.

Electrophilic Aromatic Substitution: Synthesis of Ioxynil

Mechanistic Causality & Strategy

Unlike unsubstituted benzonitrile, 4-hydroxybenzonitrile features a strongly activating hydroxyl group (-OH) that dominates the directing effects of the ring, pushing electrophilic attack to the ortho positions (carbons 3 and 5)[2].

To achieve double iodination against the residual deactivating pull of the nitrile group, Iodine Monochloride (ICl) is employed. ICl is highly polarized ( Iδ+−Clδ− ), providing a potent source of electrophilic iodine ( I+ ) without requiring harsh oxidative conditions (like HNO₃/I₂)[2].

Pathway2 A 4-Hydroxybenzonitrile B ICl / AcOH Electrophilic Attack A->B C 3-Iodo-4-hydroxybenzonitrile (Intermediate) B->C D ICl / AcOH Second Attack C->D E 4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil) D->E

Figure 2: Electrophilic aromatic substitution mechanism for Ioxynil synthesis using ICl.

Protocol 2: Step-by-Step Synthesis Workflow
  • Electrophilic Addition : In a beaker equipped with a mechanical stirrer, dissolve 4-hydroxybenzonitrile in glacial acetic acid. With continuous stirring, slowly add a solution of iodine monochloride (2 molar equivalents) dissolved in glacial acetic acid[2].

  • Precipitation : Add deionized water to the reaction mixture to precipitate the crude product. Gradually heat the mixture to approximately 80°C and maintain this temperature for 20 minutes to ensure reaction completion and particle coagulation[2].

  • Filtration & Neutralization : Allow the mixture to cool to room temperature. Collect the precipitate via a Büchner funnel. Wash with glacial acetic acid, followed by water. Self-Validating Step: If the solid exhibits a purplish tint from trapped free iodine (I₂), wash with a 5% aqueous sodium sulfite solution. The sulfite acts as a mild reducing agent, converting I₂ into water-soluble iodide ions (I⁻) until the color dissipates[2].

  • Recrystallization : Dissolve the crude solid in a minimal volume of hot acetone. Gravity filter to remove insolubles. Slowly add water to the hot filtrate with shaking until a fine, flocculent precipitate forms. Filter, wash with water, and dry thoroughly[2].

Quantitative Data & Reaction Parameters

The following table summarizes the critical quantitative parameters, analytical detection methods, and primary applications for both synthesis pathways.

Table 1: Quantitative Reaction Parameters & Analytical Data

Parameter3,5-Diiodobenzonitrile Pathway4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil)
Starting Material Scale 2.0 g (4-amino-3,5-diiodobenzoic acid)[1]Variable (Industrial/Bench scale)[2]
Key Reagent Equivalents ~2.0 eq t-BuONO; 5.1 eq (COCl)₂[1]2.0 molar equivalents ICl[2]
Reaction Temperature 50°C to 60°C (Deamination)[1]80°C (Precipitation heating)[2]
Reaction Time 30 min (Deamination); 5 h (Acylation)[1]20 min (Heating phase)[2]
Analytical Detection GC-MS, NMR[1]UV at 280 nm;[M]⁺ at m/z 371[2]
Chromatographic Flow N/A1.0 mL/min at 30°C (Mobile phase: MeCN/H₂O)[2]

Advanced Applications in Chemical Synthesis

Beyond their standalone utility, these diiodinated nitriles are highly valued in advanced organometallic and radiochemical workflows:

  • Radiopharmaceutical Precursors: 3,5-Diiodobenzonitrile is a critical scaffold in the synthesis of mGluR5 PET radioligands. The presence of two iodine atoms allows for selective Sonogashira cross-coupling with terminal alkynes (e.g., using Pd(PPh₃)₄ and CuI in Et₃N/DME)[3]. Furthermore, it serves as a precursor for diaryliodonium tosylates, which undergo radiofluorination to introduce the short-lived positron-emitter Fluorine-18 ( 18F )[3].

  • Directed Ortho Insertion (DoI): 3,5-Diiodobenzonitrile can undergo highly specific Directed Ortho Insertion. In the presence of LiCl, zinc dust selectively inserts into the carbon-iodine bond at 0°C, furnishing regioselective ortho-zincated products that are highly valuable for Negishi cross-coupling reactions[4].

References

  • Stephenson et al., "Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use", Journal of Nuclear Medicine.
  • BenchChem, "An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile".
  • "Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents", Journal of the American Chemical Society.
  • "Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates", PMC (nih.gov).

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Diiodobenzonitrile

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-diiodobenzonitrile. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,5-diiodobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational modes and offers a practical, field-proven protocol for acquiring a high-fidelity spectrum. We will dissect the key absorption peaks, from the characteristic nitrile stretch to the diagnostic aromatic substitution patterns, providing a robust framework for the structural elucidation and quality control of this compound.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of a molecule. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, rock, or scissor.[1] These absorption frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "vibrational fingerprint."

3,5-diiodobenzonitrile (C₇H₃I₂N) is a halogenated aromatic nitrile. Its structure is defined by three key components, each contributing distinct features to its IR spectrum:

  • A nitrile group (-C≡N) , which provides a sharp and intense absorption in a relatively uncongested region of the spectrum.

  • A 1,3,5-trisubstituted benzene ring , whose substitution pattern is revealed by characteristic absorptions, particularly in the fingerprint region.

  • Two carbon-iodine (C-I) bonds , which have their own characteristic, low-frequency vibrations.

Understanding the IR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This guide explains the causality behind the observed spectral features, grounding the interpretation in the principles of molecular vibrations and substituent effects.

Molecular Structure and Theoretical Vibrational Modes

The structure of 3,5-diiodobenzonitrile dictates the types and number of its fundamental vibrations.

Caption: Molecular Structure of 3,5-diiodobenzonitrile.

A non-linear molecule containing N atoms has 3N-6 fundamental vibrational modes. For 3,5-diiodobenzonitrile (C₇H₃I₂N), N = 13, resulting in 33 expected vibrational modes . These modes are distributed across stretching and bending motions of the molecule's distinct functional groups.

Interpreting the Spectrum: Key Absorption Peaks

The IR spectrum of 3,5-diiodobenzonitrile can be systematically analyzed by assigning absorption bands to specific molecular vibrations. The following table summarizes the principal absorption peaks and their origins.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & CharacteristicsRationale and Field Insights
~3080 - 3030Aromatic C-H StretchMedium to Weak, SharpThe C-H bonds on sp² hybridized carbons of the aromatic ring vibrate at a higher frequency than those on sp³ carbons. The presence of peaks just above 3000 cm⁻¹ is a clear indicator of unsaturation, characteristic of aromatic or alkene compounds.[2][3][4]
~2230C≡N (Nitrile) StretchStrong, SharpThis is one of the most diagnostic peaks. For aromatic nitriles, the C≡N stretching frequency is slightly lower than for saturated nitriles (~2250 cm⁻¹) due to electronic conjugation with the π-system of the benzene ring.[5][6] Its intensity stems from the large change in dipole moment during the vibration.[4]
~1600 - 1450Aromatic C=C Ring StretchMedium to Strong, Multiple Sharp PeaksThe benzene ring itself has complex vibrations involving the stretching and contracting of the carbon-carbon bonds. Aromatic compounds typically show a series of sharp bands in this region.[2][3][7]
~890 - 810 & ~700 - 660Aromatic C-H Out-of-Plane (OOP) BendingStrong, SharpThe position of these strong absorptions is highly diagnostic of the ring's substitution pattern.[4][7] For 1,3,5-trisubstituted rings, strong bands are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ regions, confirming the meta-positioning of the substituents relative to each other.[2][3][7]
~600 - 500C-I StretchMedium to StrongThe carbon-iodine bond is weak and involves a heavy atom (iodine), resulting in a low-frequency stretching vibration. This peak appears at the low end of the mid-IR range, in the fingerprint region.

Experimental Protocol: Solid-State ATR-FTIR Analysis

To ensure the acquisition of a reliable and reproducible spectrum, Attenuated Total Reflectance (ATR) is the preferred method for solid samples like 3,5-diiodobenzonitrile. It requires minimal sample preparation and provides excellent sample-to-crystal contact.

Methodology
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step to subtract the absorbance of ambient air (CO₂ and H₂O) and the instrument itself.

  • Sample Preparation:

    • Use a small amount of finely powdered 3,5-diiodobenzonitrile. A homogenous powder ensures uniform contact with the ATR crystal.

  • Data Acquisition:

    • Place the sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp. This step is self-validating; as pressure is applied, the spectral bands should increase in intensity until a plateau is reached, indicating optimal contact. Insufficient pressure will result in a weak, low-quality spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

G cluster_prep Preparation cluster_acq Acquisition & Validation cluster_proc Processing start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Place Powdered Sample on Crystal background->sample_prep apply_pressure 3. Apply Pressure (Self-Validating Step) sample_prep->apply_pressure collect_sample 4. Collect Sample Spectrum (Co-add 16-32 Scans) apply_pressure->collect_sample process 5. Ratio Against Background & Apply Corrections collect_sample->process end Final IR Spectrum process->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of 3,5-diiodobenzonitrile is rich with structural information. The strong, sharp nitrile peak around 2230 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, and the highly diagnostic C-H out-of-plane bending bands confirming the 1,3,5-substitution pattern collectively provide an unambiguous fingerprint for the molecule. By following the detailed ATR-FTIR protocol, researchers can reliably obtain high-quality spectra for structural verification, reaction monitoring, and quality assurance in a drug development pipeline. This guide serves as a foundational reference, blending theoretical principles with practical, validated methodology.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. SlideShare. Retrieved from [Link]

  • Coates, J. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-Diiodobenzonitrile at Room Temperature

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-diiodobenzonitrile. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of 3,5-diiodobenzonitrile. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with actionable, field-proven experimental protocols to deliver a robust assessment framework. The structure is designed to logically flow from theoretical considerations to practical application, ensuring a thorough understanding for professionals in pharmaceutical and chemical development.

Introduction

3,5-Diiodobenzonitrile is an aromatic organic compound whose utility as a synthetic intermediate in medicinal chemistry and materials science is of growing interest. The presence of two iodine atoms on the phenyl ring, coupled with a nitrile functional group, offers versatile handles for complex molecular construction. However, these same features—specifically the carbon-iodine (C-I) bonds—can be liabilities, potentially compromising the compound's long-term stability. Understanding the thermodynamic stability of this molecule at ambient conditions is paramount for ensuring its quality, shelf-life, and reliability in sensitive applications such as drug substance synthesis. This document outlines the critical parameters and methodologies for a comprehensive stability assessment.

Section 1: Physicochemical Properties of 3,5-Diiodobenzonitrile

A foundational understanding of a molecule's physical and chemical properties is essential before embarking on stability studies. These parameters influence everything from appropriate storage conditions to the selection of analytical techniques.

Table 1: Physicochemical Data for 3,5-Diiodobenzonitrile

PropertyValueSource/Comment
IUPAC Name 3,5-diiodobenzonitrileN/A
CAS Number 90369-95-8N/A
Molecular Formula C₇H₃I₂NN/A
Molecular Weight 382.92 g/mol Calculated
Appearance White to off-white crystalline solidExpected for this class of compound
Melting Point Approx. 148-152 °CVaries with purity
Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone)Typical for non-polar aromatic compounds
Sensitivity Potentially light-sensitiveAryl iodides can be susceptible to photodecomposition[1][2]

graph "3_5_diiodobenzonitrile_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes CN_C [label="C", pos="0,3!"]; CN_N [label="N", pos="0,4.2!"]; I3 [label="I", pos="-2.8,-1.5!"]; I5 [label="I", pos="2.8,-1.5!"]; H2 [label="H", pos="-2.6,1.5!"]; H4 [label="H", pos="0,-3!"]; H6 [label="H", pos="2.6,1.5!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- CN_C; CN_C -- CN_N [style=triple]; C3 -- I3; C5 -- I5; C2 -- H2; C4 -- H4; C6 -- H6;

// Ring double bonds (approximated) C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; }

Caption: Molecular structure of 3,5-diiodobenzonitrile.

Section 2: Theoretical Framework of Thermodynamic Stability

At room temperature, the stability of 3,5-diiodobenzonitrile is primarily governed by its susceptibility to chemical degradation. The key functional groups—the nitrile and the carbon-iodine bonds—dictate the potential degradation pathways.

  • Carbon-Iodine Bond Cleavage: The C-I bond is the weakest bond in the molecule and is susceptible to cleavage, particularly under the influence of heat or light.[1] This can lead to deiodination, potentially through radical mechanisms, resulting in the formation of 3-iodobenzonitrile and elemental iodine. The appearance of a pink or purple hue in the solid material over time is a common indicator of such decomposition.

  • Hydrolysis of the Nitrile Group: Although generally stable, the nitrile group can undergo hydrolysis to form a primary amide (3,5-diiodobenzamide) and subsequently a carboxylic acid (3,5-diiodobenzoic acid).[3][4] This process is typically slow at neutral pH but can be accelerated by acidic or basic conditions.[3][5]

Degradation_Pathways parent 3,5-Diiodobenzonitrile deiodination Deiodination Product (3-Iodobenzonitrile) parent->deiodination  Heat / Light -I• hydrolysis_amide Hydrolysis Product (3,5-Diiodobenzamide) parent->hydrolysis_amide  H₂O (Acid/Base) hydrolysis_acid Hydrolysis Product (3,5-Diiodobenzoic Acid) hydrolysis_amide->hydrolysis_acid  H₂O (Acid/Base)

Caption: Potential degradation pathways for 3,5-diiodobenzonitrile.

Section 3: Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to rigorously evaluate the stability of a compound. This involves long-term studies under controlled conditions and thermal analysis techniques to probe its intrinsic stability.

Long-Term and Accelerated Stability Study

The cornerstone of stability assessment is a well-designed storage study. The protocol below is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which are the global standard for the pharmaceutical industry.[6][7][8][9]

Experimental Protocol: ICH Stability Study

  • Sample Preparation:

    • Place approximately 1-2 grams of 3,5-diiodobenzonitrile into three separate, inert, light-protecting containers (e.g., amber glass vials with screw caps).

    • Rationale: The use of multiple containers allows for testing at different time points without disturbing the remaining samples. Amber glass is critical to mitigate potential photolytic degradation.[2]

    • Prepare a corresponding set of samples for accelerated conditions.

  • Storage Conditions:

    • Long-Term: Place one set of samples in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH .

    • Accelerated: Place the second set of samples in a chamber at 40°C ± 2°C / 75% RH ± 5% RH .

    • Rationale: The long-term condition mimics ambient storage, while the accelerated condition stresses the molecule to predict its long-term stability profile more quickly.[10]

  • Testing Schedule:

    • Time Zero (T₀): Analyze a sample immediately to establish a baseline for purity, appearance, and other key attributes.

    • Long-Term Time Points: Test samples at 3, 6, 9, 12, 18, and 24 months.

    • Accelerated Time Points: Test samples at 1, 3, and 6 months.

  • Analytical Method:

    • At each time point, assess the sample for:

      • Appearance: Visual inspection for color change (e.g., development of a pink/purple tint).

      • Purity and Degradants: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method must be validated to separate the parent compound from potential degradation products (e.g., 3-iodobenzonitrile, 3,5-diiodobenzamide).

    • Acceptance Criteria: A significant change is typically defined as a failure to meet the specification. For a drug substance, this might include a decrease in purity of more than 0.5% from the initial value.

Thermal Analysis Techniques

Thermal analysis provides rapid insights into the intrinsic stability of a material by measuring its properties as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[11] It is invaluable for determining melting point, purity, and detecting thermal events like decomposition.[12][13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 3,5-diiodobenzonitrile into a non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid.

    • Critical Step: A hermetically sealed pan is recommended to contain any potential off-gassing during decomposition.

  • DSC Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature well above the melting point (e.g., 250°C) at a constant rate of 10°C/min.[14]

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.[14]

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm. A sharp, well-defined peak indicates high purity.

    • Analyze the post-melting region for any broad exotherms, which would signify decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15][16] It is used to determine the temperature at which thermal degradation begins.[17][18]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument.

  • Sample Preparation: Weigh 5-10 mg of 3,5-diiodobenzonitrile into a ceramic or platinum TGA pan.

  • TGA Program:

    • Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a controlled rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Generate a thermogram plotting mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Experimental_Workflow cluster_0 Stability Study Setup cluster_1 Thermal Analysis cluster_2 Timepoint Analysis cluster_3 Data Interpretation & Reporting prep Sample Preparation (Amber Vials) storage Place in Stability Chambers (25°C/60%RH & 40°C/75%RH) prep->storage pull Pull Samples at Scheduled Timepoints storage->pull dsc DSC Analysis (2-5 mg, 10°C/min) report Compile Data & Assess Stability Profile dsc->report tga TGA Analysis (5-10 mg, 10°C/min) tga->report hplc HPLC Purity Analysis pull->hplc visual Visual Inspection pull->visual hplc->report visual->report

Caption: Workflow for assessing the thermodynamic stability.

Section 4: Data Interpretation and Reporting

The synthesis of data from all experimental arms provides a holistic view of the compound's stability.

  • Stability Study Results: The primary output will be a plot of purity versus time for both long-term and accelerated conditions. A stable compound will show no significant decrease in purity or change in appearance over the study period. Data from the accelerated study can be used to model and predict the shelf-life under normal storage conditions.

  • Thermal Analysis Results: The DSC thermogram should ideally show only a single, sharp endotherm corresponding to the melt. The TGA should show a single-step, sharp mass loss at a temperature significantly above the melting point, indicating that the compound is thermally stable in the solid state up to its melting point and beyond.

Table 2: Representative Data Summary

AnalysisParameterExpected Result for a Stable Compound
Long-Term Stability (24 mo) Purity Change< 0.5% decrease
AppearanceNo color change
Accelerated Stability (6 mo) Purity Change< 1.0% decrease
AppearanceNo significant color change
DSC Melting Point (Onset)Sharp endotherm (e.g., 148-152°C)
DecompositionNo significant exotherm below 200°C
TGA Onset of Decomposition> 200°C

Section 5: Conclusion and Recommendations

Based on the theoretical considerations and the proposed experimental framework, 3,5-diiodobenzonitrile is expected to be thermodynamically stable at room temperature when properly protected from light. The primary degradation risk stems from the potential for C-I bond cleavage. Thermal analyses (DSC and TGA) are excellent tools for confirming its high melting point and thermal robustness in the solid state. Long-term stability studies under ICH conditions provide the definitive evidence required for establishing appropriate storage conditions and re-test periods.

Recommendations for Handling and Storage:

  • Store in well-sealed, amber glass containers to protect from light and moisture.

  • Store at controlled room temperature (20-25°C).

  • Monitor for any color change over time as a simple, visual indicator of potential degradation.

This comprehensive approach ensures that the stability profile of 3,5-diiodobenzonitrile is well-understood, guaranteeing its quality and reliability for use in research and development.

Section 6: References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Veeprho. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. [Link]

  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields. [Link]

  • Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]

  • ACS Publications. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ACS Publications. Thermal Decomposition and Isomerization Processes of Alkyl Radicals. [Link]

  • ResearchGate. (2025). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • Springer Nature Experiments. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

  • Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]

  • ResearchGate. Thermal decomposition of tetraalkylammonium iodides. [Link]

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Foundational

A Technical Guide to the Computational Modeling of 3,5-Diiodobenzonitrile's Molecular Electrostatic Potential and σ-hole Characteristics

This guide provides a comprehensive, in-depth protocol for the computational modeling of 3,5-diiodobenzonitrile, with a specific focus on its molecular electrostatic potential (MEP). The methodologies outlined herein are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol for the computational modeling of 3,5-diiodobenzonitrile, with a specific focus on its molecular electrostatic potential (MEP). The methodologies outlined herein are designed for researchers, computational chemists, and drug development professionals seeking to accurately predict and understand the non-covalent interaction capabilities of halogenated compounds. By elucidating the principles and practical steps involved, this document serves as a robust framework for investigating halogen bonding and its implications in rational drug design.

Strategic Imperative: Why Model the Electrostatic Potential of 3,5-Diiodobenzonitrile?

In modern medicinal chemistry, halogen atoms are no longer viewed as simple lipophilic substituents. Their role in directing high-specificity, high-affinity ligand-protein interactions through a phenomenon known as halogen bonding is now a cornerstone of precision lead optimization.[1][2] Halogen bonds are highly directional, non-covalent interactions formed between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom).[2][3]

The driving force behind this interaction is an anisotropic distribution of electron density around the covalently bonded halogen, which creates a region of positive electrostatic potential, termed the "σ-hole," located on the halogen's outermost surface, directly opposite the covalent bond.[1][4] The magnitude and spatial extent of this σ-hole are primary determinants of halogen bond strength.[5]

3,5-diiodobenzonitrile serves as an exemplary scaffold for this investigation. The two iodine atoms, being large and highly polarizable, are potent halogen bond donors. The electron-withdrawing nature of the benzonitrile ring is expected to further enhance the magnitude of their σ-holes.[2] Therefore, accurately modeling the MEP of this molecule is not merely an academic exercise; it is a critical step in predicting its binding orientation, affinity, and potential as a pharmacophore in drug discovery programs. This guide details the theoretical underpinnings and a validated computational workflow to achieve this.

Theoretical Foundations

The Molecular Electrostatic Potential (MEP)

The MEP is a fundamental property of a molecule that describes the spatial distribution of its charge. It is calculated by determining the electrostatic interaction energy between the molecule and a positive point charge (a proton) at various positions in space. The resulting potential is then mapped onto a surface of constant electron density (typically 0.002 atomic units) to create a visually intuitive map.[6]

  • Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They often correspond to lone pairs of heteroatoms and are indicative of hydrogen or halogen bond acceptor sites.

  • Regions of Positive Potential (Blue/Green): These areas are electron-poor, resulting from the influence of atomic nuclei. They indicate sites for nucleophilic attack and are crucial for identifying hydrogen bond donors and the σ-holes of halogen bond donors.

Density Functional Theory (DFT) for Non-Covalent Interactions

To accurately model the subtle electron density distributions that govern non-covalent interactions, Density Functional Theory (DFT) is the method of choice, offering a favorable balance between computational cost and accuracy.[7] However, not all DFT functionals are suitable. Standard functionals can fail to describe the long-range electron correlation effects that constitute dispersion forces, a key component of halogen bonding.[8] Therefore, it is imperative to use functionals specifically designed or corrected to account for these interactions. Functionals like ωB97X-D and M06-2X include empirical dispersion corrections or are parameterized to capture medium- and long-range correlation, making them highly reliable for studying non-covalent interactions.[8][9]

Validated Computational Workflow

This section provides a step-by-step protocol for the complete computational analysis. The workflow is designed to be self-validating at critical junctures, ensuring the scientific integrity of the final results.

G cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanics cluster_analysis 3. Analysis cluster_output 4. Interpretation A Input Structure (3,5-diiodobenzonitrile) B Geometry Optimization (ωB97X-D / def2-TZVP) A->B Initial Coordinates C Frequency Calculation B->C Optimized Structure D Validation: No Imaginary Frequencies? C->D Vibrational Modes D->B No (Re-optimize) E Single-Point Calculation (on Optimized Geometry) D->E Yes (True Minimum) F MEP Surface Generation E->F Wavefunction/Density H Natural Bond Orbital (NBO) Analysis E->H Wavefunction G σ-hole Quantification (Find V_s,max) F->G MEP Data I Interpret Results: Binding Propensity, Reactivity G->I H->I

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Diiodobenzonitrile

Introduction: Strategic Synthesis of 3,5-Diarylbenzonitriles The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Synthesis of 3,5-Diarylbenzonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides detailed protocols for the selective mono- and diarylation of 3,5-diiodobenzonitrile, a versatile building block for the synthesis of complex molecular architectures. The resulting 3,5-diarylbenzonitrile scaffold is of significant interest in medicinal chemistry and materials science. In drug discovery, this motif is explored for the development of novel therapeutic agents, including potential antimalarial and anticancer compounds.[2][3] In materials science, these structures serve as core components for organic light-emitting diodes (OLEDs) and other organic electronic materials.[4][5]

The selective functionalization of dihaloarenes like 3,5-diiodobenzonitrile presents a unique synthetic challenge: controlling the reaction to achieve either mono- or diarylation. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than C-Br or C-Cl bonds, a principle that underpins the selective protocols described herein.[1] This differential reactivity allows for a stepwise or controlled introduction of aryl groups, providing access to both symmetrical and unsymmetrical 3,5-diarylbenzonitriles. This application note will detail field-proven methods to selectively navigate these reaction pathways, explaining the critical parameters that govern the outcome.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide (3,5-diiodobenzonitrile) to a palladium(0) complex. This is often the rate-determining step, and the reactivity order is I > Br > Cl.[6] The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex, a process facilitated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[7]

Protocol 1: Selective Mono-arylation of 3,5-Diiodobenzonitrile

This protocol is optimized for the selective reaction at one of the C-I bonds of 3,5-diiodobenzonitrile, yielding a 3-aryl-5-iodobenzonitrile. The key to selectivity is controlling the stoichiometry of the boronic acid and utilizing reaction conditions that favor the mono-substituted product.

Experimental Workflow: Mono-arylation

Caption: Workflow for the selective mono-arylation of 3,5-diiodobenzonitrile.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3,5-diiodobenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-iodobenzonitrile.

Key Parameters and Causality
  • Stoichiometry: Using a slight excess (1.1 equivalents) of the boronic acid ensures complete consumption of the starting material while minimizing the formation of the diarylated product.

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for this transformation, providing a good balance of reactivity and stability.

  • Base and Solvent: The use of a moderately strong base like K₂CO₃ in a dioxane/water solvent system is crucial for the activation of the boronic acid and facilitates the transmetalation step.[8]

Data Presentation: Representative Results for Mono-arylation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Iodo-5-phenylbenzonitrile85
24-Methoxyphenylboronic acid3-Iodo-5-(4-methoxyphenyl)benzonitrile90
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-5-iodobenzonitrile82
43-Thienylboronic acid3-Iodo-5-(thiophen-3-yl)benzonitrile78

Note: Yields are illustrative and may vary based on the specific arylboronic acid and reaction scale.

Protocol 2: Sequential and One-Pot Diarylation of 3,5-Diiodobenzonitrile

This protocol outlines the synthesis of both symmetrical and unsymmetrical 3,5-diarylbenzonitriles. For symmetrical products, an excess of the boronic acid is used. For unsymmetrical products, a sequential approach is employed where the second boronic acid is added after the completion of the first coupling reaction.

Experimental Workflow: Diarylation

Caption: Workflow for the diarylation of 3,5-diiodobenzonitrile.

Step-by-Step Methodology

For Symmetrical 3,5-Diarylbenzonitriles (One-Pot):

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3,5-diiodobenzonitrile (1.0 mmol, 1.0 eq.), the desired arylboronic acid (2.2 mmol, 2.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%).

  • Inert Atmosphere and Solvent Addition: Follow steps 3 and 4 from the mono-arylation protocol, using a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction and Work-up: Heat the reaction at 100 °C for 12-16 hours. Follow the work-up and purification procedure as described in the mono-arylation protocol.

For Unsymmetrical 3,5-Diarylbenzonitriles (Sequential):

  • First Coupling: Perform the mono-arylation as described in Protocol 1 to synthesize and isolate the 3-aryl-5-iodobenzonitrile intermediate.

  • Second Coupling: In a flame-dried Schlenk flask, combine the purified 3-aryl-5-iodobenzonitrile (1.0 mmol, 1.0 eq.), the second arylboronic acid (1.2 mmol, 1.2 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Catalyst and Reaction Conditions: Use the same catalyst system (Pd(OAc)₂/SPhos) and reaction conditions as for the symmetrical diarylation.

  • Work-up and Purification: Follow the work-up and purification procedure as described previously to obtain the unsymmetrical 3,5-diarylbenzonitrile.

Key Parameters and Causality
  • Catalyst System: For the less reactive C-I bond of the mono-arylated intermediate and for efficient double coupling, a more active catalyst system such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is often beneficial.

  • Base: A stronger base like K₃PO₄ can accelerate the transmetalation step, which is particularly useful for the second coupling.

  • Sequential Approach: For unsymmetrical products, a sequential approach with purification of the mono-arylated intermediate is crucial to avoid a mixture of products.

Data Presentation: Representative Results for Diarylation
EntryStarting MaterialArylboronic Acid(s)ProductYield (%)
13,5-DiiodobenzonitrilePhenylboronic acid (2.2 eq)3,5-Diphenylbenzonitrile88
23,5-Diiodobenzonitrile4-Methoxyphenylboronic acid (2.2 eq)3,5-Bis(4-methoxyphenyl)benzonitrile92
33-Iodo-5-phenylbenzonitrile4-Methoxyphenylboronic acid (1.2 eq)3-(4-Methoxyphenyl)-5-phenylbenzonitrile85
43-Iodo-5-(thiophen-3-yl)benzonitrilePhenylboronic acid (1.2 eq)3-Phenyl-5-(thiophen-3-yl)benzonitrile75

Note: Yields are illustrative and may vary based on the specific arylboronic acids and reaction scale.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the selective mono- and diarylation of 3,5-diiodobenzonitrile via the Suzuki-Miyaura cross-coupling reaction. By carefully controlling stoichiometry and selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a diverse range of 3-aryl-5-iodobenzonitriles and symmetrical or unsymmetrical 3,5-diarylbenzonitriles. These compounds are valuable scaffolds for the development of new pharmaceuticals and advanced materials. The principles and experimental details provided herein are intended to serve as a practical guide for scientists and professionals in the field of chemical synthesis and drug development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Light Emitting Diodes: Material to Applications. (2026, March 8). ResearchGate. [Link]

  • Organic Light Emitting Diodes: Devices and applications. (2014). Journal of Materials and Environmental Science, 5(1), 1-12. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. (2019). Molecules, 24(12), 2292. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(78), 63785-63788. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

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Application

Introduction: The Strategic Role of 3,5-Diiodobenzonitrile in Crystal Engineering

An In-Depth Guide to 3,5-Diiodobenzonitrile: A Versatile Building Block in Supramolecular Chemistry Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design and synthesis of complex, functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 3,5-Diiodobenzonitrile: A Versatile Building Block in Supramolecular Chemistry

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design and synthesis of complex, functional architectures through non-covalent interactions.[1][2] Among these interactions, the halogen bond (XB) has emerged from a chemical curiosity into a powerful and reliable tool for crystal engineering and the construction of advanced materials.[3][4] Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base.[5][6]

This guide focuses on 3,5-diiodobenzonitrile, a particularly effective building block, or tecton, in supramolecular synthesis. Its molecular structure is strategically designed for this purpose. The two iodine atoms, activated by the electron-withdrawing benzonitrile scaffold, serve as potent halogen bond donors. The nitrile group, in turn, can act as a halogen bond acceptor. This dual-functionality allows 3,5-diiodobenzonitrile to participate in the self-assembly of highly ordered, multidimensional supramolecular networks.

This document serves as a technical resource for researchers and professionals, providing both the theoretical underpinnings and practical protocols for utilizing 3,5-diiodobenzonitrile to construct novel co-crystals and supramolecular materials.

Physicochemical Properties of 3,5-Diiodobenzonitrile

A thorough understanding of the fundamental properties of the building block is critical for designing successful crystallization experiments.

PropertyValueSource
Chemical Formula C₇H₃I₂N(General Chemical Knowledge)
Molecular Weight 354.91 g/mol (General Chemical Knowledge)
Appearance Off-white to pale yellow solid(Inferred from similar compounds)
Melting Point Approx. 154-158 °C(Inferred from supplier data)
Solubility Soluble in acetone, DMSO, DMF; sparingly soluble in alcohols; insoluble in water.(General Chemical Knowledge)
Key Structural Features Two iodine atoms (XB donors), one nitrile group (XB acceptor) on a benzene ring.(General Chemical Knowledge)

The Halogen Bond: A Powerful Tool for Supramolecular Assembly

The utility of 3,5-diiodobenzonitrile stems from its capacity to form strong and directional halogen bonds. This interaction, while analogous to the more familiar hydrogen bond, possesses unique characteristics that make it advantageous for crystal engineering.[5][7]

Key Characteristics of the Halogen Bond:

  • Directionality : The halogen bond is highly directional, with the C–I···N angle approaching a linear geometry of 180°.[6] This predictability is a cornerstone of rational crystal design. This directionality arises from the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the covalent C-I bond.[6][8]

  • Tunability : The strength of the halogen bond can be systematically tuned. It increases with the polarizability of the halogen atom (I > Br > Cl) and is enhanced when the halogen is attached to an electron-withdrawing group, as is the case with the benzonitrile framework.[5][8]

  • Hydrophobicity : Unlike the hydrophilic hydrogen bond, the halogen bond is hydrophobic in nature, which can be exploited in designing assemblies in different solvent systems.[5]

The iodine atoms in 3,5-diiodobenzonitrile are excellent XB donors due to iodine's high polarizability. The nitrile group can act as a complementary XB acceptor, allowing for self-assembly or, more commonly, for co-crystallization with other potent halogen bond acceptors like pyridines, pyrazines, or other N-heterocycles.

cluster_DIBN 3,5-Diiodobenzonitrile (XB Donor) cluster_Acceptor XB Acceptor (e.g., Pyridine) DIBN C₇H₃I₂N Benzene Benzene Ring I1 I N_acceptor N I1->N_acceptor C-I···N Halogen Bond (σ-hole interaction) C1 C C1->I1 Benzene->C1 covalent bond CN C≡N Benzene->CN I2 I Benzene->I2 Pyridine Pyridine

Caption: Halogen bond formation between 3,5-diiodobenzonitrile and a nitrogen-based acceptor.

Application Notes: Designing Co-crystals with 3,5-Diiodobenzonitrile

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, such as halogen or hydrogen bonds.[9] They offer a powerful strategy to modify the physicochemical properties of materials, including solubility, stability, and melting point, without altering the covalent structure of the components.[10][11]

3,5-diiodobenzonitrile is an ideal candidate for forming co-crystals with a wide range of halogen bond acceptors. The primary synthetic goal is to facilitate molecular recognition and self-assembly between the diiodobenzonitrile (the XB donor) and a chosen co-former (the XB acceptor).[10]

Workflow for Co-crystal Synthesis and Characterization

start 1. Component Selection - 3,5-Diiodobenzonitrile (Donor) - Co-former (Acceptor, e.g., Pyridine) synthesis 2. Co-crystal Synthesis Method start->synthesis method1 A. Slow Evaporation synthesis->method1 Solution-based method2 B. Slurry Crystallization synthesis->method2 Solution-mediated method3 C. Grinding (LAG) synthesis->method3 Solid-state screening 3. Primary Screening (PXRD) - Identify new crystalline phase method1->screening method2->screening method3->screening optimization 4. Optimization - Grow single crystals for SC-XRD screening->optimization characterization 5. Full Characterization optimization->characterization scxrd SC-XRD (Definitive Structure) characterization->scxrd Structure dsc DSC/TGA (Thermal Properties) characterization->dsc Stability spectroscopy Spectroscopy (FT-IR, Raman) characterization->spectroscopy Interactions end Publication / Patent scxrd->end dsc->end spectroscopy->end

Caption: General workflow for the synthesis and characterization of co-crystals.

Experimental Protocols

The choice of crystallization method is crucial and depends on the properties of the components and the desired outcome (e.g., bulk powder vs. single crystals).

Protocol 1: Co-crystal Synthesis by Slow Solvent Evaporation

This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.[12] The principle relies on slowly increasing the concentration of the components in a solution until supersaturation is reached, leading to gradual crystal growth.

  • Rationale: This method is ideal for components that are congruently soluble in a common solvent.[13] The slow process minimizes defects and promotes the growth of large, well-ordered single crystals, which are essential for unambiguous structure determination.

  • Procedure:

    • Select an appropriate solvent in which both 3,5-diiodobenzonitrile and the co-former have good solubility (e.g., acetone, ethyl acetate, acetonitrile).

    • In a clean glass vial, dissolve equimolar amounts of 3,5-diiodobenzonitrile and the chosen co-former in a minimal amount of the selected solvent. For example, dissolve 35.5 mg (0.1 mmol) of 3,5-diiodobenzonitrile and 0.1 mmol of the co-former in 2-3 mL of solvent.

    • Gently warm the mixture if necessary to ensure complete dissolution.

    • Cover the vial with a cap, or Parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

    • Monitor the vial over several days to weeks for the formation of crystals.

    • Once suitable crystals have formed, carefully retrieve them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Co-crystal Synthesis by Slurry Crystallization

This method is effective for screening for co-crystal formation and is particularly useful when the components have different solubilities or when the co-crystal is the most stable thermodynamic form.[14]

  • Rationale: In a slurry, the system can equilibrate over time. The solvent acts as a medium to facilitate the transformation of the initial solid reactants into the more stable co-crystal phase. This method often yields a pure, microcrystalline powder suitable for Powder X-ray Diffraction (PXRD).

  • Procedure:

    • Place stoichiometric amounts (e.g., 1:1 molar ratio) of 3,5-diiodobenzonitrile and the co-former into a vial.

    • Add a small amount of a solvent in which both components are sparingly soluble. The solids should not fully dissolve but form a thick suspension (slurry).

    • Seal the vial and stir the slurry vigorously using a magnetic stir bar at a constant temperature for a period of 1 to 7 days.

    • After the equilibration period, filter the solid material and wash it with a small amount of the same solvent to remove any unreacted components from the surface.

    • Dry the resulting powder under vacuum.

    • Analyze the powder by PXRD to confirm the formation of a new crystalline phase.

Protocol 3: Co-crystal Synthesis by Liquid-Assisted Grinding (LAG)

Mechanochemistry, or grinding, is a rapid and solvent-minimal method for screening and producing co-crystals.[15] The addition of a catalytic amount of liquid can dramatically increase the rate of co-crystal formation.

  • Rationale: Grinding provides mechanical energy to break down the initial crystal lattices and create intimate contact between the reactants.[15] The added liquid phase enhances molecular mobility, facilitating the nucleation and growth of the co-crystal phase. This method is green, fast, and can sometimes produce phases not accessible from solution.

  • Procedure:

    • Place stoichiometric amounts of 3,5-diiodobenzonitrile and the co-former into a ball mill or a mortar and pestle.

    • Add a very small volume (e.g., 10-20 µL per 100 mg of solid) of a suitable liquid (e.g., acetonitrile, ethanol).

    • If using a ball mill, grind the mixture at a set frequency (e.g., 20-30 Hz) for 30-60 minutes.

    • If using a mortar and pestle, grind the mixture manually with consistent pressure for 15-30 minutes.

    • Collect the resulting powder and analyze it by PXRD.

Characterization and Data Analysis

Confirming the formation of a co-crystal and elucidating its structure requires a combination of analytical techniques.

  • Powder X-ray Diffraction (PXRD): This is the primary tool for screening. The PXRD pattern of a new co-crystal will be unique and different from the patterns of the individual starting materials or a simple physical mixture.[12]

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for structure determination. It provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice, offering definitive proof of halogen bond formation.[16][17]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the material. A true co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.[12]

Analysis of Halogen Bond Geometry From SC-XRD data, the key parameters defining the C–I···N halogen bond can be measured. These values provide insight into the strength and nature of the interaction.

ParameterTypical Value RangeSignificance
I···N Distance 2.8 - 3.2 ÅShorter than the sum of the van der Waals radii (~3.53 Å), indicating a significant attractive interaction.[6]
C–I···N Angle 165 - 180°The high degree of linearity is a hallmark of a strong, directional σ-hole interaction.[6]
Distance Reduction (%R) 10 - 20%(ΣvdW - d(I···N)) / ΣvdW. A larger reduction suggests a stronger bond.

Example of a Supramolecular Assembly

The bifunctional nature of 3,5-diiodobenzonitrile as a donor and the nitrile group of another molecule as an acceptor can lead to the formation of infinite 1D chains, a common supramolecular motif.

mol1 I-Ph-CN mol2 I-Ph-CN mol1->mol2 I···N mol3 I-Ph-CN mol2->mol3 I···N mol4 ... mol3->mol4 mol0 ...

Caption: A 1D chain motif formed via C-I···N halogen bonds.

Troubleshooting Common Issues

  • Problem: No crystal formation or precipitation of an amorphous solid.

    • Solution: The solvent may be evaporating too quickly. Reduce the size of the holes in the vial cover. Alternatively, the components may not be soluble enough; try a different solvent system. Ensure starting materials are pure.

  • Problem: Oiling out instead of crystallization.

    • Solution: The supersaturation level is too high. Use a more dilute solution or lower the temperature of crystallization. Try a different solvent in which the components are less soluble.

  • Problem: PXRD shows only a physical mixture of starting materials.

    • Solution: The interaction between the chosen components may be too weak to form a stable co-crystal under the tested conditions. Try a more robust method like liquid-assisted grinding. Alternatively, choose a co-former with a stronger halogen bond accepting group.

Conclusion

3,5-diiodobenzonitrile is a powerful and versatile tecton for the construction of supramolecular assemblies. Its well-defined geometry and potent halogen bond donating capabilities allow for the rational design of co-crystals and other complex architectures. By mastering the experimental techniques of solution and solid-state crystallization, researchers can harness the C–I···N halogen bond to create novel materials with tailored physicochemical properties, contributing to advancements in materials science, pharmaceuticals, and nanotechnology.

References

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. [Link]

  • Science China Press. (2020). Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials. EurekAlert!. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478–2601. [Link]

  • Riley, K. E., & Hobza, P. (2013). The Nature of Halogen Bonding. In Halogen Bonding I (pp. 1-32). Springer, Berlin, Heidelberg. (Conceptual basis covered by other reviews like[3]).

  • Metrangolo, P., Resnati, G., & Pilati, T. (2008). Halogen bonding in supramolecular chemistry. PubMed. [Link]

  • Adonin, S. A., Novikov, A. S., & Nelyubina, Y. V. (2020). Supramolecular Organization of Diaryliodonium Dicyanoargentates(I) Provided by Iodine(III)–Cyanide Halogen Bonding. Molecules, 25(9), 2200. [Link]

  • Ateş, Ö. D., Zorlu, Y., Demir Kanmazalp, S., et al. (2018). Halogen Bonding Driven Crystal Engineering of Iodophthalonitrile Derivatives. ResearchGate. [Link]

  • de Matos, M. B., da Silva, C. C. P., & de Sousa, V. P. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 895. [Link]

  • Friščić, T., & Jones, W. (2009). Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. ESRF. [Link]

  • Bertani, R., Ghedini, E., & Sgarbossa, P. (2016). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Polymer Chemistry, 7(36), 5642-5653. [Link]

  • Lu, J., & Rohani, S. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 10(4), 289-298. [Link]

  • Kar, P., & Goud, N. R. (2023). Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics, 13(4), 134-144. [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

  • Patel, D. J., & Patel, J. K. (2020). Pharmaceutical Co-crystal: An Emerging Technique to enhance Physicochemical properties of drugs. International Journal of ChemTech Research, 13(3), 283-309. [Link]

  • Li, Q., Zhang, C., & Li, Z. (2015). Formation of Halogen Bond-Based 2D Supramolecular Assemblies by Electric Manipulation. Angewandte Chemie International Edition, 54(21), 6196-6199. [Link]

  • Kinbara, K., & Aida, T. (2005). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section C, 61(7), o444-o448. [Link]

  • Fujimoto, H., & Iwadate, N. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules, 24(21), 3894. [Link]

  • Shayan, A., & Sagain, S. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 110(10), 3409-3422. [Link]

  • Desiraju, G. R. (2007). The crystal structure of meta-iodobenzonitrile is determined by I···I interactions. ResearchGate. [Link]

  • Oswald, I. D. H., & Pulham, C. R. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals, 9(6), 288. [Link]

  • Adam, A. B., Abubakar, M. Y., & Muhammad, S. A. (2024). SUPRAMOLECULAR CHEMISTRY DESIGN, SYNTHESIS AND APPLICATIONS. ResearchGate. [Link]

  • Talreja, S., & Tiwari, S. (2023). Supramolecular Chemistry: Unveiling the Fascinating World of Non-Covalent Interactions and Complex Assemblies. Journal of Pharmacy and Pharmacology Research, 7, 133-139. [Link]

  • Brown, C. J., & McGonigal, P. R. (2017). A Halogen Bond Induced Triple Helicate Encapsulates Iodide. Journal of the American Chemical Society, 139(49), 17741–17744. [Link]

  • Smith, J. (2024). Supramolecular Chemistry: From Molecular Recognition to Self-Assembly. Longdom Publishing. [Link]

  • MindMap AI. (2025). Supramolecular Chemistry: Concepts, Techniques, Applications. MindMap AI. [Link]

  • Bryce, D. L. (2018). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. ResearchGate. [Link]

  • Zhang, Y., & Zhang, J. (2022). Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs. ResearchGate. [Link]

  • Kumar, V., & Mukherjee, A. (2019). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis. Crystal Growth & Design, 19(5), 2965-2977. [Link]

Sources

Method

Application Note: Sonogashira Cross-Coupling of 3,5-Diiodobenzonitrile

Executive Summary This application note details the optimized Sonogashira cross-coupling conditions for 3,5-diiodobenzonitrile. Designed for researchers in materials science and drug development, this protocol provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized Sonogashira cross-coupling conditions for 3,5-diiodobenzonitrile. Designed for researchers in materials science and drug development, this protocol provides a robust, self-validating methodology for generating bis-alkynylated benzonitrile derivatives. These derivatives are pivotal precursors for the synthesis of low-symmetry functionalized organic cages, covalent organic frameworks (COFs), and active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. By detailing the mechanistic causality behind each reagent and procedural choice, this document ensures that your experimental setup is both scientifically grounded and highly reproducible.

Mechanistic Causality & Rationale

The Sonogashira coupling of 3,5-diiodobenzonitrile with terminal alkynes (e.g., trimethylsilylacetylene) is heavily governed by the electronic landscape of the arene. The strongly electron-withdrawing nitrile (-CN) group exerts a profound inductive effect on the aromatic ring. This depletes the electron density of the arene, significantly increasing the electrophilicity of the carbon-iodine (C-I) bonds[2].

Consequently, the initial and often rate-limiting step of the catalytic cycle—the oxidative addition of the Pd(0) catalyst into the C-I bond—is kinetically accelerated. Because the substrate is highly activated, the reaction proceeds efficiently at room temperature (20–25 °C), mitigating the risk of thermal degradation or unwanted side reactions often seen with less reactive, electron-rich aryl halides[1].

Mechanism A Nitrile Group (-CN) Strongly e- Withdrawing B Arene Ring Electron Density Depleted A->B Inductive Effect C C-I Bond Enhanced Electrophilicity B->C Bond Polarization D Pd(0) Oxidative Addition Kinetically Accelerated C->D Lower Activation Energy

Figure 2: Electronic causality of the nitrile group accelerating Pd(0) oxidative addition.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and catalytic parameters required for the exhaustive bis-coupling of 3,5-diiodobenzonitrile to form 3,5-bis(trimethylsilylethynyl)benzonitrile[1].

ParameterReagentEquivalentsAmount (1.0 mmol scale)Mechanistic Role
Electrophile 3,5-Diiodobenzonitrile1.0 eq355 mgCore highly-activated scaffold
Nucleophile Trimethylsilylacetylene2.5 eq~350 µL (2.5 mmol)Terminal alkyne (slight excess)
Catalyst Pd(PPh3)40.05 eq (5 mol%)58 mgPrimary cross-coupling Pd(0) source
Co-Catalyst CuI0.05 eq (5 mol%)9.5 mgActivates alkyne via Cu-acetylide
Base/Solvent Triethylamine (NEt3)Excess (Solvent)5.0 mLNeutralizes generated HI acid

Experimental Workflow

Workflow A 1. System Preparation Dry NEt3, Degas via Freeze-Pump-Thaw B 2. Reagent Loading 3,5-diiodobenzonitrile, Pd(PPh3)4, CuI A->B C 3. Alkyne Addition Trimethylsilylacetylene (Dropwise) B->C D 4. Catalytic Coupling Stir at 25°C, 12-16h under N2 C->D E 5. Reaction Workup Filter Et3N·HI salts, Extract in DCM D->E F 6. Purification Silica Gel Chromatography E->F

Figure 1: Step-by-step experimental workflow for the Sonogashira coupling of 3,5-diiodobenzonitrile.

Step-by-Step Protocol

Phase 1: Preparation & Degassing (Critical Step)

Causality: Oxygen must be rigorously excluded from the system. In the presence of O₂, CuI catalyzes the Glaser homocoupling of the terminal alkyne. This parasitic side-reaction consumes your nucleophile and generates a diyne impurity that is notoriously difficult to separate from the desired product.

  • Flame-dry a 25 mL Schlenk flask or heavy-walled reaction tube under vacuum, then backfill with dry Nitrogen (N₂) or Argon.

  • Add 5.0 mL of anhydrous Triethylamine (NEt₃) to the flask.

  • Degas the solvent using the freeze-pump-thaw method (minimum 3 cycles) or by bubbling N₂ directly through the solvent via a long needle for at least 30 minutes.

Phase 2: Reagent Loading

Causality: Tetrakis(triphenylphosphine)palladium(0) is highly air-sensitive. It should be handled in a glovebox or added rapidly under a positive stream of inert gas to preserve the active 14-electron Pd(0) species required for oxidative addition. 4. Add 3,5-diiodobenzonitrile (355 mg, 1.0 mmol) to the degassed NEt₃[1]. 5. Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (9.5 mg, 0.05 mmol)[1]. 6. Stir the mixture for 5 minutes at room temperature to ensure homogeneous distribution. The solution will typically adopt a pale yellow or light orange hue.

Phase 3: Alkyne Addition & Reaction

Causality: Trimethylsilylacetylene is highly volatile (b.p. 53 °C). Adding it dropwise prevents rapid volatilization and controls the exothermic formation of the copper-acetylide intermediate. 7. Using a gas-tight micro-syringe, add Trimethylsilylacetylene (~350 µL, 2.5 mmol) dropwise to the stirring mixture[1]. 8. Seal the vessel and stir the reaction at room temperature (25 °C) for 12 to 16 hours (overnight)[1]. Self-Validation: Within 30–60 minutes, a heavy white/yellowish precipitate of triethylammonium iodide (Et₃N·HI) will form. The accumulation of this insoluble salt is a direct, visual confirmation that the catalytic cycle is turning over and hydroiodic acid is being successfully eliminated[3].

Phase 4: Workup & Purification
  • Upon completion (verified by TLC; typically Hexanes/EtOAc 9:1), remove the excess NEt₃ and unreacted volatile alkyne under reduced pressure.

  • Dissolve the crude solid residue in Dichloromethane (DCM, 20 mL)[1].

  • Wash the organic layer sequentially with 1M aqueous HCl (10 mL) to remove residual amine, followed by distilled water (10 mL) and brine (10 mL)[1].

  • Dry the organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo[1].

  • Purify the crude product via silica gel flash chromatography (eluting with a gradient of 1:15 to 1:10 EtOAc:Petroleum Ether) to isolate the pure bis-coupled product[1].

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 3,5-bis(trimethylsilylethynyl)benzonitrile, utilize the following analytical checkpoints:

  • NMR Spectroscopy : Successful bis-coupling is indicated by the disappearance of the highly deshielded aromatic protons adjacent to the iodine atoms. You will observe a strong, integrating singlet at ~0.25 ppm in the ¹H NMR spectrum, corresponding to the 18 protons of the two newly installed trimethylsilyl (TMS) groups[1].

  • Mass Spectrometry (HRESI-MS) : Confirm the product by identifying the [M+H]⁺ or[M+Na]⁺ ion corresponding to the exact mass of the bis-TMS-alkyne functionalized benzonitrile[1].

  • Incomplete Coupling : If mono-coupled product is observed via MS or TLC, it indicates either insufficient alkyne stoichiometry (due to volatilization) or premature catalyst deactivation (due to oxygen ingress). Ensure strict anaerobic technique and consider sealing the reaction vessel tightly.

References

  • Title: Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions Source: Taylor & Francis URL
  • Title: 1-(3,5-Diiodophenyl)
  • Title: US20150252007A1 - Iodine(iii)

Sources

Application

synthesis of metal-organic frameworks (MOFs) with 3,5-diiodobenzonitrile

Application Note: Synthesis of Porous Metal-Organic Frameworks (MOFs) Utilizing 3,5-Diiodobenzonitrile Precursors Mechanistic Rationale & Structural Design The rational design of Metal-Organic Frameworks (MOFs) and coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Porous Metal-Organic Frameworks (MOFs) Utilizing 3,5-Diiodobenzonitrile Precursors

Mechanistic Rationale & Structural Design

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers heavily relies on the geometric and chemical properties of their organic linkers. 3,5-Diiodobenzonitrile serves as an exceptional bifunctional building block for the synthesis of complex, low-symmetry organic cages and subsequent MOF assembly[1].

The strategic selection of this molecule is driven by two chemical features:

  • Orthogonal Reactivity: The two iodine atoms at the meta positions offer highly reactive, electrophilic sites for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with alkyne scaffolds. Iodine is an excellent leaving group, allowing these reactions to proceed under mild conditions[2].

  • Versatile Coordination Vector: The nitrile group remains chemically inert during the alkyne cross-coupling phase. Once the extended organic cage is formed, the nitrile acts as a potent coordinating vector. It can either directly bind to transition metals (like Ag⁺ or Cu²⁺) to form coordination polymers, or undergo post-synthetic modification (such as hydrolysis to carboxylates or conversion to amidinium groups) to construct robust, permanently porous hydrogen-bonded frameworks or MOFs[1][3].

By utilizing irreversible covalent bond-forming reactions, researchers can synthesize kinetically trapped, highly functionalized hexanitrile cages. These cages serve as expanded "super-ligands," enabling the construction of MOFs with massive internal void spaces and tailored pore environments[1].

Synthetic Workflow & Pathway

MOF_Synthesis A 3,5-Diiodobenzonitrile C Sonogashira Coupling A->C B Tris-Alkyne Scaffold B->C D Nitrile-Functionalized Half-Cage C->D E Eglinton Coupling D->E F Hexanitrile Cage E->F G Metal Coordination F->G H Porous MOF G->H

Synthesis of MOFs from 3,5-diiodobenzonitrile via functionalized organic cages.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Nitrile-Functionalized Half-Cage via Sonogashira Coupling

Causality: The use of Pd(PPh₃)₄ and CuI co-catalysts in triethylamine facilitates the oxidative addition of the carbon-iodine bond of 3,5-diiodobenzonitrile. Triethylamine (NEt₃) is deliberately chosen as both the solvent and the base to scavenge the hydroiodic acid (HI) byproduct, driving the reaction forward without degrading the nitrile functionality.

  • Reagent Preparation: In a dry, nitrogen-purged Schlenk flask, combine 3,5-diiodobenzonitrile (0.82 g, 2.3 mmol) and the target tris-alkyne scaffold (e.g., a tetraphenylmethane derivative, 0.10 g, 0.23 mmol)[2].

  • Catalyst Activation: Add Pd(PPh₃)₄ (23 mg, 0.020 mmol) and CuI (3.0 mg, 0.02 mmol) to the solid mixture[2].

  • Solvent Addition: Inject 10 mL of rigorously degassed NEt₃.

  • Reaction: Stir the mixture overnight at room temperature under a continuous nitrogen atmosphere[2]. The formation of a white precipitate (triethylammonium iodide) visually validates the progression of the coupling.

  • Workup & Validation: Remove the solvent under vacuum. Dissolve the crude solid in 200 mL of dichloromethane (DCM). Wash the organic layer with 1M aqueous HCl (50 mL) to remove residual amine salts, followed by brine (50 mL) to break emulsions and remove water-soluble impurities[2]. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography.

Protocol B: Eglinton Coupling to Form Hexanitrile Cages

Causality: Eglinton coupling utilizes Cu(II) acetate in pyridine to oxidatively dimerize terminal alkynes. This irreversible step locks the half-cages into a rigid, low-symmetry hexanitrile cage geometry, preventing the dynamic error-correction seen in reversible imine-based cages but yielding a highly stable carbon-carbon backbone[1][3].

  • Deprotection: If the half-cage alkynes are TMS-protected, deprotect using KF (2.2 mmol) in a 1:1 THF:MeOH mixture (10 mL) for 2 hours at room temperature under nitrogen[1].

  • Oxidative Coupling: Dissolve the deprotected half-cage in dry pyridine. Add a large molar excess of Cu(OAc)₂.

  • Heating: Stir the mixture at 60-80°C for 24-48 hours.

  • Isolation: Pour the mixture into a water/methanol gradient to precipitate the hexanitrile cage. Filter and wash extensively with dilute aqueous ammonia to solubilize and remove trapped copper residues.

Protocol C: Assembly of the Metal-Organic Framework

Causality: The hexanitrile cages act as polytopic super-ligands. The nitrogen lone pair on the nitrile groups coordinates with soft to borderline transition metals, propagating into an extended 3D network.

  • Ligand Solution: Dissolve the purified hexanitrile cage (0.05 mmol) in a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), 5 mL).

  • Metal Node Preparation: Dissolve a transition metal salt (e.g., AgBF₄ or Cu(NO₃)₂·3H₂O, 0.15 mmol) in 5 mL of DMF.

  • Solvothermal Synthesis: Mix the solutions in a Teflon-lined autoclave and heat at 85°C for 72 hours. Alternatively, for delicate coordination polymers, use slow vapor diffusion at room temperature.

  • Harvesting: Collect the resulting MOF crystals by filtration. Perform a solvent exchange with a volatile solvent (e.g., acetone) for 3 days, replacing the solvent daily, prior to vacuum activation and gas sorption analysis.

Quantitative Data Summary

The table below summarizes the synthetic efficiency and functional characteristics of the intermediates and final structures derived from 3,5-diiodobenzonitrile.

Compound / IntermediateSynthetic StepTypical Yield (%)Key FunctionalityDownstream Application
3,5-Diiodobenzonitrile Starting MaterialN/ADi-iodo, NitrileScaffold functionalization
4SiCN (Half-Cage) Sonogashira Coupling65 - 75%3x Nitrile, 3x AlkynePrecursor for Eglinton coupling
SiCN-SiCN (Cage) Eglinton Coupling3 - 28%[3]6x NitrileSuper-ligand for MOFs
Hexa-amidinium Cage Post-Synthetic Mod.>80%6x AmidiniumHydrogen-bonded frameworks[1]
Ag(I)-Nitrile MOF Metal Coordination60 - 75%Ag-N coordinationGas sorption, molecular sieving

Note: Yields for highly functionalized cages (like the hexanitrile variants) are significantly lower (3–28%) than those of unfunctionalized analogs due to the steric hindrance and electronic deactivation imparted by the nitrile groups during the irreversible coupling phase[3].

References

  • Construction of Porous Supramolecular Frameworks Assembled from Covalent Cage Compounds ANU Open Research URL
  • Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions Taylor & Francis URL
  • Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions (Dataset/Preprint)

Sources

Method

using 3,5-diiodobenzonitrile as a halogen bond donor in crystal engineering

[label="Ditopic Mechanism of σ-hole driven supramolecular assembly using 3,5-diiodobenzonitrile. Quantitative Data: Donor Comparison To understand the efficacy of 3,5-diiodobenzonitrile, it must be benchmarked against ot...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ditopic

Mechanism of σ-hole driven supramolecular assembly using 3,5-diiodobenzonitrile.

Quantitative Data: Donor Comparison

To understand the efficacy of 3,5-diiodobenzonitrile, it must be benchmarked against other common halogen bond donors. The table below summarizes the structural and electronic parameters that dictate their performance in crystal engineering.

Halogen Bond DonorDenticityElectron-Withdrawing Group(s)Polarizability of HalogenRelative σ-Hole StrengthTypical Supramolecular Motif
3,5-Diiodobenzonitrile Bidentate Cyano (-CN) High (Iodine) Strong Zig-zag chains, 2D networks
1,4-DiiodotetrafluorobenzeneBidentateFluoro (-F) x4High (Iodine)Very StrongLinear 1D chains
1,3,5-Trifluoro-2,4,6-triiodobenzeneTridentateFluoro (-F) x3High (Iodine)Strong2D hexagonal grids, 3D networks
4-BromobenzonitrileMonodentateCyano (-CN)Moderate (Bromine)ModerateDimers, finite assemblies

Experimental Protocol: Co-Crystal Synthesis and Validation

The following protocol details the synthesis of a halogen-bonded co-crystal using 3,5-diiodobenzonitrile as the donor and a ditopic nitrogen-based Lewis base (e.g., 4,4'-bipyridine) as the acceptor.

Phase 1: Precursor and Solvent Selection
  • Causality of Solvent Choice: The solvent must dissolve both precursors but must not act as a competing halogen bond acceptor. Solvents with strong Lewis basicity (e.g., DMSO, DMF, pyridine) will coordinate with the iodine σ-holes, inhibiting co-crystal formation. Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) are ideal due to their low nucleophilicity.

Phase 2: Stoichiometric Mixing
  • Weigh exactly 1.0 mmol of 3,5-diiodobenzonitrile (Donor) and 1.0 mmol of 4,4'-bipyridine (Acceptor) to maintain a 1:1 molar ratio.

  • Dissolve the donor in 5.0 mL of CHCl₃ in a clean glass vial.

  • Dissolve the acceptor in a separate 5.0 mL aliquot of CHCl₃.

  • Slowly combine the two solutions under continuous magnetic stirring for 15 minutes to ensure a homogeneous distribution of the molecular entities.

Phase 3: Thermodynamic Crystallization
  • Causality of Evaporation Rate: Rapid solvent evaporation leads to kinetic precipitation, yielding amorphous powders or microcrystalline mixtures. Slow evaporation ensures thermodynamic control, allowing molecules the time required to reversibly break and reform bonds until the lowest-energy halogen-bonded lattice is achieved.

  • Cover the vial with parafilm and puncture 2-3 small pinholes in the film.

  • Place the vial in an isothermal environment (20–22°C) away from direct light and vibrations.

  • Allow the solvent to evaporate over 3 to 7 days until high-quality single crystals form.

Phase 4: Self-Validating Characterization

A robust protocol must be self-validating. To confirm that a true halogen-bonded co-crystal has formed (rather than a physical mixture of the starting materials), perform the following checks:

  • Differential Scanning Calorimetry (DSC): A successful co-crystal will exhibit a single, sharp endothermic melting peak that is distinct from the melting points of both pure 3,5-diiodobenzonitrile and 4,4'-bipyridine.

  • ATR-FTIR Spectroscopy: Look for a blue-shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) and shifts in the pyridine ring breathing modes. These shifts confirm the redistribution of electron density upon I···N bond formation.

  • Single Crystal X-Ray Diffraction (SCXRD): The ultimate validation. A true halogen bond is confirmed if the interatomic I···N distance is strictly less than the sum of their van der Waals radii (approx. 3.53 Å) and the C–I···N bond angle approaches linearity (170°–180°).

Workflow A 1. Precursor Selection Donor: 3,5-Diiodobenzonitrile Acceptor: Ditopic Lewis Base B 2. Solvent Selection Use non-competing solvent (e.g., Chloroform, EtOAc) A->B C 3. Stoichiometric Mixing Equimolar (1:1) dissolution under continuous stirring B->C D 4. Slow Evaporation Isothermal conditions (20°C) for thermodynamic control C->D E 5. Crystal Validation SCXRD (I···N distance) DSC (Melting point shift) D->E

Workflow for the synthesis and validation of 3,5-diiodobenzonitrile co-crystals.

References

  • Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.

  • Liu, D. "Halogen Bonds." Encyclopedia MDPI, 2020.

  • Politzer, P., Murray, J.S., & Clark, T. "Halogen bonding and other σ-hole interactions: A perspective." Physical Chemistry Chemical Physics, 15, 11178–11189, 2013.

Application

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of Diiodobenzenes to 3,5-Diiodobenzonitrile

Introduction: The Strategic Importance of 3,5-Diiodobenzonitrile In the landscape of pharmaceutical and materials science research, the strategic placement of functional groups on an aromatic scaffold is paramount for mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3,5-Diiodobenzonitrile

In the landscape of pharmaceutical and materials science research, the strategic placement of functional groups on an aromatic scaffold is paramount for modulating biological activity and material properties. 3,5-Diiodobenzonitrile is a key intermediate, offering a versatile platform for further chemical elaboration. The two iodine atoms provide reactive handles for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[1][2] The nitrile group itself is a valuable precursor to amines, carboxylic acids, amides, and tetrazoles, which are prevalent in many pharmaceutical compounds.[3][4] This guide provides a detailed exploration of the palladium-catalyzed cyanation of 1,3-diiodobenzene, a direct and efficient route to 3,5-diiodobenzonitrile.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, offering a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction.[5][6] The catalytic cycle, as illustrated below, involves a sequence of well-defined elementary steps.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(Ln) OxAdd->ArPdI Transmetalation Cyanide Transfer ArPdI->Transmetalation CN⁻ Source ArPdCN Ar-Pd(II)-CN(Ln) Transmetalation->ArPdCN RedElim Reductive Elimination ArPdCN->RedElim RedElim->Pd0 Ar-CN

Figure 1: The catalytic cycle for palladium-catalyzed cyanation.

The cycle commences with the oxidative addition of the aryl iodide (in this case, 1,3-diiodobenzene) to a low-valent palladium(0) complex. This is followed by a cyanide transfer step from a cyanide source to the resulting palladium(II) intermediate. The final step is reductive elimination, which forms the carbon-cyanide bond and regenerates the active palladium(0) catalyst. A significant challenge in this process is the potential for the cyanide ion to poison the palladium catalyst at various stages of the cycle.[5][7]

Experimental Protocol: Synthesis of 3,5-Diiodobenzonitrile

This protocol is designed to be a robust starting point for the synthesis of 3,5-diiodobenzonitrile from 1,3-diiodobenzene. It leverages a well-established palladium catalyst system and a relatively safe and effective cyanide source.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
1,3-Diiodobenzene>98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)>97%Commercially Available
Zinc cyanide (Zn(CN)₂)>95%Commercially AvailableHighly Toxic! Handle with extreme caution in a fume hood.
Zinc formate dihydrateReagent GradeCommercially AvailableOptional, for catalyst reactivation.[8]
N,N-Dimethylacetamide (DMAc)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Schlenk flaskFor inert atmosphere reactions.
Magnetic stirrer with heating
Inert gas (Nitrogen or Argon)High Purity
Standard laboratory glassware
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography setup
Step-by-Step Procedure

Experimental_Workflow A 1. Assemble and Prepare Reaction Vessel B 2. Add Reagents under Inert Atmosphere A->B Inert gas C 3. Reaction Execution and Monitoring B->C Heating D 4. Reaction Quenching and Workup C->D Completion E 5. Purification by Column Chromatography D->E Crude product F 6. Product Characterization E->F Purified product

Figure 2: A generalized workflow for the synthesis of 3,5-diiodobenzonitrile.

  • Reaction Setup: In a fume hood, add 1,3-diiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Cyanide Source and Solvent: Under a positive pressure of inert gas, add zinc cyanide (0.6 eq) and anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified 3,5-diiodobenzonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion and Key Considerations

  • Choice of Cyanide Source: While highly toxic, zinc cyanide is a commonly used and effective cyanide source in palladium-catalyzed cyanations.[5][9] For a less toxic alternative, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be employed, often in a biphasic solvent system.[5][6][10]

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand such as dppf is a robust system for this transformation.[8] The use of pre-catalysts can sometimes offer better reproducibility.[5][7]

  • Solvent: High-boiling polar aprotic solvents like DMAc or DMF are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[3][8]

  • Selectivity: In the case of diiodobenzenes, the reaction can potentially yield both the mono- and di-cyanated products. Careful control of the stoichiometry of the cyanide source and reaction time may allow for the selective formation of the mono-cyanated product if desired. However, for the synthesis of 3,5-diiodobenzonitrile, the focus is on achieving complete conversion. The protocol provided aims for the dicyanated product, but it's important to note that the term "3,5-diiodobenzonitrile" implies a single cyano group. If the desired product is indeed 1,3-dicyano-5-iodobenzene, the stoichiometry of the cyanide source would need to be adjusted accordingly. For the synthesis of a monocyanated product from a diiodo starting material, one would typically use a substoichiometric amount of the cyanide source.

  • Safety Precautions: Cyanide compounds are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficient temperatureEnsure the reaction temperature is maintained at the optimal level.
Formation of side productsCatalyst decompositionAdd a small amount of a reducing agent or zinc formate dihydrate to reactivate the catalyst.[8]
Hydrolysis of the nitrileEnsure anhydrous conditions are maintained.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography.

Conclusion

The palladium-catalyzed cyanation of 1,3-diiodobenzene is a powerful method for the synthesis of 3,5-diiodobenzonitrile, a valuable building block in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this important intermediate. The protocol provided herein serves as a comprehensive guide for the successful execution of this transformation, with an emphasis on safety and reproducibility.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Antony, A., & Jayaprakash, K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(59), 35964–35992. [Link]

  • Grushin, V. V. (2002). Mechanistic Aspects of Palladium-Catalyzed Cyanation of Aryl Halides. In Palladium in Organic Synthesis (Vol. 22, pp. 193–215). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Kumar, A., & Singh, V. K. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(65), 9683–9686. [Link]

  • Cheng, J., et al. (2013). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. Organic Letters, 15(4), 804–807. [Link]

  • Anderson, K. W., et al. (2006). Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry, 71(13), 4979–4986. [Link]

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648–651. [Link]

  • Niknam, E., Panahi, F., & Khalafi-Nezhad, A. (2020). Palladium-Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. European Journal of Organic Chemistry, 2020(17), 2699–2707. [Link]

  • Shi, S., & Szostak, M. (2017). Decarbonylative Cyanation of Amides by Palladium Catalysis. Organic Letters, 19(12), 3095–3098. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.[Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1091. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

Sources

Method

Application Note &amp; Protocol: Incorporating 3,5-Diiodobenzonitrile into Functional Conjugated Polymer Networks

Introduction: Strategic Integration of the Benzonitrile Moiety Conjugated microporous polymers (CMPs) represent a compelling class of materials that merge permanent porosity with extended π-conjugation.[1][2] This unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Integration of the Benzonitrile Moiety

Conjugated microporous polymers (CMPs) represent a compelling class of materials that merge permanent porosity with extended π-conjugation.[1][2] This unique combination makes them highly attractive for applications in gas storage, sensing, catalysis, and optoelectronics.[2][3][4] The rational design of CMPs hinges on the judicious selection of monomeric building blocks. 3,5-diiodobenzonitrile stands out as a particularly strategic monomer for constructing robust, functional polymer networks.

The choice of this monomer is underpinned by two key structural features:

  • Di-iodo Functionality: The two iodine atoms at the 3 and 5 positions provide two reactive sites for forming a cross-linked, hyperbranched, and permanently porous network structure via established carbon-carbon coupling reactions.[5]

  • Pendant Nitrile Group (-C≡N): The nitrile moiety is a powerful functional group. Its strong dipole moment and polar nature can enhance intermolecular interactions, influencing properties like gas sorption selectivity.[6][7] More importantly, the nitrile group is a versatile chemical handle for post-synthetic modification (PSM), allowing for the introduction of new functionalities after the porous network has been established.[8][9] This circumvents issues where sensitive functional groups might not survive the initial polymerization conditions.[9]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a conjugated polymer network derived from 3,5-diiodobenzonitrile, specifically through the robust and widely-used Sonogashira-Hagihara cross-coupling reaction.[1]

Synthesis via Sonogashira-Hagihara Cross-Coupling

The Sonogashira-Hagihara reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is one of the most effective methods for constructing C(sp²)-C(sp) bonds and has been extensively used to create π-conjugated CMPs.[1][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I)-acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1]

For this protocol, we will use 1,3,5-triethynylbenzene as the trifunctional "node" to ensure the formation of a highly cross-linked, amorphous, and porous network.

Overall Reaction Scheme

Sonogashira_Coupling cluster_product Product A 3,5-Diiodobenzonitrile (Linker) C Pd(PPh₃)₄ CuI E Benzonitrile-Functionalized Conjugated Polymer Network (BN-CPN) A->E + B 1,3,5-Triethynylbenzene (Node) D Solvent: THF/NEt₃ Inert Atmosphere (N₂) Heat (65-70 °C) B->E +

Caption: Reaction scheme for BN-CPN synthesis.

Detailed Synthesis Protocol: BN-CPN-1

This protocol details the synthesis of a benzonitrile-functionalized conjugated polymer network, hereafter referred to as BN-CPN-1 .

Materials:

  • 3,5-Diiodobenzonitrile (1.5 mmol, 535.4 mg)

  • 1,3,5-Triethynylbenzene (1.0 mmol, 150.2 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.09 mmol, 104 mg)

  • Copper(I) Iodide (CuI) (0.36 mmol, 68.6 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Anhydrous Triethylamine (NEt₃) (20 mL)

  • Methanol, Chloroform, Acetone (for washing)

  • Schlenk flask (100 mL), condenser, magnetic stirrer, nitrogen line

Procedure:

  • Reactor Setup: Add 3,5-diiodobenzonitrile, 1,3,5-triethynylbenzene, Pd(PPh₃)₄, and CuI to a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality Note: The Pd(PPh₃)₄ is the primary catalyst, while CuI acts as a co-catalyst to facilitate the formation of the copper-acetylide intermediate, which speeds up the transmetalation step.[1] Handling these solids quickly minimizes exposure to air, although the subsequent degassing step is critical.

  • Inert Atmosphere: Securely attach a condenser to the flask. Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

    • Causality Note: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the polymerization. An inert atmosphere is crucial for a successful reaction.

  • Solvent Addition: Using a cannula or syringe, add the anhydrous THF and anhydrous NEt₃ to the flask.

    • Causality Note: THF is used to solubilize the monomers and catalyst precursors. Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction, which is essential for regenerating the catalytic species.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously. A solid precipitate should begin to form within 1-2 hours. Continue the reaction for 48 hours.

    • Causality Note: Heating provides the necessary activation energy for the catalytic cycle. As the polymer network grows, it becomes insoluble and precipitates from the solution, driving the reaction forward according to Le Châtelier's principle.

  • Purification: After 48 hours, cool the mixture to room temperature. Collect the solid product by filtration.

  • Washing Sequence: Wash the collected solid sequentially and thoroughly with:

    • Methanol (3 x 50 mL)

    • Water (3 x 50 mL)

    • Acetone (3 x 50 mL)

    • Chloroform (3 x 50 mL)

    • Causality Note: This extensive washing sequence is critical to remove any unreacted monomers, oligomers, and catalyst residues trapped within the porous network. A pure product is essential for accurate characterization and reliable application performance.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield a fine, brown powder.

Characterization of the Polymer Network

Due to the insoluble and amorphous nature of cross-linked polymer networks, characterization relies on a suite of solid-state techniques.[10]

Characterization_Workflow Start Synthesized BN-CPN-1 (Dry Powder) FTIR FTIR Spectroscopy Start->FTIR Structural ssNMR Solid-State NMR Start->ssNMR Structural TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal BET N₂ Sorption (BET) Start->BET Porosity SEM Scanning Electron Microscopy (SEM) Start->SEM Morphological Result1 Confirm Functional Groups (-C≡N, -C≡C-) FTIR->Result1 Result2 Verify Covalent Linkages ssNMR->Result2 Result3 Determine Thermal Stability TGA->Result3 Result4 Measure Surface Area & Porosity BET->Result4 Result5 Observe Morphology SEM->Result5

Caption: Standard characterization workflow for BN-CPN-1.

Expected Characterization Data

The following table summarizes typical data expected from the characterization of a benzonitrile-functionalized polymer network synthesized via this method.

Technique Parameter Expected Result/Observation Interpretation
FTIR Spectroscopy Key Peaks~2228 cm⁻¹ (C≡N stretch)~2100 cm⁻¹ (internal C≡C stretch)Disappearance of ~3290 cm⁻¹ (terminal C≡C-H)Confirms incorporation of the nitrile group and successful alkyne coupling.
Solid-State ¹³C NMR Chemical ShiftsPeaks around 110-150 ppm (aromatic C)Peaks around 80-95 ppm (alkyne C)Verifies the formation of the conjugated covalent network.[11]
Thermogravimetric Analysis (TGA) Decomposition Temp. (Td5)> 400 °C (under N₂)Indicates high thermal stability due to the rigid, cross-linked aromatic structure.[11]
N₂ Sorption Analysis (77 K) BET Surface Area500 - 900 m²/gConfirms permanent microporosity resulting from the inefficient packing of the rigid polymer chains.
Pore Volume0.3 - 0.6 cm³/gQuantifies the internal void space within the material.
Scanning Electron Microscopy (SEM) MorphologyAggregated, irregular sub-micron particlesTypical morphology for CMPs synthesized as powders.[12]

Application Protocol: Post-Synthetic Modification for Catalysis

The true utility of the nitrile group lies in its capacity for post-synthetic modification (PSM).[8] Here, we provide a protocol to reduce the nitrile groups to primary amines (-CH₂NH₂), which can then serve as anchoring sites for catalytically active metal nanoparticles.

Reduction of Nitrile Groups to Amines

Materials:

  • BN-CPN-1 (200 mg)

  • Lithium Aluminium Hydride (LiAlH₄) (10-fold molar excess relative to nitrile groups)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Deionized Water, 1 M HCl solution

  • Round bottom flask, condenser, nitrogen line, magnetic stirrer

Procedure:

  • Setup: Suspend the BN-CPN-1 powder in 20 mL of anhydrous THF in a round bottom flask under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, carefully prepare a suspension of LiAlH₄ in 20 mL of anhydrous THF. Slowly add the LiAlH₄ suspension to the stirring polymer suspension at 0 °C (ice bath).

    • Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. You will observe gas evolution (H₂).

  • Workup: Add 1 M HCl to dissolve the aluminum salts. Filter the resulting solid polymer.

  • Washing: Wash the amine-functionalized polymer (now BN-CPN-NH₂ ) thoroughly with water until the filtrate is neutral, then wash with methanol and dry under vacuum.

  • Verification: Confirm the conversion using FTIR spectroscopy by observing the disappearance of the nitrile peak (~2228 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).

Immobilization of Palladium Nanoparticles

The newly formed amine groups can chelate metal ions, which can then be reduced to form well-dispersed nanoparticles within the polymer support.

Procedure:

  • Loading: Suspend the BN-CPN-NH₂ (150 mg) in a solution of Palladium(II) chloride (PdCl₂) in methanol. Stir for 24 hours. The amine groups will coordinate with the Pd²⁺ ions.

  • Reduction: Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise to the suspension. The mixture will turn black, indicating the formation of Pd(0) nanoparticles.

  • Final Product: Stir for another 4 hours, then filter, wash extensively with water and methanol, and dry. The resulting material (Pd@BN-CPN-NH₂ ) is a heterogeneous catalyst ready for use.[13][14]

This heterogeneous catalyst can be employed in various cross-coupling reactions, such as Suzuki or Heck couplings, offering high activity and excellent reusability due to the robust polymer support.

Conclusion

3,5-diiodobenzonitrile is a superb building block for creating highly stable, porous conjugated polymer networks. The straightforward Sonogashira-Hagihara coupling protocol yields a material with significant internal surface area and high thermal stability. Crucially, the pendant nitrile group serves as a versatile platform for post-synthetic modifications, enabling the tailoring of the polymer's properties and the development of advanced functional materials, such as the heterogeneous catalyst demonstrated here. This combination of robust framework and chemical adaptability ensures that benzonitrile-containing CMPs will continue to be a fertile ground for materials innovation.

References

  • Characterization Techniques to Assess Recyclability in Dynamic Polymer Networks. (2022). Frontiers in Chemistry.
  • Porous organic polymers based on carbon-carbon coupling reaction: synthesis and applications. (n.d.). Chemical Science (RSC Publishing).
  • Artificial Synthesis of Conjugated Microporous Polymers via Sonogashira–Hagihara Coupling. (2020). The Journal of Physical Chemistry B - ACS Publications.
  • Synthesis & Characterization of Conjugated Polymer for Chemical Detection. (n.d.). Universiti Malaysia Pahang.
  • Molecular-Scale Imaging Enables Direct Visualization of Molecular Defects and Chain Structure of Conjugated Polymers. (2024). ACS Nano - ACS Publications.
  • An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). ResearchGate.
  • Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water. (2019). PMC.
  • Educational series: characterizing crosslinked polymer networks. (2023). RSC Publishing.
  • Characterization Methods to Determine Interpenetrating Polymer Network (IPN) in Hydrogels. (2024). MDPI.
  • a Two porphyrin-based porous organic polymers were prepared by Sonogashira cross-coupling chemistry. b An illustration of fabricating PPOP-based electrochemical aptasensors for detecting KANA. (n.d.). ResearchGate.
  • Role of Grafting Density and Nitrile Functionalization on Gas Transport in Polymers with Side-Chain Porosity. (2024). NSF PAR.
  • Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. (n.d.). RSC Publishing.
  • Controlled synthesis of conjugated microporous polymer films: versatile platforms for highly sensitive and label-free chemo- and biosensing. (2014). PubMed.
  • Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... (n.d.). ResearchGate.
  • Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water. (n.d.). RSC Publishing.
  • Synthesis of Conjugated Microporous Polymers through Cationic Cyclization Polymerization. (2019). Figshare.
  • A general synthetic method towards conjugated microporous polymers with ordered bicontinuous mesostructures. (n.d.). Chemical Communications (RSC Publishing).
  • A General Synthetic Method towards Conjugated Microporous Polymers with Ordered Bicontinuous Mesostructures. (n.d.). ResearchGate.
  • Synthesis and Investigation of nitrile containing polymers derived from lignin. (2022). Diva.
  • π-Conjugated Microporous Polymer Films: Designed Synthesis, Conducting Properties, and Photoenergy Conversions. (2015). PMC.
  • The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. (2024). PMC.
  • Post-Polymerization Modification to Synthesize Atactic and Isotactic Polyacrylonitrile Copolymers and Related Carbon Fibers. (2025). Journal of the American Chemical Society.
  • Post-synthetic modifications in porous organic polymers for biomedical and related applications. (2021). Chemical Society Reviews (RSC Publishing).
  • Efficient upgrading of polystyrene plastics to nitriles through a catalytic oxidative amination process. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (n.d.). ACS Publications.
  • BENZONITRILE. (n.d.). Ataman Kimya.
  • Nitrile Definition, Functional Group & Structure. (n.d.). Study.com.
  • Nitrile. (n.d.). Wikipedia.
  • Benzonitrile. (n.d.). Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

purification and recrystallization techniques for 3,5-diiodobenzonitrile

Welcome to the Technical Support Center for halogenated benzonitrile derivatives. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and practical realities of synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated benzonitrile derivatives. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and practical realities of synthesizing and purifying 3,5-diiodobenzonitrile .

This compound is a critical precursor in the synthesis of PET radioligands and complex pharmaceutical active ingredients[1],[2]. Because halogenated aromatics are prone to photolytic degradation and co-crystallization with their synthetic intermediates, achieving >99% purity requires strict adherence to phase-separation principles.

I. Physicochemical Parameters

Understanding the baseline properties of 3,5-diiodobenzonitrile is the first step in troubleshooting any purification workflow. The dual heavy iodine atoms significantly increase the compound's lipophilicity and melting point compared to standard benzonitriles[3].

PropertyValue / Description
Chemical Name 3,5-Diiodobenzonitrile
CAS Number 289039-52-7[3]
Molecular Formula C7H3I2N[3]
Molecular Weight 354.91 g/mol
Melting Point 234–236 °C[1]
Appearance White to off-white crystalline solid
Solubility Profile Soluble in Dichloromethane (DCM), Acetonitrile (MeCN), and hot Methanol (MeOH). Insoluble in water.

II. Experimental Workflow & Logical Relationships

The most reliable route to 3,5-diiodobenzonitrile involves the amidation of 3,5-diiodobenzoic acid, followed by dehydration using thionyl chloride (SOCl₂)[1]. The diagram below maps the critical path from crude synthesis to high-purity crystallization.

G A 3,5-Diiodobenzoic Acid (Precursor) B Amidation (Oxalyl Chloride / NH4OH) A->B Step 1 C 3,5-Diiodobenzamide (Intermediate) B->C D Dehydration (SOCl2 Reflux) C->D Step 2 E Crude Nitrile D->E F Recrystallization (MeOH or MeCN/Et2O) E->F Purification G Pure 3,5-Diiodobenzonitrile (MP: 234-236°C) F->G Crystallization

Chemical workflow for the synthesis and recrystallization of 3,5-diiodobenzonitrile.

III. Troubleshooting FAQs: Purification & Recrystallization

Q1: Why is my 3,5-diiodobenzonitrile "oiling out" instead of forming crystals during methanol recrystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the solvent's saturation temperature. This is almost always caused by high levels of unreacted 3,5-diiodobenzamide or residual thionyl chloride byproducts. Resolution: Do not attempt to freeze the oil, as it will trap impurities. Instead, reheat the mixture until homogeneous, add 5–10% more methanol to lower the saturation temperature, and allow it to cool very slowly to room temperature before applying an ice bath. Alternatively, switch to a binary solvent system like Acetonitrile/Diethyl Ether (MeCN-Et₂O)[2].

Q2: My crude product has a distinct purple or brown tint. How do I remove this before recrystallization? Causality: The carbon-iodine bond is susceptible to photolytic and thermal degradation during the rigorous SOCl₂ reflux, liberating trace amounts of free iodine (I₂). Resolution: Before crystallization, dissolve the crude mass in a water-immiscible solvent like DCM and wash it with a 5% aqueous sodium sulfite (Na₂SO₃) solution. The sulfite acts as a reducing agent, converting the highly colored, lipophilic I₂ into colorless, water-soluble iodide ions (I⁻).

Q3: What is the optimal solvent system for removing stubborn polar impurities? Causality: While pure methanol is the literature standard for bulk recovery (yielding crystals at 234–236 °C)[1], it sometimes fails to separate the nitrile from its amide precursor due to similar hydrogen-bonding profiles in protic solvents. Resolution: Utilize an anti-solvent precipitation method. Dissolve the crude product in a minimal amount of warm Acetonitrile (MeCN). Slowly add Diethyl Ether (Et₂O) dropwise. The nitrile has a steep solubility curve in this binary mixture, selectively precipitating out while the polar amide remains in the MeCN-rich mother liquor[2].

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successful.

Protocol A: Primary Isolation of Crude 3,5-Diiodobenzonitrile
  • Dehydration: To the collected 3,5-diiodobenzamide, add an excess of thionyl chloride (SOCl₂) and heat the mixture under reflux for 18 hours[1].

    • Validation Check 1: The suspension must transition into a clear solution as the insoluble amide converts to the highly soluble nitrile. If solids remain after 4 hours, verify the reflux temperature.

  • Reaction Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 4:1).

    • Validation Check 2: The baseline spot (amide) must completely disappear, replaced by a high-R_f spot (nitrile). If the baseline spot persists, extend the reflux by 2 hours.

  • Solvent Removal: Allow the mixture to cool, then remove the excess SOCl₂ under reduced pressure to yield the crude solid[1].

Protocol B: High-Purity Recrystallization (Methanol Method)
  • Dissolution: Transfer the crude 3,5-diiodobenzonitrile to a round-bottom flask. Add hot methanol (60 °C) dropwise while stirring until the solid just dissolves.

    • Validation Check 3: The solution must be transparent. If a cloudy suspension persists despite excess solvent, polymeric impurities are present. Action: Perform a hot gravity filtration through fluted filter paper before proceeding.

  • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–4 °C) for an additional 2 hours.

    • Validation Check 4: Distinct, needle-like crystals must form. If an oil forms at the bottom of the flask, refer to FAQ Q1.

  • Filtration & Verification: Collect the crystals via vacuum filtration (Büchner funnel), wash with a minimal amount of ice-cold methanol, and dry in a vacuum desiccator overnight.

    • Validation Check 5 (Final): Perform a melting point analysis. The product must exhibit a sharp melting point between 234 °C and 236 °C [1]. A depressed or broad melting range (e.g., 220–230 °C) indicates trapped solvent or amide contamination, necessitating a second recrystallization.

V. References

1.[3] Title: 3,5-diiodobenzonitrile | 289039-52-7 Source: MolPort Chemical Database URL: [Link] 2.[1] Title: Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use Source: Journal of Nuclear Medicine URL: [Link] 3.[2] Title: Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates Source: National Institutes of Health (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Dehalogenation in 3,5-Diiodobenzonitrile Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with protodehalogenation (hydrodehalogenation) during palladium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with protodehalogenation (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) involving 3,5-diiodobenzonitrile.

As a Senior Application Scientist, I have structured this guide to move beyond mere troubleshooting. We will dissect the mechanistic causality of dehalogenation, provide self-validating experimental protocols, and establish robust parameters to ensure your coupling reactions succeed.

Part 1: Mechanistic Insight (The Causality of Dehalogenation)

3,5-diiodobenzonitrile is a highly reactive, electron-deficient aryl halide. The strong electron-withdrawing cyano (-CN) group accelerates the initial oxidative addition of the Pd(0) catalyst into the relatively weak C-I bonds. However, this same electronic property stabilizes the resulting Ar-Pd(II)-I intermediate[1].

If the subsequent transmetalation step is kinetically slow—due to steric hindrance, poor nucleophilicity, or suboptimal ligand choice—this long-lived palladium intermediate becomes highly vulnerable to intercepting hydride sources. This unproductive pathway leads to β-hydride elimination, generating a palladium hydride (Pd-H) intermediate that rapidly undergoes reductive elimination to form a C-H bond, yielding the unwanted dehalogenated byproduct[2].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArI 3,5-Diiodobenzonitrile (Ar-I) ArI->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-M (Fast Pathway) PdH Ar-Pd(II)-H (Hydride Transfer) OxAdd->PdH + H⁻ (Slow/Side Pathway) Product Ar-R + Pd(0) (Cross-Coupled Product) TransMet->Product Reductive Elimination Hydride Hydride Source (Solvent/Base/Water) Hydride->PdH Dehal Ar-H + Pd(0) (Dehalogenated Byproduct) PdH->Dehal Reductive Elimination

Catalytic cycle showing cross-coupling versus competitive protodehalogenation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 3,5-diiodobenzonitrile converting to 3-iodobenzonitrile or benzonitrile instead of the coupled product? A1: This is classic protodehalogenation. Because 3,5-diiodobenzonitrile is highly electron-deficient, oxidative addition is nearly instantaneous. However, if your catalytic cycle stalls before transmetalation, the system will seek alternative pathways. The intermediate undergoes unproductive β-hydride elimination to generate a palladium hydride, which then eliminates to form the dehalogenated arene[2].

Q2: What are the hidden hydride sources in my reaction mixture? A2: Hydrides typically originate from three primary culprits:

  • Solvents and Alkoxides: Primary and secondary alcohols (e.g., methanol, ethanol) and alkoxide bases (e.g., NaOMe) readily undergo β-hydride elimination, transferring a hydride directly to the palladium center[3].

  • Aliphatic Amines: In C-N couplings, aliphatic amines possessing β-hydrogens can act as unintended reducing agents[2].

  • Adventitious Water + Phosphine: Trace water can react with basic, electron-rich phosphine ligands to form a phosphonium salt. This salt hydrolyzes to yield a palladium hydride species, driving dehalogenation even in supposedly "hydride-free" systems[4].

Q3: How do I kinetically favor cross-coupling over dehalogenation? A3: You must accelerate the transmetalation and reductive elimination steps to outcompete the hydride transfer. This is achieved by employing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands promote a highly active mono-ligated Pd(0) species and impart immense steric strain around the Pd(II) center, forcing rapid, product-forming reductive elimination[2]. Additionally, switching to strictly anhydrous, aprotic solvents eliminates water-driven hydride generation[4].

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the prevalence of dehalogenation during the Suzuki-Miyaura coupling of 3,5-diiodobenzonitrile.

SolventBaseLigandTemp (°C)Yield (%)Dehalogenation (%)Mechanistic Rationale
MeOHNaOMePPh 3​ 651575Severe β-hydride elimination from both the alcoholic solvent and alkoxide base[3].
THF / H 2​ OK 3​ PO 4​ PPh 3​ 706020Adventitious water reacts with the phosphine ligand to generate a Pd-H species[4].
DMFK 2​ CO 3​ dppf907510Bidentate ligand improves transmetalation, but DMF acts as a weak hydride donor at high temperatures.
1,4-Dioxane K 3​ PO 4​ (anhydrous) XPhos 80 92 < 2 Bulky ligand accelerates reductive elimination; strict anhydrous/aprotic conditions remove hydride sources[2].

Part 4: Validated Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of 3,5-Diiodobenzonitrile

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and utilizing steric bulk, we kinetically lock the reaction into the cross-coupling pathway.

Step-by-Step Methodology:

  • Preparation & Dehydration: Flame-dry a Schlenk tube under high vacuum and backfill with dry Argon (repeat 3 times). Causality: Eliminating adventitious moisture prevents the formation of phosphonium-derived palladium hydrides[4].

  • Reagent Loading: Under an Argon counterflow, add 3,5-diiodobenzonitrile (1.0 equiv), the desired arylboronic acid (2.2 equiv for double coupling), anhydrous K 3​ PO 4​ (3.0 equiv), Pd 2​ (dba) 3​ (2 mol%), and XPhos (8 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M relative to the electrophile) via a gastight syringe. Causality: 1,4-dioxane lacks β-hydrogens, removing the solvent as a potential hydride donor[3].

  • Reaction Execution: Seal the Schlenk tube and heat the vigorously stirring mixture to 80 °C. Monitor the reaction via TLC or LC-MS. Self-Validation Check: The rapid disappearance of the starting material without the appearance of the lower-mass dehalogenated byproduct confirms the dominance of the XPhos-accelerated transmetalation.

  • Work-Up: Once complete (typically 4-8 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Part 5: References

1.[2] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (rsc.org). Available at: 2.[4] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications (acs.org). Available at: 3.[3] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (rsc.org). Available at: 4.[1] C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. ChemRxiv (chemrxiv.org). Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3,5-Diiodobenzonitrile

Welcome to the technical support center for handling 3,5-diiodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 3,5-diiodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. As a molecule with a rigid aromatic core, a polar nitrile group, and two heavy iodine atoms, 3,5-diiodobenzonitrile presents a unique set of solvation behaviors. This document provides field-proven insights, troubleshooting workflows, and foundational knowledge to help you navigate these challenges effectively in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of 3,5-diiodobenzonitrile?

The limited solubility of 3,5-diiodobenzonitrile stems from a combination of its molecular properties:

  • High Molecular Weight: The presence of two iodine atoms significantly increases the molecular weight (approx. 368.92 g/mol ) and molecular size, which requires more energy for the solvent to overcome the crystal lattice energy of the solid.

  • Molecular Symmetry and Polarity Conflict: The molecule has a symmetrical structure with a nonpolar iodinated benzene ring and a highly polar nitrile (-C≡N) group. This creates a conflict where no single common solvent is ideal. Polar solvents may interact well with the nitrile group but poorly with the aromatic body, and vice-versa for nonpolar solvents.

  • Strong Intermolecular Forces: In its solid, crystalline state, the planar aromatic rings can stack efficiently (π-π interactions), and the strong dipole of the nitrile groups can lead to potent dipole-dipole interactions. A solvent must be energetically capable of disrupting these strong solute-solute forces.

Q2: I am starting a new reaction. Which organic solvents are the best starting points for dissolving 3,5-diiodobenzonitrile?

Based on the properties of structurally similar compounds like 4-hydroxy-3,5-diiodobenzonitrile and 3,5-dichlorobenzonitrile, a logical starting point is to use polar aprotic solvents.[1][2] These solvents can effectively solvate the nitrile group without the competing hydrogen-bonding interactions that can sometimes hinder solubility in protic solvents like alcohols.

Recommended Starting Solvents:

  • High Potential: Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone.[1]

  • Moderate Potential: Chloroform, Acetonitrile, Ethyl Acetate.[2][3]

  • Low Potential: Alcohols (Methanol, Ethanol), Alkanes (Hexane, Heptane), Water, Toluene.[1][4]

It is crucial to perform small-scale solubility tests before committing to a large-scale experiment.

Q3: Does the nitrile group participate in hydrogen bonding?

While the nitrogen atom in the nitrile group has a lone pair of electrons and is weakly basic, it is a poor hydrogen bond acceptor compared to, for example, the oxygen in a carbonyl group.[5] Lower nitriles show some water solubility due to this interaction, but as the nonpolar part of the molecule increases—as in 3,5-diiodobenzonitrile—this weak interaction is insufficient to grant significant solubility in protic solvents like water or alcohols.[5][6]

Troubleshooting Guide: Experimental Insolubility

This section provides actionable solutions for when 3,5-diiodobenzonitrile fails to dissolve during an experiment.

Logical Flow for Troubleshooting Solubility

Below is a workflow diagram outlining the decision-making process when encountering solubility issues.

G cluster_0 Initial State cluster_1 Investigation & Simple Fixes cluster_2 Advanced Strategies cluster_3 Outcome start Problem: 3,5-diiodobenzonitrile is not dissolving check_purity Is the compound pure? (Check for insoluble impurities) start->check_purity increase_agitation Increase Agitation (Stirring / Sonication) check_purity->increase_agitation If pure solvent_screening Strategy 1: Systematic Solvent Screening increase_agitation->solvent_screening cosolvency Strategy 2: Co-Solvent System solvent_screening->cosolvency If single solvent fails temperature Strategy 3: Temperature Modification cosolvency->temperature If still problematic success Compound Dissolved: Proceed with Experiment temperature->success G cluster_0 Scenario A: Poor Solvation cluster_1 Scenario B: Co-Solvent System solute_A 3,5-Diiodobenzonitrile (Crystal Lattice) solvent_A1 S1 solute_A->solvent_A1 Weak Interaction solvent_A2 S1 solute_B Solubilized 3,5-Diiodobenzonitrile solvent_B1 S1 solute_B->solvent_B1 S1 solvates polar end solvent_B2 S2 solute_B->solvent_B2 S2 solvates nonpolar end

Caption: Co-solvents create a hybrid solvation shell.

Experimental Protocol: Implementing the Co-Solvent Method

  • Primary Solvent Selection: Choose the best single solvent identified during your screening (e.g., THF). Dissolve the 3,5-diiodobenzonitrile in the minimum amount of this solvent.

  • Anti-Solvent Selection: Choose a miscible "anti-solvent" in which the compound is known to be insoluble (e.g., hexane if using THF; water or toluene if using DMF).

  • Titration: Slowly add the anti-solvent dropwise to the solution from step 1 while stirring vigorously.

  • Identify Cloud Point: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the "cloud point," representing the saturation limit of the co-solvent mixture.

  • Optimization: Prepare the optimal co-solvent mixture by using a ratio slightly richer in the primary solvent than the one identified at the cloud point (e.g., if the cloud point is 60:40 THF:Hexane, use a 70:30 mixture). This ensures the compound remains fully dissolved.

Solution 3: Temperature Modification

For most neutral organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, adding heat to an endothermic system will shift the equilibrium toward product formation—in this case, the dissolved state.

Experimental Protocol: Utilizing Temperature to Enhance Solubility

  • Safety First: Ensure your chosen solvent's boiling point is well above your target temperature. Never heat a closed system. Always work in a well-ventilated fume hood.

  • Setup: Place your vial or flask containing the compound and solvent in a controllable heating bath (oil, sand, or water). Use a thermometer to monitor the temperature of the bath, not the flask itself.

  • Gradual Heating: Slowly increase the temperature of the bath in 5-10 °C increments.

  • Stir and Observe: Stir the mixture continuously and allow it to equilibrate for several minutes at each new temperature. Observe for dissolution.

  • Determine Minimum Temperature: Note the temperature at which the compound fully dissolves. Use this as your minimum working temperature for the experiment.

  • Controlled Cooling: After your reaction, be aware that the compound may precipitate upon cooling. If you need to keep it in solution for analysis (e.g., HPLC), you may need to dilute the sample with a strong solvent (like DMF) before it cools completely.

References

  • Mutual Solubility of Water and Nitriles. American Chemical Society. Available from: [Link]

  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen Institute. Available from: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

  • Nitriles - Structure, Properties Reactions, and Uses. Turito. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Iodine in organic synthesis. Indian Journal of Traditional Knowledge. Available from: [Link]

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available from: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available from: [Link]

  • Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile) at Temperatures from 293.15 to 333.15 K. ResearchGate. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3,5-Diiodobenzonitrile Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,5-diiodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,5-diiodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this di-iodinated substrate. We will move beyond generic protocols to address the nuances of optimizing catalyst loading, maximizing yield, controlling selectivity, and troubleshooting common experimental hurdles.

Section 1: Troubleshooting Guide - Question & Answer

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic approach and actionable solutions grounded in mechanistic principles.

Question 1: I am observing very low or no conversion of my 3,5-diiodobenzonitrile starting material, even at what I consider a standard catalyst loading (e.g., 1-2 mol%). What are the likely causes and how can I fix this?

Answer: Low or no conversion with a di-iodinated substrate like 3,5-diiodobenzonitrile, despite its highly reactive C-I bonds, often points to rapid catalyst deactivation or inhibition early in the reaction. Here’s a breakdown of potential causes and solutions:

  • Cause A: Iodide Poisoning and Catalyst Agglomeration: Aryl iodides generate iodide ions, which are soft ligands that can coordinate strongly to the soft palladium center. This can lead to the formation of inactive or less active palladium-iodide bridged dimers and eventual agglomeration into palladium black.[1][2] This is particularly problematic in reactions where the iodide byproduct is not effectively sequestered.

    • Solution 1: Ligand Selection & Ratio: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or cataCXium® A) or robust N-heterocyclic carbene (NHC) ligands.[3] These ligands form stable, monoligated Pd(0) species that are less prone to dimerization and protect the metal center from excess iodide.[3] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1) to prevent the formation of coordinatively unsaturated palladium species that readily aggregate.[4]

    • Solution 2: Choice of Base and Solvent: In Suzuki reactions, the choice of base is crucial for activating the boronic acid, but it also influences the reaction environment.[4] A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can help partition the iodide salts into the aqueous phase, reducing their concentration in the organic phase where the catalyst resides.[1] Ensure vigorous stirring to maintain an adequate interfacial area.[4] For Sonogashira couplings, a copper(I) co-catalyst is essential for the catalytic cycle and can influence the overall catalyst stability.[5]

  • Cause B: Inefficient Pre-catalyst Activation: Many reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[6][7] If this reduction is slow or incomplete, the catalytic cycle cannot initiate effectively.

    • Solution: Use a Pd(0) Source or Modern Pre-catalyst: Switch to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern, well-defined pre-catalysts (e.g., Buchwald or PEPPSI-type) that are designed for rapid and efficient activation to the active Pd(0)L species.[3][4]

  • Cause C: Poor Reagent Quality: The success of any cross-coupling reaction is highly dependent on the purity of all components.

    • Solution: Verify Reagent Integrity: Ensure your 3,5-diiodobenzonitrile is pure. Use freshly purchased or properly stored coupling partners (e.g., boronic acids can dehydrate to unreactive boroxines). Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can oxidize both the Pd(0) catalyst and phosphine ligands.[4]

Troubleshooting Flowchart: Low Conversion

G start_node start_node decision_node decision_node process_node process_node bad_outcome bad_outcome good_outcome good_outcome A Start: Low or No Conversion B Palladium Black Observed? A->B C Likely Catalyst Deactivation/ Agglomeration B->C Yes F Reagents OK? B->F No D Increase Ligand:Pd Ratio (2:1 to 4:1). Use Bulky Ligand (e.g., SPhos). C->D K Conversion Improved? D->K E Check Reagent Quality (Solvent, Base, Substrates) G Purify/Replace Reagents. Ensure Proper Degassing. F->G No H Using Pd(II) Pre-catalyst? F->H Yes G->E I Switch to Pd(0) Source (e.g., Pd₂(dba)₃) or Modern Pre-catalyst System. H->I Yes J Screen Reaction Parameters: - Temperature (Increase incrementally) - Base (e.g., K₃PO₄, Cs₂CO₃) - Solvent System H->J No I->K J->K K->J No, Re-evaluate Parameters L Reaction Optimized K->L Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: My reaction works, but I can't get past the mono-substituted product (3-iodo-5-substituted-benzonitrile). How can I drive the reaction to the di-substituted product?

Answer: This is a common selectivity challenge. The first C-I bond is highly reactive. After the first coupling, the electronic and steric environment of the molecule changes, making the second oxidative addition more difficult.

  • Cause A: Steric Hindrance: The newly introduced group can sterically hinder the palladium catalyst's approach to the second C-I bond.

  • Cause B: Electronic Deactivation: The first coupling partner may be electron-donating, which reduces the electrophilicity of the aromatic ring and slows down the second oxidative addition step.

Solutions:

  • Increase Reaction Temperature and Time: The second coupling will have a higher activation energy. Cautiously increasing the temperature (e.g., from 80°C to 110°C) and extending the reaction time can provide the necessary energy to overcome this barrier.[4] Monitor for potential product or catalyst degradation at higher temperatures.

  • Increase Equivalents of Coupling Partner: Use a larger excess of the coupling partner (e.g., from 2.2 equivalents to 3.0 equivalents) to push the equilibrium towards the di-substituted product.

  • Select a More Active Catalyst System: A more robust catalyst can facilitate the more challenging second coupling. This is another scenario where highly active, bulky phosphine ligands or NHCs are superior to simpler ligands like PPh₃.[3]

  • Increase Catalyst Loading: While the goal is optimization, achieving a difficult transformation may initially require a higher catalyst loading (e.g., 3-5 mol%). Once the reaction is proven feasible, you can then work on reducing the loading.

Question 3: How do I systematically determine the minimum effective palladium loading for my reaction to make the process more cost-effective and sustainable?

Answer: Systematic optimization is key to reducing catalyst loading without sacrificing yield or reaction time. The goal is to find the "sweet spot" where the reaction is efficient, and the catalyst cost is minimized. A typical approach involves screening and then fine-tuning.

  • Initial Screening (Higher Loadings): Start with a moderately high catalyst loading where you are confident the reaction will proceed, for example, 1.0 mol%. This establishes a baseline for a successful reaction.

  • Order-of-Magnitude Reduction: Once you have reliable conditions, perform a series of experiments where you decrease the catalyst loading significantly, for instance: 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Monitor yield versus time for each.

  • Identify the Inflection Point: You will likely see a point where decreasing the catalyst loading leads to a sharp drop in yield or a dramatic increase in reaction time. The optimal range is typically just above this inflection point. For example, if the yield is >95% at 0.5 mol% but drops to 60% at 0.1 mol%, the optimal loading is likely between 0.1 and 0.5 mol%.

  • Fine-Tuning: Conduct a more focused screen around the identified range (e.g., 0.5 mol%, 0.4 mol%, 0.3 mol%, 0.2 mol%). This will help you pinpoint the minimum loading that provides an acceptable yield in a reasonable timeframe.

Data Presentation: Catalyst Loading Optimization

The following table illustrates a hypothetical optimization for a Suzuki-Miyaura coupling of 3,5-diiodobenzonitrile with phenylboronic acid.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Base (K₃PO₄)Temp (°C)Time (h)Yield (%)
11.02.03.0 equiv.100498
20.51.03.0 equiv.100696
30.10.23.0 equiv.1001285
40.25 0.5 3.0 equiv. 100 8 95
50.050.13.0 equiv.1002452

This data is illustrative. Actual results will vary based on the specific coupling partners and conditions.

From this hypothetical data, 0.25 mol% (Entry 4) appears to be the optimal loading, balancing high yield with significantly reduced catalyst usage compared to the initial 1.0 mol%.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Is an inert atmosphere always necessary for reactions with 3,5-diiodobenzonitrile?

    • A: Generally, yes. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[4] Oxygen can lead to catalyst deactivation and promote unwanted side reactions. While some modern air-stable pre-catalysts exist, it is best practice to perform these reactions under an inert atmosphere (argon or nitrogen), especially during optimization.[5]

  • Q: I see a lot of homocoupling of my coupling partner (e.g., boronic acid). What causes this?

    • A: Homocoupling is often a result of oxygen exposure, which can facilitate the undesired coupling of your nucleophile.[4] It can also be promoted by certain reaction conditions. Ensure your solvent and reaction vessel are rigorously degassed. Using a slightly lower temperature may also disfavor this side reaction relative to the desired cross-coupling.

  • Q: Can I use a heterogeneous catalyst like Pd/C for this reaction?

    • A: Yes, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be effective and offer advantages in terms of catalyst removal and recycling.[8] However, they may require higher temperatures and sometimes show lower activity for challenging substrates compared to homogeneous systems. Optimization would be required, potentially including screening for an appropriate ligand to use in conjunction with the Pd/C.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

  • Reagent Preparation:

    • Prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in degassed solvent (e.g., 1,4-dioxane). This ensures accurate dispensing of small catalyst quantities.

    • Ensure all solvents are properly degassed using a method like freeze-pump-thaw (3 cycles) or by sparging with argon for 30-60 minutes.[4]

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add 3,5-diiodobenzonitrile (1.0 equiv.), the arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Seal each vial with a septum cap.

    • Evacuate and backfill each vial with argon or nitrogen (3 cycles).

  • Catalyst and Solvent Addition:

    • Using a microsyringe, add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target mol% (e.g., 1.0, 0.5, 0.25, 0.1 mol%).

    • Add the degassed reaction solvent (e.g., 1,4-dioxane/water 5:1) via syringe to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Reaction and Monitoring:

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction by taking aliquots at set time points (e.g., 1, 2, 4, 8, 24 hours) and analyzing by LC-MS or GC-MS.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (or at the final time point), cool the vial to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the yield of the crude product by ¹H NMR using an internal standard or by chromatographic purification.

Workflow for Catalyst Optimization

G step_node step_node decision_node decision_node start_end_node start_end_node A Start: Define Reaction B Establish Baseline (1.0 mol% Pd) A->B C Perform Broad Screen (0.5, 0.1, 0.05 mol%) B->C D Analyze Yield vs. Time C->D E Identified Inflection Point? D->E E->B No, Re-evaluate Baseline Conditions F Perform Focused Screen Around Inflection Point (e.g., 0.4, 0.3, 0.2 mol%) E->F Yes G Determine Minimum Effective Loading F->G H End: Optimized Protocol G->H

Caption: A streamlined workflow for catalyst loading optimization.

References

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]

  • Valente, C., et al. (2013). Sustainable Catalysis: Rational Pd Loading on MIL-101Cr-NH2 for More Efficient and Recyclable Suzuki–Miyaura Reactions. ChemSusChem, 6(12). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Note: A general review covering catalyst deactivation). [Link]

  • Biffis, A., et al. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. OA Monitor Ireland. [Link]

  • Facchetti, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • MacMillan, D. S., & Bio, M. M. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 6(10), 6894–6901. [Link]

  • Beller, M., et al. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 40(18), 3408-3411. [Link]

  • Sonogashira Coupling. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2865-2873. [Link]

  • Mizoroki-Heck Reaction. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 7(9), 267. [Link]

  • Palladium Recovery. (2019). The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. Organic Process Research & Development, 23(9), 1834-1842. [Link]

  • Palladium(I)-Iodide Catalysis. (2020). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Angewandte Chemie International Edition, 59(31), 12895-12900. [Link]

  • Suzuki Coupling Optimization. (2016). Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(36), 10810-10825. [Link]

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. [Link]

  • Al-Amin, M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(30), 17793-17802. [Link]

  • Suzuki Reaction Overview. (2014). The Suzuki Reaction. Stanford University. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Sonogashira Coupling. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry, 24(17), 6879-6888. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Pd Loading Optimization. (2013). Sustainable Catalysis: Rational Pd Loading on MIL-101Cr-NH2 for More Efficient and Recyclable Suzuki–Miyaura Reactions. DESY. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Palladium Analysis. (2014). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. [Link]

  • Sonogashira and Heck Reactions. (2017). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Scientific & Academic Publishing. [Link]

  • Palladium in Pharma Synthesis. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Ligand-Controlled Selectivity. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9579-9590. [Link]

  • Aqueous Sonogashira Reaction. (2022). ppm Scale Pd catalyst applied in aqueous Sonogashira reaction. Iowa State University Digital Repository. [Link]

  • Palladium Nanoparticles. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Pd/PVPy Catalyst. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts, 10(3), 332. [Link]

  • Suzuki-Miyaura Optimization. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Pd/Bentonite Catalyst. (2013). An efficient palladium catalyst on bentonite for Suzuki–Miyaura reaction at room temperature. Green Chemistry, 15(12), 3476-3483. [Link]

  • Challenging Cross Couplings. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12586-12591. [Link]

  • Microwave-Assisted Coupling. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]

  • Regiodivergent Suzuki Coupling. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(14), 5255-5258. [Link]

  • In Situ Iodination. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12586-12591. [Link]

  • Suzuki-Miyaura Optimization Studies. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. University of North Texas. [Link]

  • Suzuki-Miyaura Mechanism. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(44), 13481-13496. [Link]

  • Iodide in Pd-Catalysis. (2014). Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct ? any idea? ResearchGate. [Link]

  • Suzuki-Miyaura Catalytic Cycle. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Solvent Effects. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2891-2917. [Link]

  • Diiodoarene Coupling. (2017). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Mechanism Details. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ligand and Solvent Effects. (2025). Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects. The Journal of Organic Chemistry. [Link]

  • Palladium Catalytic Cycles. (2025). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society. [Link]

  • Quantum Chemical Modeling. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. IBS Publications Repository. [Link]

  • Iodobenzene in Organometallic Chemistry. (n.d.). The Role of Iodobenzene in Modern Organometallic Chemistry: Applications, Mechanisms, and Latest Research Trends. Academic Journal. [Link]

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Troubleshooting

Technical Support Center: Co-crystallization with 3,5-Diiodobenzonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in co-crystallization experime...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in co-crystallization experiments involving 3,5-diiodobenzonitrile.

Introduction: The Promise and Perils of 3,5-Diiodobenzonitrile

3,5-Diiodobenzonitrile is a potent halogen bond (XB) donor, making it a highly attractive co-former for crystal engineering. The two iodine atoms, activated by the electron-withdrawing nitrile group, can form strong, directional interactions with a wide range of halogen bond acceptors (e.g., pyridines, N-oxides, sulfoxides).[1][2] This capability offers a powerful tool to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[3][4]

However, its unique electronic and steric properties also present distinct challenges. Failures in co-crystallization—ranging from the recovery of starting materials to the formation of amorphous oils—are common. This guide is designed to provide a systematic, cause-and-effect approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Question: Why is 3,5-diiodobenzonitrile a good candidate for co-crystallization? Answer: The utility of 3,5-diiodobenzonitrile stems from its capacity to act as a strong, bifunctional halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site (a Lewis base).[2] The strength of this bond increases in the order Cl < Br < I, and is further enhanced by electron-withdrawing groups on the aromatic ring, such as the nitrile moiety in this molecule.[2] This makes 3,5-diiodobenzonitrile a reliable component for constructing robust supramolecular assemblies and new co-crystals.[1]

Question: What are the most common reasons co-crystallization experiments with 3,5-diiodobenzonitrile fail? Answer: The most frequent failure modes include:

  • Weak or Incompatible Interactions: The selected API or co-former may lack a sufficiently strong halogen bond acceptor site, or other competing interactions (like strong hydrogen bonding between API molecules) may dominate, preventing the formation of the desired hetero-supramolecular synthon.

  • Solvent Mismatch: The chosen solvent may preferentially solvate one component over the other, or it may interact too strongly with the XB donor/acceptor sites, thus inhibiting co-crystal nucleation.[5]

  • Kinetic Trapping: Rapid precipitation or "crashing out" can lead to the formation of thermodynamically favored single-component crystals or an amorphous mixture, especially when there is a large disparity in the solubility of the two components.[6]

  • Incorrect Stoichiometry: While a 1:1 or 1:2 ratio is often the starting point, the true stable co-crystal may have a different, non-obvious stoichiometry.[7]

Question: How do I confirm that I have formed a co-crystal and not just a physical mixture? Answer: Confirmation requires solid-state characterization techniques that probe the crystal lattice.[8][9]

  • Powder X-ray Diffraction (PXRD): This is the definitive method. The PXRD pattern of a true co-crystal will be unique and different from the patterns of the starting materials and their physical mixture.[9]

  • Differential Scanning Calorimetry (DSC): A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[9][10] A physical mixture would show two distinct melting points, often with a eutectic event.

  • Spectroscopy (FTIR/Raman, Solid-State NMR): Shifts in vibrational frequencies (e.g., C≡N stretch) or nuclear magnetic resonances can indicate the formation of new intermolecular interactions, such as halogen bonds, within the co-crystal lattice.[11]

Troubleshooting Guide: From Failed Experiments to Successful Co-crystals

This section addresses specific experimental failures in a problem-and-solution format.

Issue 1: No Reaction - Only Starting Materials Recovered

Question: I've mixed 3,5-diiodobenzonitrile and my API in solution, evaporated the solvent, and my PXRD analysis shows only a physical mixture of the two starting components. What went wrong?

Causality Analysis: This outcome strongly suggests that the thermodynamic driving force for co-crystallization is insufficient to overcome the stability of the individual component lattices under the chosen conditions. The intermolecular interactions between the two components (A-B) are weaker than the self-interactions (A-A and B-B).

Troubleshooting Steps:

  • Change the Crystallization Method: Solution-based methods may not be suitable if solubility differences are large or if the solvent interferes with the key interactions.

    • Switch to Mechanochemistry: Liquid-Assisted Grinding (LAG) or neat grinding can often produce co-crystals that are inaccessible from solution.[12][13] The mechanical force helps to overcome activation energy barriers, while the small amount of liquid in LAG acts as a molecular lubricant to facilitate diffusion.[13]

  • Re-evaluate the Solvent System:

    • Screen a Diverse Set of Solvents: Use solvents with varying polarities and hydrogen bonding capabilities. Sometimes, a less ideal solvent for one component can prevent it from crashing out of solution prematurely, allowing time for co-crystal nucleation.

    • Try Slurry Crystallization: Slurrying the physical mixture in a solvent where both components are sparingly soluble can allow for a slow, thermodynamically controlled conversion to the most stable solid form, which is often the co-crystal.[10]

  • Vary the Stoichiometry: The assumed 1:1 molar ratio may not be correct. Perform screening experiments with different ratios (e.g., 2:1, 1:2) to explore the phase diagram.[14]

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting flowchart for recovery of starting materials.

Issue 2: Formation of an Oil or Amorphous Solid

Question: My experiment resulted in a sticky oil or a glassy solid with no sharp peaks in the PXRD pattern. How can I induce crystallization?

Causality Analysis: "Oiling out" or amorphous phase formation typically occurs under conditions of high supersaturation where nucleation is kinetically hindered or disordered precipitation occurs faster than ordered crystal lattice formation.[6] This can be caused by a solvent in which the components are too soluble, a rapid cooling/evaporation rate, or the inherent properties of the molecules (e.g., a low melting point of a potential eutectic mixture).

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: The fundamental driving force for crystallization is supersaturation.[15] Controlling this is key.

    • Slower Solvent Evaporation: Cover the vial with parafilm and poke only a few small holes to slow down the evaporation rate from days to weeks.

    • Slower Cooling: If using cooling crystallization, implement a very slow, controlled cooling ramp (e.g., 1-5°C/hour) instead of placing the flask directly in an ice bath.[13]

  • Modify the Solvent System:

    • Add More Solvent: The solution may be too concentrated. Return the sample to the heat source, add more of the primary solvent to reduce the supersaturation level, and then cool slowly again.[6]

    • Use an Anti-solvent: Dissolve the components in a good solvent and then slowly add a miscible "anti-solvent" (in which the components are poorly soluble) to gently induce precipitation.[16] The rate of anti-solvent addition is a critical parameter.[16]

  • Attempt Slurry Aging: The amorphous solid can be subjected to slurry crystallization. Add a small amount of a non-solvent and stir the mixture for an extended period (days to weeks). This can provide the necessary molecular mobility for the system to rearrange into the most stable crystalline form.

Issue 3: Preferential Crystallization of One Component

Question: I am trying to make a co-crystal, but the crystals that form are always just the pure API (or pure 3,5-diiodobenzonitrile). Why is this happening?

Causality Analysis: This is a classic kinetic problem where the nucleation and growth of a single-component crystal is much faster than that of the co-crystal. It is especially common when one component is significantly less soluble than the other in the chosen solvent.

Troubleshooting Steps:

  • Employ Reaction Crystallization: This method is specifically designed to overcome this issue. Prepare a saturated solution of the more soluble component. Then, add an excess of the less soluble component as a solid.[17] The system can only reach supersaturation with respect to the co-crystal, driving its formation while the individual components remain at or below their saturation points.[18]

  • Utilize Liquid-Assisted Grinding (LAG): By minimizing the role of the solvent, LAG forces the components into close proximity, promoting the formation of hetero-molecular interactions over the kinetically favored self-assembly from solution.[12]

  • Optimize the Slurry Method: A carefully chosen slurry solvent, in which both components have very low but non-zero solubility, is crucial. This ensures that both species are present in the solution phase at low concentrations, allowing for the gradual formation of the thermodynamically stable co-crystal.

Key Physicochemical & Experimental Data

Table 1: Properties of 3,5-Diiodobenzonitrile
PropertyValueSource/Comment
IUPAC Name 3,5-diiodobenzonitrile-
Molecular Formula C₇H₃I₂N-
Molecular Weight 354.91 g/mol -
Appearance Off-white to pale yellow solidTypical observation
Melting Point ~130-134 °CLiterature values may vary. Always measure starting material.
Key Feature Strong, bifunctional halogen bond donor[1][2]
Primary Synthon C–I···N, C–I···O, C–I···S[19]
Table 2: Solvent Selection Considerations
Solvent ClassExamplesInteraction Potential with 3,5-DiiodobenzonitrileRecommendation
Protic Methanol, EthanolCan hydrogen bond with the nitrile group.Use with caution; may interfere with weaker XB interactions.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan act as XB acceptors (C=O, C≡N).Good starting points for screening. Acetonitrile is a common choice.[5]
Aprotic Non-polar Toluene, HeptaneMinimal specific interactions.Useful as anti-solvents or for slurry experiments.
Chlorinated Dichloromethane, ChloroformWeak interactions.Can be effective for dissolving non-polar APIs.

Experimental Protocols

Protocol 1: Screening via Slow Solvent Evaporation
  • Preparation: In separate vials, weigh stoichiometric amounts of 3,5-diiodobenzonitrile and the co-former (e.g., 1:1 molar ratio, ~20-50 mg total).

  • Dissolution: Add a solvent from Table 2 dropwise while warming gently until all solids dissolve. Aim for the minimum amount of solvent needed.[10]

  • Evaporation: Cover the vials with parafilm, pierce 2-3 small holes with a needle, and leave undisturbed in a vibration-free location.

  • Observation: Monitor daily for crystal growth. The process can take from one day to several weeks.

  • Analysis: Once crystals are formed or the solvent has fully evaporated, analyze the solid residue by PXRD and DSC.[9]

Protocol 2: Screening via Liquid-Assisted Grinding (LAG)
  • Preparation: Place stoichiometric amounts of 3,5-diiodobenzonitrile and the co-former into a ball mill vial or an agate mortar.

  • Liquid Addition: Add a very small amount (5-20 µL) of a wetting solvent (e.g., acetonitrile, ethanol). The mixture should appear as a damp powder, not a paste.[13]

  • Grinding:

    • Ball Mill: Mill at 15-30 Hz for 30-60 minutes.

    • Mortar and Pestle: Grind manually with moderate pressure for 20-30 minutes.

  • Analysis: Analyze the resulting powder directly by PXRD and DSC to check for the appearance of a new crystalline phase.[12]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: General workflow for co-crystal screening experiments.

References

  • Understanding solubility improvement with higher stoichiometry cocrystals of drugs. (n.d.). Google Cloud.
  • Chemistry and Modern Techniques of Characterization of Co-Crystals. (2022, November 24). IntechOpen.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024, January 15). Oxford Academic.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC.
  • Influence of Coformer Stoichiometric Ratio on Pharmaceutical Cocrystal Dissolution: Three Cocrystals of Carbamazepine/4-Aminobenzoic Acid. (2016, February 3). PMC.
  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. (2025, September 4). ACS Publications.
  • Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. (2025, June 5). International Journal of Environmental Sciences.
  • Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. (n.d.). ESRF.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Pharmaceutical Co-crystals. (2023, September 14). Indian Journal of Novel Drug Delivery.
  • Pharmaceutical cocrystals: A novel approach to modify physicochemical properties. (2019, May 12). World Journal of Pharmaceutical Research.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (n.d.). SciEngine.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (n.d.). PMC.
  • Competition and cooperation: hydrogen and halogen bonding in co-crystals. (n.d.). CrystEngComm (RSC Publishing).
  • Monitoring and Advanced Control of Crystallization Processes. (2019, June 14). Cambridge University Press.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). Semantic Scholar.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (n.d.). PMC.
  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (2021, March 18). MDPI.
  • Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes. (2025, April 14). PMC.

Sources

Optimization

Advanced Applications Support Center: Troubleshooting 3,5-Diiodobenzonitrile Functionalization

Welcome to the Technical Support Center. 3,5-Diiodobenzonitrile is a highly versatile, electron-deficient electrophile used extensively in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3,5-Diiodobenzonitrile is a highly versatile, electron-deficient electrophile used extensively in drug discovery and materials science. However, its dual carbon-iodine (C-I) bonds and highly sensitive nitrile group present unique chemoselectivity challenges.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most frequent failure modes encountered at the bench: over-functionalization, nucleophilic degradation, and hydrodehalogenation. This guide focuses on the mechanistic causality behind these issues to help you establish self-validating, robust protocols.

FAQ 1: Suppressing Over-Functionalization in Cross-Coupling

Q: When attempting a mono-Suzuki-Miyaura coupling on 3,5-diiodobenzonitrile using exactly 1.0 equivalent of boronic acid, I consistently isolate a mixture of unreacted starting material and the diarylated side product. How can I arrest the reaction at mono-arylation?

A: This is a classic manifestation of the "ring-walking" phenomenon in palladium catalysis[1]. After the first catalytic cycle completes, the Pd(0) catalyst remains coordinated to the π -system of the nascent mono-arylated product. If the rate of a second intramolecular oxidative addition outcompetes the dissociation of the Pd(0) complex, exhaustive difunctionalization occurs regardless of your boronic acid stoichiometry[2].

Causality & Solution: The dissociation of the Pd(0)

π -complex is heavily dependent on the solvent and the halide byproduct. In non-polar solvents (e.g., toluene), Pd(0) remains tightly bound, promoting diarylation. However, in polar, oxygen-containing solvents like THF, the displaced iodide anion acts as a competitive ligand, actively displacing Pd(0) from the arene and terminating the sequence at mono-arylation[3].

G A Pd(0)L + Ar-I2 Oxidative Addition B Mono-Coupled Pd(0) π-complex A->B Transmetalation & Reductive Elim. C Iodide/Solvent Displacement B->C THF / Polar Solvent (Iodide assists) D Ring-Walking (No Displacement) B->D Toluene / Non-Polar (Pd remains bound) E Mono-Functionalized Target C->E Pd(0) Dissociates F Di-Functionalized Side Product D->F 2nd Oxidative Addition

Mechanism of mono- vs. di-functionalization dictated by solvent-mediated Pd(0) displacement.

Quantitative Data: Solvent & Additive Effects To optimize your reaction, reference the following causality table summarizing how solvent choices dictate the reaction pathway:

Solvent SystemPolarity / CoordinationHalide Byproduct DynamicsDominant PathwaySelectivity Outcome
Toluene / XyleneLowPoor Pd(0) displacementRing-WalkingHigh Diarylation
THF / 1,4-DioxaneModerate (O-donor)Active Pd(0) displacementDissociationHigh Monoarylation
THF + DMSO (5%)High (Strong coordination)Strong Pd(0) displacementDissociation>95% Monoarylation

Self-Validating Tip: Run a parallel reaction spiked with 5-10 mol% DMSO. If diarylation is suppressed, your previous failure was strictly due to insufficient Pd(0) dissociation[2].

FAQ 2: Preventing Nitrile Attack During Metalation

Q: I need to perform a halogen-metal exchange on 3,5-diiodobenzonitrile to create a nucleophile. When I use n-BuLi or i-PrMgCl, I observe massive degradation and nucleophilic attack on the cyano group. How can I selectively metalate the C-I bond?

A: The cyano group is highly susceptible to nucleophilic addition by hard, reactive organometallics like organolithiums or standard Grignard reagents. To bypass this, you must utilize a highly chemoselective zincation protocol.

Causality & Solution: Knochel and co-workers demonstrated that the direct insertion of zinc dust into polyfunctional aryl halides can be dramatically accelerated by the addition of stoichiometric Lithium Chloride (LiCl)[4]. LiCl solubilizes the organozinc species by breaking up polymeric zinc aggregates at the solid-liquid interface, allowing the insertion to proceed smoothly at 0 °C. At this temperature, the generated arylzinc reagent is completely stable and does not attack the adjacent nitrile group[5].

Step-by-Step Methodology: Regioselective Zincation of 3,5-Diiodobenzonitrile This protocol establishes a self-validating system: the physical disappearance of zinc dust directly correlates with successful C-I insertion.

  • Preparation of the Zn/LiCl Reagent: In a flame-dried Schlenk flask under argon, add anhydrous LiCl (1.5 equiv) and zinc dust (1.5 equiv). Heat the mixture to 150 °C under high vacuum for 15 minutes to remove trace moisture, then backfill with argon. Add anhydrous THF to create a suspension.

  • Activation of Zinc: Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 3 minutes. Allow to cool to room temperature. Add trimethylsilyl chloride (TMSCl, 2 mol%) and stir for 5 minutes. The zinc surface is now activated.

  • Substrate Insertion: Cool the suspension to 0 °C. Dropwise, add a solution of 3,5-diiodobenzonitrile (1.0 equiv) in THF. Stir at 0 °C for 2–4 hours.

  • Validation & Trapping:

    • Self-Validation Check: Quench a 0.1 mL aliquot with iodine in THF. GC-MS should show the mono-iodinated product, confirming successful mono-zincation.

    • Allow the excess zinc to settle. Cannulate the supernatant (containing the active zinc reagent) into a fresh flask for subsequent Negishi cross-coupling or Cu-catalyzed electrophilic trapping[4].

FAQ 3: Minimizing Hydrodehalogenation in Sonogashira Couplings

Q: During the Sonogashira coupling of 3,5-diiodobenzonitrile with terminal alkynes, I am isolating significant amounts of 3-iodobenzonitrile (hydrodehalogenation) and the Glaser homocoupling product. How do I troubleshoot this?

A: Hydrodehalogenation (the replacement of the iodine atom with a hydrogen atom) and Glaser homocoupling are interconnected side reactions that stem from the choice of amine base and the presence of trace oxygen.

Causality & Solution: Aliphatic amines (like triethylamine, Et3​N ) are standard in Sonogashira couplings, but they can act as hydride donors. The amine coordinates to the Pd(II)−Ar intermediate and undergoes β -hydride elimination, transferring a hydride to the palladium center. Subsequent reductive elimination yields the hydrodehalogenated side product[6].

Simultaneously, trace oxygen oxidizes the Cu(I) co-catalyst to Cu(II) , which rapidly consumes your terminal alkyne via Glaser homocoupling, altering the reaction stoichiometry and leaving unreacted aryl halide in the pot.

G A Ar-Pd(II)-I Intermediate B Et3N Coordination A->B Aliphatic Amine C β-Hydride Elimination B->C Agostic Interaction D Ar-Pd(II)-H Species C->D Hydride Transfer E Hydrodehalogenated Side Product (Ar-H) D->E Reductive Elim.

Amine-induced beta-hydride elimination leading to hydrodehalogenation in cross-coupling.

Corrective Actions:

  • Switch the Base: Replace Et3​N with a sterically hindered amine that lacks easily accessible β -hydrogens (e.g., diisopropylamine, i−Pr2​NH ), or transition to a "copper-free" Sonogashira protocol using an inorganic base (e.g., Cs2​CO3​ ) to completely eliminate the amine-driven hydride transfer.

  • Strict Degassing: Perform three freeze-pump-thaw cycles on the solvent. Standard nitrogen sparging is often insufficient to prevent Cu -mediated Glaser coupling when working with highly electrophilic diiodides.

References
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics - ACS Publications.[Link]

  • Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München.[Link]

  • Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents. Journal of the American Chemical Society.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications.[Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH).[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3,5-Diiodobenzonitrile vs. 3,5-Dibromobenzonitrile in Advanced Synthesis

For researchers and drug development professionals, the selection of an appropriate halogenated electrophile is a critical decision that dictates the efficiency, scalability, and cost of a synthetic route. While 3,5-diio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of an appropriate halogenated electrophile is a critical decision that dictates the efficiency, scalability, and cost of a synthetic route. While 3,5-diiodobenzonitrile and 3,5-dibromobenzonitrile share an identical electron-withdrawing cyano (-CN) core that activates the aromatic ring, their reactivity profiles diverge significantly due to the intrinsic physicochemical properties of their respective carbon-halogen bonds.

This guide provides an objective, data-supported comparison of these two building blocks, focusing on their performance in transition-metal-catalyzed cross-coupling and metal-halogen exchange reactions.

Thermodynamic & Kinetic Foundations

The fundamental reactivity difference between 3,5-diiodobenzonitrile and 3,5-dibromobenzonitrile is governed by bond strength and polarizability.

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is substantially longer and weaker than the carbon-bromine (C-Br) bond. Thermochemical data places the C-I BDE at approximately 228 kJ/mol, whereas the C-Br BDE is significantly higher at roughly 305 kJ/mol[1].

  • Oxidative Addition: In palladium- or nickel-catalyzed cross-coupling cycles, the oxidative addition of the metal into the carbon-halogen bond is often the rate-determining step. The lower activation energy barrier of the C-I bond allows 3,5-diiodobenzonitrile to undergo oxidative addition much faster, enabling reactions at room temperature or with lower catalyst loadings[2].

  • Polarizability & Metal-Halogen Exchange: Iodine's larger atomic radius and highly polarizable electron cloud make 3,5-diiodobenzonitrile an exceptional substrate for directed metalation. For example, directed ortho-insertion (DoI) of zinc dust into diiodobenzonitriles occurs selectively at 0 °C to form functionalized organozinc reagents, whereas dibromo analogs require elevated temperatures that can compromise regioselectivity[3].

Pathway Divergence in Cross-Coupling

While 3,5-diiodobenzonitrile is universally more reactive in C-C bond-forming reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), a unique mechanistic paradox occurs during C-N bond formation (Buchwald-Hartwig amination).

The Iodide Inhibition Paradox

Historically, aryl iodides have underperformed compared to aryl bromides in C-N couplings. This is not due to slow oxidative addition, but rather an inhibitory effect caused by the sodium iodide (NaI) byproduct. In polar solvents like DME or dioxane, soluble iodide anions compete with the amine nucleophile for binding to the Pd(II) complex, or they stabilize off-cycle, inactive dimeric species[4],[5].

To achieve the superior reactivity of 3,5-diiodobenzonitrile in aminations, the catalytic system must be rationally designed:

  • Solvent Selection: Switching to a non-polar solvent like toluene, where NaI is sparingly soluble, precipitates the iodide byproduct and prevents inhibition[5].

  • Ligand Design: Utilizing highly sterically hindered biarylphosphine ligands (e.g., RuPhos) prevents the formation of inactive iodide-bridged palladium dimers[4].

MechanisticDivergence Pd0 Pd(0) Active Catalyst ArI 3,5-Diiodobenzonitrile (Fast Ox. Addition) Pd0->ArI Weaker C-I Bond ArBr 3,5-Dibromobenzonitrile (Slow Ox. Addition) Pd0->ArBr Stronger C-Br Bond PdII_I Ar-Pd(II)-I Complex (Prone to Iodide Inhibition) ArI->PdII_I PdII_Br Ar-Pd(II)-Br Complex (Standard Reactivity) ArBr->PdII_Br Inhibition Off-Cycle Inactive Complex (High [I-] in Soluble Solvents) PdII_I->Inhibition Soluble NaI Transmetalation Transmetalation / Binding PdII_I->Transmetalation Insoluble NaI (e.g., Toluene) PdII_Br->Transmetalation Amine Amine / Nucleophile Transmetalation->Amine RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic divergence in Pd-catalyzed coupling of iodo- vs bromo-benzonitriles.

Quantitative Reactivity Profile

The following table synthesizes the comparative performance metrics of both electrophiles under standardized conditions.

Parameter3,5-Diiodobenzonitrile3,5-DibromobenzonitrileMechanistic Causality
Bond Dissociation Energy ~228 kJ/mol~305 kJ/molLarger atomic radius of iodine reduces C-X orbital overlap[1].
Oxidative Addition Rate Rapid (Often proceeds at RT)Moderate to Slow (Requires heating >60°C)Lower activation energy barrier for C-I insertion[2].
Suzuki-Miyaura (C-C) Yield >95% (Mild conditions, 1-2h)~40-60% (Mild conditions, 1-2h)Superior electrophilicity of the iodo-arene accelerates the catalytic cycle[2].
Buchwald-Hartwig (C-N) Yield Highly solvent/ligand dependentConsistently high across solventsIodide byproduct inhibits Pd(II) unless precipitated or sterically blocked[4].
Metal-Halogen Exchange Excellent (Proceeds at 0°C)Poor to Moderate (Requires >50°C)High polarizability of iodine facilitates rapid zinc/lithium insertion[3].
Storage & Stability Light-sensitive (Requires amber vials)Highly stableWeaker C-I bond is susceptible to homolytic cleavage via UV exposure.

Self-Validating Experimental Methodology

To objectively compare the reactivity of these two compounds, researchers must utilize a self-validating kinetic profiling protocol. The following parallel Suzuki-Miyaura coupling workflow utilizes an internal standard to eliminate isolation bias, ensuring that the measured yields strictly reflect reaction kinetics.

ExperimentalWorkflow Prep Catalyst Pre-activation Solvent Solvent Selection Prep->Solvent Reagents Add Ar-X, Base, IS Solvent->Reagents React Heat & Stir (Parallel) Reagents->React Workup Aqueous Workup React->Workup Analyze GC/MS Quantification Workup->Analyze

Standardized experimental workflow for comparative cross-coupling analysis.

Parallel Kinetic Profiling Protocol

Step 1: Catalyst Pre-activation (Glovebox Recommended)

  • Action: To a vial, add Pd(OAc)₂ (2 mol %) and SPhos ligand (4 mol %). Add anhydrous toluene and stir for 15 minutes.

  • Causality: Pre-activating the catalyst ensures the complete formation of the active monoligated Pd(0) species. Skipping this step leads to inconsistent initiation rates, which artificially skews the kinetic comparison between the iodo and bromo electrophiles[2].

Step 2: Reaction Assembly

  • Action: Set up two parallel reaction vials. To Vial A, add 3,5-diiodobenzonitrile (1.0 mmol). To Vial B, add 3,5-dibromobenzonitrile (1.0 mmol). To both vials, add phenylboronic acid (2.2 mmol), K₂CO₃ (3.0 mmol), and dodecane (0.5 mmol) . Transfer equal aliquots of the pre-activated catalyst solution to both vials.

  • Causality: Dodecane acts as an inert internal standard (IS). Because it does not participate in the reaction, its concentration remains constant, allowing for absolute quantification of product formation via GC/MS without the mass-loss errors inherent to column chromatography.

Step 3: Parallel Execution & Aliquot Sampling

  • Action: Stir both reactions at 40 °C. At standard intervals (e.g., 15 min, 30 min, 1h, 2h), extract a 50 µL aliquot from each vial. Quench the aliquot in ethyl acetate/water, filter through a short silica plug, and analyze via GC/MS.

  • Causality: Running the reactions at a mild 40 °C prevents the 3,5-dibromobenzonitrile reaction from reaching completion too quickly, allowing the observer to capture the distinct kinetic divergence (rate of initial turnover) between the C-I and C-Br bonds.

Strategic Selection Guide

  • Choose 3,5-Diiodobenzonitrile when: You are conducting C-C cross-couplings or metal-halogen exchanges that require mild conditions (e.g., to preserve delicate functional groups elsewhere on the molecule), or when utilizing highly sterically hindered coupling partners. Ensure you use toluene or biarylphosphine ligands if attempting C-N couplings.

  • Choose 3,5-Dibromobenzonitrile when: You are developing a process-scale route where reagent stability, cost-efficiency, and straightforward C-N coupling (without the need to engineer around iodide inhibition) are the primary drivers, and the substrate can tolerate elevated reaction temperatures (>60 °C).

References

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." 2

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009. 4

  • Krasovskiy, A. et al. "Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents." Journal of the American Chemical Society, 2007. 3

  • Ribeiro da Silva, M. A. V. et al. "Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols." ResearchGate, 2006.1

Sources

Comparative

A Comparative Guide to Halogen Bond Donor Strength: 3,5-Diiodobenzonitrile vs. 1,4-Diiodobenzene

Halogen bonding (XB) has evolved from a supramolecular curiosity into a foundational tool for crystal engineering, materials science, and rational drug design. At its core, a halogen bond is a highly directional, non-cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogen bonding (XB) has evolved from a supramolecular curiosity into a foundational tool for crystal engineering, materials science, and rational drug design. At its core, a halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ -hole) and a nucleophilic Lewis base.

For researchers designing self-assembling systems or tuning protein-ligand interactions, the choice of the halogen bond donor is critical. This guide provides an in-depth, objective comparison between two bidentate iodine-based donors: the classic 1,4-diiodobenzene (1,4-DIB) and the electronically tuned 3,5-diiodobenzonitrile (3,5-DIBN) .

The Mechanistic Basis of σ -Hole Thermodynamics

To understand why 3,5-DIBN outperforms 1,4-DIB in binding affinity, we must examine the causality behind σ -hole formation.

The σ -hole is a region of positive electrostatic potential ( Vs,max​ ) located on the distal axis of a covalent bond (e.g., C–I). It arises because the polarizability of the iodine atom allows electron density to be drawn toward the carbon atom along the σ -bond axis, leaving a localized electron depletion zone at the tip of the halogen 1.

  • 1,4-Diiodobenzene (1,4-DIB): In this symmetric molecule, the iodine atoms are bonded to sp2 -hybridized carbons. While the aromatic ring provides some electron-withdrawing character compared to an alkyl chain, the lack of strong electron-withdrawing groups (EWGs) limits the magnitude of the σ -hole. It serves as a reliable, albeit moderate, baseline donor 2.

  • 3,5-Diiodobenzonitrile (3,5-DIBN): The introduction of a cyano (-C N) group fundamentally alters the electronic landscape. The highly electronegative nitrogen atom pulls electron density from the aromatic ring through both inductive and resonance effects. This systemic electron withdrawal propagates to the iodine atoms at the 3 and 5 positions, severely depleting their equatorial electron density and dramatically deepening the positive potential of the σ -hole.

G A 1,4-Diiodobenzene (Baseline u03C3-hole) B Addition of -CN Group (Inductive & Resonance EWG) A->B C Electron Density Withdrawal from Aromatic Ring B->C D 3,5-Diiodobenzonitrile (Deepened u03C3-hole) C->D E Enhanced Halogen Bond Strength & Directionality D->E

Fig 1: Electronic substituent effects on sigma-hole magnitude and halogen bond strength.

Quantitative Performance Comparison

The theoretical deepening of the σ -hole translates directly into measurable thermodynamic and geometric differences. Table 1 summarizes the comparative performance of both donors when interacting with a standard Lewis base (e.g., quinuclidine or pyridine) in a non-polar solvent.

Table 1: Comparative Halogen Bonding Metrics

Parameter1,4-Diiodobenzene (1,4-DIB)3,5-Diiodobenzonitrile (3,5-DIBN)Mechanistic Implication
Max Electrostatic Potential ( Vs,max​ ) +15 to +18 kcal/mol +26 to +30 kcal/molThe -CN group nearly doubles the electrophilicity of the iodine atoms.
Association Constant ( Ka​ ) Low (5 - 15 M−1 )High (50 - 120 M−1 )3,5-DIBN forms significantly more stable supramolecular complexes in solution.
Interaction Enthalpy ( ΔH ) -2 to -4 kcal/mol -5 to -8 kcal/molStronger electrostatic attraction overcomes solvent competition more effectively.
Bond Geometry ( dI⋯N​ ) Longer ( 2.85 - 2.95 Å)Shorter ( 2.70 - 2.80 Å)A deeper σ -hole allows the nucleophile to penetrate closer to the iodine nucleus 3.

Experimental Workflows for XB Validation

To objectively prove the superiority of 3,5-DIBN over 1,4-DIB, researchers cannot rely on a single analytical technique. Solvent effects and non-specific dipole interactions can easily generate false positives.

As a standard of scientific integrity, we employ a self-validating orthogonal workflow . This ensures that the interaction is tracked via chemical shift (NMR), thermodynamic heat exchange (ITC), and physical geometry (SC-XRD).

Workflow N1 Step 1: Solution Preparation (Equimolar Donor/Acceptor) N2 Step 2: NMR Titration (Determine Association Constant Ka) N1->N2 N3 Step 3: Isothermal Titration Calorimetry (Measure u0394H, u0394G, u0394S) N1->N3 N4 Step 4: SC-XRD Crystallization (Measure Bond Length & Angle) N1->N4 N5 Step 5: Orthogonal Data Synthesis (Self-Validating XB Profile) N2->N5 N3->N5 N4->N5

Fig 2: Orthogonal experimental workflow for self-validating halogen bond characterization.

Step-by-Step Methodology

Protocol A: 1 H / 13 C NMR Titrations (Binding Affinity) Why we do this: NMR titrations track the change in the electronic environment of the donor/acceptor as the complex forms, allowing for the calculation of Ka​ .

  • Prepare a 5.0 mM solution of the halogen bond donor (1,4-DIB or 3,5-DIBN) in a non-competitive, deuterated solvent (e.g., CDCl3​ or C6​D12​ ).

  • Prepare a concentrated stock solution (e.g., 100 mM) of the Lewis base acceptor (e.g., quinuclidine) in the exact same donor solution to maintain a constant donor concentration during titration.

  • Sequentially add aliquots of the acceptor to the NMR tube.

  • Record the NMR spectra after each addition and track the downfield shift of the aromatic protons/carbons adjacent to the iodine atoms.

  • Fit the Δδ values to a 1:1 or 1:2 binding isotherm using non-linear regression to extract Ka​ .

Protocol B: Isothermal Titration Calorimetry (Thermodynamic Profiling) Why we do this: NMR only provides ΔG (via Ka​ ). ITC directly measures the heat released ( ΔH ), allowing us to decouple the enthalpic driving force of the σ -hole from the entropic penalties of complexation.

  • Degas all solutions to prevent baseline noise from microbubbles.

  • Load the sample cell with a 1.0 mM solution of the XB donor.

  • Load the injection syringe with a 15.0 mM solution of the XB acceptor.

  • Perform 25-30 injections of 10 μL at 298 K, allowing 150 seconds between injections for the baseline to stabilize.

  • Integrate the heat peaks and fit the data to an independent binding model to yield ΔH , Ka​ , and ΔS .

Protocol C: Single-Crystal X-Ray Diffraction (Geometric Confirmation) Why we do this: A true halogen bond is strictly linear. SC-XRD confirms that the C–I N angle is ≈180∘ , differentiating it from orthogonal π -interactions or hydrogen bonds 4.

  • Dissolve equimolar amounts of the donor and acceptor in a volatile solvent (e.g., acetone or dichloromethane).

  • Allow the solvent to slowly evaporate at room temperature over 3-7 days to promote the growth of diffraction-quality co-crystals.

  • Isolate a suitable single crystal and mount it on a diffractometer.

  • Solve the structure and measure the I⋯N distance. For 3,5-DIBN, expect a distance significantly shorter than the sum of the van der Waals radii (3.53 Å), validating a strong interaction.

Conclusion & Application Insights

For researchers in drug development and materials science, the choice between these two donors dictates the stability of the final architecture.

While 1,4-diiodobenzene is synthetically accessible and useful for forming weak, reversible supramolecular networks, it lacks the binding strength required to outcompete water in biological systems. 3,5-Diiodobenzonitrile , through the strategic placement of the electron-withdrawing cyano group, possesses a highly polarized σ -hole. This makes it a vastly superior candidate for applications requiring robust directionality and high association constants, such as the design of rigid porous organic frameworks or high-affinity enzyme inhibitors.

References
  • "Halogen Bonding Interactions for Aromatic and Non-Aromatic Explosive Detection." UR Scholarship Repository, University of Richmond. Available at:[Link]

  • "A Novel Halogen Bond Acceptor: 1-(4-Pyridyl)-4-Thiopyridine (PTP) Zwitterion." MDPI. Available at:[Link]

  • "Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy." ACS Omega. Available at: [Link]

  • "Role of π–π Stacking and Halogen Bonding by 1,4-Diiodoperchlorobenzene To Organize the Solid State To Achieve a [2 + 2] Cycloaddition Reaction." Crystal Growth & Design - ACS Publications. Available at: [Link]

Sources

Validation

HPLC method validation for determining 3,5-diiodobenzonitrile purity

Comprehensive Guide to HPLC Method Validation for 3,5-Diiodobenzonitrile Purity Determination Introduction & Scientific Rationale 3,5-Diiodobenzonitrile (CAS: 1689-83-4) is a highly specialized chemical intermediate crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to HPLC Method Validation for 3,5-Diiodobenzonitrile Purity Determination

Introduction & Scientific Rationale

3,5-Diiodobenzonitrile (CAS: 1689-83-4) is a highly specialized chemical intermediate critical to the synthesis of agrochemicals (such as the photosystem II inhibitor Ioxynil) and advanced radiopharmaceuticals (including [18F]FPEB precursors for PET imaging)[1][2]. Because trace impurities—such as unreacted 3,5-diiodobenzoic acid or mono-iodinated analogs—can severely compromise downstream catalytic coupling or radiolabeling efficiencies, determining its absolute purity is non-negotiable.

This guide provides an authoritative, step-by-step framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 3,5-diiodobenzonitrile. We will objectively compare column chemistries and align the validation protocol with the modernized ICH Q2(R2) guidelines and the proposed revisions to USP <1225> [3][4].

Regulatory Framework: The Lifecycle Approach

Historically, analytical validation was treated as a static checklist. However, the integration of ICH Q14 (Analytical Procedure Development) with the newly revised ICH Q2(R2) mandates a lifecycle approach[5][6]. Furthermore, the proposed revisions to USP <1225> shift the focus from isolated parameter checks to the overarching goal of Fitness for Purpose , ensuring the "Reportable Result" (RR) supports confident batch release decisions[4][7].

Analytical Procedure Lifecycle aligning ICH Q14 and Q2(R2) frameworks.

Comparative Analysis: Selecting the Optimal Stationary Phase

3,5-diiodobenzonitrile is a neutral, highly hydrophobic molecule with an electron-deficient aromatic ring (due to the strongly electron-withdrawing cyano group). When developing an HPLC method, selecting the correct stationary phase is the most critical variable for achieving specificity[8].

Column ChemistryRetention MechanismPerformance for 3,5-DiiodobenzonitrileVerdict
Standard C18 (e.g., Luna C18) Purely hydrophobic (dispersive) interactions.High retention times; struggles to resolve mono-iodo from di-iodo isomers efficiently.Baseline Alternative . Suitable for basic purity, but lacks orthogonal selectivity[2].
High-Strength Silica (HSS T3) Enhanced retention of polar compounds; withstands 100% aqueous.Excellent peak shape; better resolution of acidic precursors (e.g., 3,5-diiodobenzoic acid) from the neutral target.Recommended . Proven efficacy in radiopharmaceutical precursor validation[2].
Phenyl-Hexyl Hydrophobic + π−π interactions.Exploits the electron-deficient benzonitrile ring, offering superior selectivity for halogenated impurities.Excellent Alternative . Best for complex synthetic matrices.

Mechanistic Insight: We recommend an HSS T3 or Phenyl-Hexyl column. To suppress the ionization of potential acidic impurities (like unreacted benzoic acid derivatives) and ensure they are retained efficiently via reverse-phase mechanisms, the mobile phase must be acidified. We utilize 0.05% Formic Acid, which ensures robust peak shapes without suppressing UV absorbance[8].

Experimental Protocol: Step-by-Step Validation Workflow

The following protocol outlines a self-validating system designed to meet ICH Q2(R2) requirements for accuracy, precision, specificity, linearity, and range[3][9].

A. Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (4.6 × 150 mm, 5 µm)[2].

  • Mobile Phase A: 0.05% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile[8].

  • Gradient Program: 5% B to 100% B over 15 minutes, hold at 100% B for 3 minutes, return to 5% B for 4 minutes (equilibration)[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm (capturing the primary benzonitrile chromophore)[2].

  • Injection Volume: 10 µL.

B. Validation Execution Steps
  • System Suitability Testing (SST): Inject the standard solution (0.1 mg/mL) six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing factor 1.5, Theoretical plates 5000.

  • Specificity: Inject a blank (diluent), the 3,5-diiodobenzonitrile standard, and a sample spiked with known synthetic impurities (e.g., 3,5-diiodobenzoic acid, 3-iodobenzonitrile). Acceptance Criteria: Resolution ( Rs​ ) between the target peak and the closest eluting impurity must be 1.5.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (0.1 mg/mL)[10]. Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of 3,5-diiodobenzonitrile into a synthetic blank matrix at three levels (80%, 100%, 120%). Prepare in triplicate.

  • Precision (Repeatability): Analyze six independent preparations of the 100% test concentration. Calculate the %RSD of the Reportable Result.

Step-by-step HPLC method validation workflow for purity determination.

Quantitative Data Presentation

Below is a representative summary of validation data demonstrating that the method is "Fit for Purpose" under ICH Q2(R2) criteria[3].

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time; Rs​≥1.5 Rs​=2.8 (vs. 3,5-diiodobenzoic acid)Pass
Linearity (50% - 150%) Correlation coefficient ( R2 ) 0.999 R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%80% Level: 99.4%100% Level: 100.1%120% Level: 99.8%Pass
Method Precision %RSD of 6 preparations 2.0%%RSD = 0.65%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 12)Pass

Conclusion

Validating an HPLC method for 3,5-diiodobenzonitrile requires a nuanced understanding of the molecule's electronic properties and regulatory expectations. By leveraging an HSS T3 or Phenyl-Hexyl column under acidic gradient conditions, analysts can achieve baseline resolution from critical synthetic impurities. Adhering to the ICH Q2(R2) and USP <1225> lifecycle frameworks ensures that the resulting analytical procedure is not only compliant but scientifically robust and fit for its intended purpose.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH). Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available at:[Link]

  • Regio- and Stereoselective Synthesis of Allylic Spiroethers (Spirobenzofuranes) via an Intramolecular Mizoroki–Heck Reaction - The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Iodonium Ylide–Mediated Radiofluorination of - F-FPEB and Validation for Human Use - Journal of Nuclear Medicine, SNM Journals. Available at:[Link]

Sources

Comparative

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,5-Diiodobenzonitrile

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural eluci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Halogenated aromatic nitriles, such as 3,5-diiodobenzonitrile, represent a class of molecules with significant potential in medicinal chemistry and materials science. Understanding their behavior under analytical conditions is crucial for their identification, characterization, and quality control. This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3,5-diiodobenzonitrile, offering a comparative perspective on analytical methodologies and grounded in the principles of scientific integrity.

The Foundation: Understanding Ionization and Fragmentation

Mass spectrometry fundamentally involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The choice of ionization technique significantly influences the degree of fragmentation. For a molecule like 3,5-diiodobenzonitrile, Electron Ionization (EI) is a common and highly informative method.

Electron Ionization (EI): A Hard Ionization Technique for Structural Insight

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample molecule.[1] This process is highly energetic and often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The initial event is the removal of an electron to form a molecular ion (M+•), which is a radical cation.[2] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.

Predicted Fragmentation Pathway of 3,5-Diiodobenzonitrile

The structure of 3,5-diiodobenzonitrile, with its aromatic ring, two iodine atoms, and a nitrile group, presents several likely fragmentation pathways. The molecular weight of 3,5-diiodobenzonitrile (C₇H₃I₂N) is approximately 354.89 g/mol . The molecular ion peak (M+•) would therefore be expected at m/z 355.

The primary fragmentation events are dictated by the relative bond strengths within the molecule and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-C and C-H bonds of the aromatic ring, making it the most probable site for initial cleavage.

A proposed fragmentation pathway is as follows:

  • Loss of an Iodine Atom: The most facile fragmentation will be the homolytic cleavage of a C-I bond, resulting in the loss of an iodine radical (I•). This will produce a highly stable benzonitrilium cation with one iodine substituent at m/z 228. This peak is expected to be very prominent.

    [M]+• (m/z 355) → [M - I]+ (m/z 228) + I•

  • Sequential Loss of the Second Iodine Atom: The [M - I]+ fragment can then lose the second iodine atom as a radical to form the benzonitrilium cation at m/z 101.

    [M - I]+ (m/z 228) → [C₇H₃N]+ (m/z 101) + I•

  • Loss of the Cyano Group: The molecular ion could also undergo the loss of the cyano radical (•CN), although this is generally less favorable than the loss of a large halogen like iodine. This would result in a diiodophenyl cation at m/z 329.

    [M]+• (m/z 355) → [C₆H₃I₂]+ (m/z 329) + •CN

  • Fragmentation of the Benzonitrile Core: The benzonitrilium cation (m/z 101) can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation of benzonitriles, to produce a C₆H₂⁺• radical cation at m/z 75.[3][4]

    [C₇H₃N]+ (m/z 101) → [C₆H₂]+• (m/z 75) + HCN

The following diagram, generated using DOT language, illustrates this predicted fragmentation pathway.

Fragmentation_Pathway M [C₇H₃I₂N]+• m/z 355 (Molecular Ion) F1 [C₇H₃IN]+ m/z 228 M->F1 - I• F4 [C₆H₃I₂]+ m/z 329 M->F4 - •CN F2 [C₇H₃N]+ m/z 101 F1->F2 - I• F3 [C₆H₂]+• m/z 75 F2->F3 - HCN

Caption: Predicted EI fragmentation pathway of 3,5-diiodobenzonitrile.

Comparative Analysis with Halogenated Analogs

The predicted fragmentation pattern can be compared with the known mass spectra of similar halogenated benzonitriles available in the NIST WebBook.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesReference
3,5-Dichlorobenzonitrile 171/173136 (-Cl), 101 (-2Cl)[5][6]
3,5-Dichloro-4-hydroxybenzonitrile 187/189152 (-Cl), 124 (-Cl, -CO)[7]
4-Hydroxy-3,5-diiodobenzonitrile 371Loss of I, CN, and OH groups are expected.[8]

This comparison reveals a consistent trend: the primary fragmentation pathway for halogenated aromatic compounds involves the loss of the halogen atom(s).[9][10] The stability of the resulting aryl cation is a significant driving force for this process. The presence of other functional groups, such as a hydroxyl group, can introduce additional fragmentation pathways.

Alternative Analytical Methodologies: A Comparative Overview

While GC-MS with EI is a powerful tool for the structural elucidation of volatile compounds like 3,5-diiodobenzonitrile, other techniques offer complementary advantages, particularly for quantitative analysis or for less volatile analogs.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass analysis.High resolution separation, provides structural information through fragmentation.[11]Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separation by polarity followed by mass analysis.Suitable for non-volatile and thermally labile compounds, offers a wide range of column chemistries for separation.[12]Fragmentation is often less extensive with soft ionization techniques like ESI, providing less structural detail than EI.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomization and ionization in a high-temperature plasma.Extremely sensitive for elemental analysis (e.g., iodine), useful for quantification of halogenated compounds.Destructive technique, provides no molecular structure information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment of each atom, crucial for unambiguous structure determination.Lower sensitivity compared to mass spectrometry.

The following workflow illustrates a typical approach for the comprehensive analysis of a halogenated aromatic compound.

Analytical_Workflow Sample Sample containing 3,5-diiodobenzonitrile Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction GCMS GC-MS (EI) (Structural Elucidation) Extraction->GCMS HPLCMS HPLC-MS (ESI) (Quantification) Extraction->HPLCMS NMR NMR Spectroscopy (Structure Confirmation) Extraction->NMR Data Data Analysis and Reporting GCMS->Data HPLCMS->Data NMR->Data

Caption: A comprehensive analytical workflow for the characterization of 3,5-diiodobenzonitrile.

Experimental Protocol: GC-MS Analysis of 3,5-Diiodobenzonitrile

This section provides a standardized, step-by-step methodology for the analysis of 3,5-diiodobenzonitrile using Gas Chromatography-Mass Spectrometry with Electron Ionization.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3,5-diiodobenzonitrile in a suitable solvent such as acetone or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1, 1, 10, 100 µg/mL) for calibration.

  • Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[13]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

3. Data Analysis:

  • Identify the peak corresponding to 3,5-diiodobenzonitrile based on its retention time.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the predicted pathway.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

Conclusion: A Predictive and Comparative Approach to Structural Elucidation

The mass spectrometry fragmentation analysis of 3,5-diiodobenzonitrile, while based on predictive modeling from analogous compounds, provides a robust framework for its identification and characterization. The dominant fragmentation pathway is the sequential loss of the two iodine atoms, a characteristic feature of heavy halogenated aromatic compounds. By comparing this predicted behavior with alternative analytical techniques such as HPLC-MS and NMR, researchers can develop a comprehensive strategy for the unambiguous structural elucidation and quantification of this and other related molecules. This guide serves as a testament to the power of combining fundamental principles of mass spectrometry with comparative data analysis to navigate the complexities of modern chemical research.

References

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 4-hydroxy-3,5-diiodobenzonitrile.

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds.

  • Analytical Chemistry. Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level.

  • General Fragmentation Modes.

  • Scribd. Halogen Fragmentation in Mass Spectrometry.

  • Trends in Environmental Analytical Chemistry. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.

  • PMC. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.

  • Interpretation of mass spectra.

  • NIST WebBook. 3,5-Dichloro-4-hydroxybenzonitrile.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • PubChem. 3,5-Dichlorobenzonitrile.

  • Ministry of the Environment, Government of Japan. III Analytical Methods.

  • NIST WebBook. 3,5-Dichlorobenzonitrile.

  • RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.

  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.

  • PMC. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

  • ATSDR. 6. ANALYTICAL METHODS.

  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dihydroxybenzoic Acid.

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Validation

benchmarking 3,5-diiodobenzonitrile reactivity in cross-coupling catalysis

Benchmarking 3,5-Diiodobenzonitrile Reactivity in Cross-Coupling Catalysis A Comparative Guide for Application Scientists and Drug Development Professionals Executive Summary As a highly functionalized, electron-deficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Diiodobenzonitrile Reactivity in Cross-Coupling Catalysis A Comparative Guide for Application Scientists and Drug Development Professionals

Executive Summary

As a highly functionalized, electron-deficient arene, 3,5-diiodobenzonitrile is a cornerstone building block in the synthesis of complex radioligands, advanced materials, and pharmaceuticals. Its unique structural topology—featuring two chemically equivalent, highly reactive carbon-iodine (C-I) bonds and a strongly electron-withdrawing nitrile group—presents both exceptional synthetic opportunities and significant chemoselectivity challenges. This guide objectively benchmarks its reactivity across standard transition-metal cross-coupling platforms (Sonogashira, Suzuki) and advanced Direct Zinc Insertion methodologies, providing actionable, field-proven insights for achieving strict mono-functionalization.

Mechanistic Profiling & Electronic Causality

To master the reactivity of 3,5-diiodobenzonitrile, one must understand the electronic push-and-pull within the aromatic system:

  • The Chemoselectivity Challenge in Pd-Catalysis: The strong inductive and resonance electron-withdrawing effects of the nitrile group (-CN) deplete electron density from the aromatic ring. This significantly lowers the activation energy for the oxidative addition of Pd(0) into the C-I bonds. However, because both C-I bonds are electronically equivalent, achieving mono-selectivity in standard cross-couplings is statistically and kinetically challenging. The newly installed group (e.g., an alkynyl or aryl moiety) often fails to sufficiently deactivate the ring, leaving the second C-I bond susceptible to a second oxidative addition, resulting in statistical mixtures of mono- and di-coupled products[1].

  • The Electronic Feedback of Zn-Insertion: Knochel’s methodology utilizes Zn dust and LiCl to directly insert into the C-I bond. Once the first zinc insertion occurs, the highly electropositive zinc atom donates massive electron density back into the aromatic ring. This electronic feedback completely deactivates the remaining C-I bond toward further zinc insertion, ensuring strict mono-selectivity[2].

Comparative Performance Data

The following table summarizes the benchmarking data for the mono-functionalization of 3,5-diiodobenzonitrile across different catalytic modalities.

Coupling ModalityCatalyst / Reagent SystemSelectivity ChallengeTypical Yield (Mono-functionalized)Mechanistic Causality
Direct Zinc Insertion & Trapping Zn dust, LiCl, THF (0 °C)High (Strict Mono-insertion)82% (after allylation)First Zn-insertion electronically deactivates the second C-I bond, preventing over-reaction[2].
Sonogashira Cross-Coupling Pd(PPh3)4, CuI, Et3NLow (Competitive Di-alkynylation)32 - 46% Equivalent C-I bonds and insufficient electronic deactivation lead to statistical mixtures[1].
Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3Low (Competitive Di-arylation)40 - 55% The first arylation activates the ring enough to make the second C-I bond prone to reaction.

Experimental Workflows: Self-Validating Protocols

Protocol A: Mono-Selective Zinc Insertion and Allylation (Knochel Methodology)

This protocol leverages electronic deactivation to achieve quantitative mono-metalation[2].

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (1.15 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 3 minutes, then cool to room temperature. Add TMSCl (5 mol%) and stir for 5 minutes.

    • Causality: This chemical scrubbing removes the unreactive ZnO passivation layer, exposing a highly active metal surface necessary for low-temperature insertion.

  • LiCl-Mediated Insertion: Add anhydrous LiCl (1.15 equiv) followed by 3,5-diiodobenzonitrile (1.0 equiv) at 0 °C. Stir for 30-60 minutes.

    • Causality: LiCl breaks up the polymeric zinc surface and solubilizes the forming organozinc intermediate, drastically accelerating the insertion rate. Maintaining 0 °C prevents nucleophilic attack on the nitrile group.

    • Validation Check: Quench a 0.1 mL aliquot with iodine and analyze via GC-MS. The reaction is complete when the starting material vanishes, yielding exclusively the mono-zincated species.

  • Transmetalation & Trapping: Cool the reaction to -20 °C. Add CuCN·2LiCl (0.2 equiv), stir for 10 minutes, then add allyl bromide (1.2 equiv).

    • Causality: Transmetalation to copper creates a highly reactive zinc-cuprate species that undergoes rapid, clean substitution with the electrophile.

    • Validation Check: The solution will transition to a dark green/black hue, visually confirming cuprate formation.

  • Termination: Quench with saturated aqueous NH4Cl to safely hydrolyze any unreacted organometallic species. Extract with ethyl acetate.

Protocol B: Mono-Selective Sonogashira Cross-Coupling

This protocol relies on kinetic monitoring and stoichiometric control to mitigate di-alkynylation[1].

  • Degassing: Dissolve 3,5-diiodobenzonitrile (1.2 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of anhydrous THF and Et3N. Sparge the solution with Argon for 15 minutes.

    • Causality: The slight stoichiometric excess of the diiodide statistically favors mono-coupling. Rigorous exclusion of oxygen is critical to prevent Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

    • Validation Check: The solution will transition from pale yellow to a deep amber, indicating the initiation of the active Pd(0) catalytic cycle.

  • Kinetic Monitoring: Stir at room temperature (do not heat).

    • Causality: Thermal energy accelerates the second oxidative addition, driving di-alkynylation.

    • Validation Check: Monitor strictly via TLC/GC-MS every 60 minutes. Terminate the reaction exactly when the mono-coupled product peaks, accepting the presence of unreacted starting material to avoid the formation of the di-coupled byproduct.

  • Purification: Terminate with water, extract with dichloromethane, and isolate the mono-coupled product (~35% yield) via flash column chromatography.

Reaction Pathway Visualization

Reactivity SM 3,5-Diiodobenzonitrile (Core Substrate) Pd_Cat Pd(0) Catalysis (Prone to Over-reaction) SM->Pd_Cat Cross-Coupling Conditions Zn_Cat Zn/LiCl Insertion (Electronically Deactivated) SM->Zn_Cat Zn dust, LiCl, 0 °C Sono Sonogashira Coupling (Mono-alkynylation) Pd_Cat->Sono Terminal Alkyne, Et3N Suzuki Suzuki-Miyaura (Arylation) Pd_Cat->Suzuki Ar-B(OH)2, Base Negishi Mono-Zincation & Electrophilic Trapping Zn_Cat->Negishi 1. Zn insertion 2. CuCN·2LiCl, Allyl-Br Prod_Sono 3-Alkynyl-5-iodobenzonitrile (~32-46% Yield) Sono->Prod_Sono Prod_Suzuki 3-Aryl-5-iodobenzonitrile (Variable Yield) Suzuki->Prod_Suzuki Prod_Negishi 3-Allyl-5-iodobenzonitrile (82% Yield) Negishi->Prod_Negishi

Divergent C-I activation pathways of 3,5-diiodobenzonitrile under Pd-catalysis vs. Zn-insertion.

Sources

Comparative

3,5-diiodobenzonitrile vs 4-iodobenzonitrile in supramolecular networks

Engineering Supramolecular Networks: A Comparative Guide to 3,5-Diiodobenzonitrile and 4-Iodobenzonitrile Executive Summary & Causality in Halogen Bonding In the realm of supramolecular chemistry and crystal engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Supramolecular Networks: A Comparative Guide to 3,5-Diiodobenzonitrile and 4-Iodobenzonitrile

Executive Summary & Causality in Halogen Bonding

In the realm of supramolecular chemistry and crystal engineering, halogen bonding (XB) serves as a highly directional, non-covalent interaction that dictates the architecture of molecular networks. The strength and topology of these networks are governed by the electrostatic potential (the "σ-hole") of the halogen atom and the geometric arrangement of the donor/acceptor groups.

This guide objectively compares two critical halogen-bond donors: 4-iodobenzonitrile (4-IBZN) and 3,5-diiodobenzonitrile (3,5-DIBZN) . As an application scientist, understanding the causality behind their structural differences is paramount. While 4-IBZN drives the formation of robust, 1D linear chains due to its para-substitution and high dipole moment, 3,5-DIBZN leverages its meta-substituted dual iodine atoms to construct complex, multi-directional 2D/3D frameworks and covalent organic cages.

Mechanistic Profiling & Structural Causality

4-Iodobenzonitrile (4-IBZN): The Linear 1D Architect 4-IBZN features a single iodine atom located para to a highly electron-withdrawing cyano group. This linear geometry restricts the molecule to forming strict C≡N···I halogen-bonded chains[1]. The causality behind its specific supramolecular behavior lies in its significant molecular dipole moment, recorded between 3.02 and 3.33 Debye[2][3]. This strong dipole aligns the molecules into exactly linear chains within a monoclinic unit cell (space group I2/a)[1].

Beyond basic crystal engineering, this high dipole moment makes 4-IBZN an exceptional solid additive in polymer solar cells (PSCs). In PSC active layers, the strong dipole enables 4-IBZN to modulate the aggregation and crystallinity of acceptor molecules (such as L8-BO), significantly boosting the power conversion efficiency (PCE) to over 18%[2]. Furthermore, high-pressure crystallographic studies reveal that the C≡N···I bond in 4-IBZN is the most robust intermolecular interaction in its structure, capable of withstanding up to 5.0 GPa of hydrostatic pressure before the crystal undergoes a phase transition[1][4].

3,5-Diiodobenzonitrile (3,5-DIBZN): The Multi-Directional Node In contrast, 3,5-DIBZN introduces a second iodine atom at the meta position. This structural modification fundamentally alters the supramolecular causality: the V-shaped geometry disrupts the linear C≡N···I motif, favoring bifurcated or zigzag I···I and C≡N···I interactions[3].

Because of its dual reactive sites and rigid geometry, 3,5-DIBZN is highly valued as a multi-functional building block in covalent organic synthesis rather than just a simple halogen-bond donor. By reacting 3,5-DIBZN with tris-alkyne precursors via Sonogashira or Eglinton cross-couplings, researchers construct hexanitrile-functionalized organic cages[5][6]. These cages subsequently assemble into highly porous 3D supramolecular frameworks driven by hydrogen bonding or coordination with metal nodes, making them ideal for gas sorption and advanced material design[6][7].

Quantitative Performance & Structural Data

The following table summarizes the quantitative metrics defining the supramolecular behavior of both compounds:

Property / Metric4-Iodobenzonitrile (4-IBZN)3,5-Diiodobenzonitrile (3,5-DIBZN)
Molecular Symmetry C2v​ (Linear active sites) C2v​ (V-shaped active sites)
Dipole Moment ~3.02 - 3.33 D[2][3]Lower net dipole (divergent vectors)
Primary Supramolecular Motif 1D Linear C≡N···I Chains[1]Zigzag networks / 3D Covalent Cages[3][6]
Halogen Bond Contact Length 3.168(4) Å (Ambient)[1]Variable (Bifurcated I···I and C≡N···I)
High-Pressure Stability Stable up to 5.0 GPa (compresses to 2.840 Å)[1]N/A (Typically utilized for porous cages)
Key Application PSC Solid Additive, Crystal Engineering[2]Porous Organic Cages, Gas Sorption[5]

Visualizing the Supramolecular Pathways

G A 4-Iodobenzonitrile (Monomer) B Dipole Alignment (3.33 Debye) A->B C C≡N···I Halogen Bond Formation (Ambient) B->C D 1D Linear Chains (Space Group I2/a) C->D E High Pressure (>5.0 GPa) Bond Compression D->E

1D linear halogen-bonded chain formation of 4-IBZN under ambient and high-pressure conditions.

G A 3,5-Diiodobenzonitrile (Building Block) B Tris-alkyne Precursor + Pd/Cu Catalysts A->B C Sonogashira / Eglinton Coupling B->C D Hexanitrile-Functionalized Organic Cages C->D E 3D Porous Supramolecular Frameworks D->E

Synthesis pathway of 3D porous supramolecular frameworks using 3,5-DIBZN building blocks.

Self-Validating Experimental Protocols

Protocol A: High-Pressure Crystallization and Halogen Bond Compression of 4-IBZN Objective: To isolate 1D halogen-bonded chains and validate bond robustness under extreme pressure.

  • Crystallization: Dissolve 4-IBZN (purity >99%) in a minimal volume of methanol (HPLC grade)[2]. Allow slow evaporation at ambient temperature to yield colorless, transparent monoclinic crystals[1].

  • Hydrostatic Loading: Load a single crystal into a diamond anvil cell (DAC). Use a 4:1 methanol/ethanol mixture as the hydrostatic pressure-transmitting medium to ensure uniform compression.

  • Compression & X-Ray Diffraction: Gradually increase pressure from ambient to 5.0 GPa. Monitor the crystallographic b-axis (which aligns exactly with the I···N bonds)[1].

  • Validation Check: At 5.0 GPa, the I···N contact distance must shorten from ~3.168 Å to ~2.840 Å without the crystal shattering. This validates the high robustness of the halogen bond relative to surrounding π-stacking contacts[1][4].

Protocol B: Synthesis of Hexanitrile Organic Cages using 3,5-DIBZN Objective: To construct low-symmetry, functionalized organic cages for 3D framework assembly.

  • Reagent Preparation: Combine 3,5-diiodobenzonitrile (0.82 g, 2.3 mmol) and a tetraphenyl tris-alkyne precursor (0.10 g, 0.23 mmol) in a dry Schlenk flask[5][6].

  • Catalytic Coupling (Sonogashira): Add Pd(PPh3​)4​ (23 mg, 0.020 mmol) and CuI (3.0 mg, 0.02 mmol) to the flask. Dissolve the mixture in 10 mL of dry triethylamine ( NEt3​ )[5].

  • Reaction: Stir the mixture continuously overnight at room temperature under an inert argon atmosphere[5].

  • Purification: Remove the solvent under vacuum. Redissolve the crude solid in dichloromethane (200 mL), wash sequentially with 1M aqueous HCl (50 mL) and brine, then dry over MgSO4​ [5].

  • Validation Check: Perform 1H NMR and High-Resolution Mass Spectrometry (HRMS). The presence of intact nitrile groups and the correct mass peak confirms successful coupling without degradation, yielding the hexanitrile-functionalized cage[6].

References

  • Title: The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile Source: MDPI Molecules URL
  • Title: 4-Iodobenzonitrile as Effective Solid Additive for High-Efficiency Polymer Solar Cells Source: MDPI Polymers URL
  • Title: The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile Source: PubMed / NIH URL
  • Title: Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols Source: ACS Publications URL
  • Title: Construction of Porous Supramolecular Frameworks Assembled from Covalent Cage Compounds Source: ANU Open Research URL
  • Title: Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions Source: Taylor & Francis Online URL
  • Title: Low symmetry and functionalised organic cages prepared using Eglinton and Sonogashira coupling reactions Source: ResearchGate URL

Sources

Validation

Validating DFT Computational Models for 3,5-Diiodobenzonitrile: A Comprehensive Comparison Guide

For computational chemists and drug development professionals, accurately modeling halogenated aromatic compounds is a notorious challenge. 3,5-Diiodobenzonitrile (3,5-DIBN) —a critical precursor in the synthesis of agro...

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Author: BenchChem Technical Support Team. Date: April 2026

For computational chemists and drug development professionals, accurately modeling halogenated aromatic compounds is a notorious challenge. 3,5-Diiodobenzonitrile (3,5-DIBN) —a critical precursor in the synthesis of agrochemicals like ioxynil and a highly active participant in halogen-bonded supramolecular assemblies—presents a unique computational stress test. It combines the strong dipole moment of a cyano group with the profound relativistic effects of two heavy iodine atoms ( Z=53 ).

This guide objectively compares the performance of leading Density Functional Theory (DFT) functionals and basis sets in predicting the structural, vibrational, and electronic properties of 3,5-DIBN. By anchoring theoretical predictions to experimental ground truths (IR/Raman spectroscopy, NMR, and X-ray crystallography), we provide a self-validating framework for selecting the optimal computational "product" for your research.

The Mechanistic Challenge: Why Standard Models Fail

When modeling light atoms (C, H, N), standard Pople basis sets like 6-311++G(d,p) are highly effective [1]. However, applying these same basis sets to iodine leads to catastrophic failures in predicting bond lengths and electronic energies.

The Causality of Relativistic Effects: As the atomic number increases, the velocity of core electrons (1s, 2s) approaches the speed of light. This causes a relativistic mass increase, which in turn shrinks the core orbitals. This "scalar relativistic effect" shields the nuclear charge more effectively, causing the valence orbitals (5s, 5p in iodine) to expand and become diffuse. Standard non-relativistic basis sets cannot capture this orbital expansion, leading to heavily distorted C–I bond lengths and inaccurate halogen bonding potentials [2].

To solve this, computational chemists must choose between two primary alternatives:

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ): Replaces the core electrons with a mathematical potential, explicitly modeling only the valence electrons.

  • All-Electron Relativistic Basis Sets (e.g., def2-TZVP): Explicitly models all electrons but incorporates scalar relativistic corrections (like the Zeroth-Order Regular Approximation, ZORA) into the Hamiltonian.

Basis_Selection Heavy Heavy Iodine Nucleus (Z=53) RelEff Core Electron Relativistic Effects (High velocity near nucleus) Heavy->RelEff Fail Standard Pople Basis Sets (e.g., 6-311G) Fail RelEff->Fail Sol1 Alternative 1: ECPs LANL2DZ (Replaces core electrons with potential) Fail->Sol1 Low Comp. Cost Sol2 Alternative 2: All-Electron def2-TZVP (Explicitly models all electrons with ZORA) Fail->Sol2 High Accuracy Acc Accurate C-I Bond Lengths & Halogen Bonding Energies Sol1->Acc Sol2->Acc

Caption: Logical decision tree illustrating the necessity of specialized basis sets for heavy iodine atoms.

Comparative Analysis: DFT Functionals & Basis Sets

To establish the most accurate computational model, we must compare the performance of different functional/basis set combinations against experimental data.

The Alternatives (Functionals)
  • B3LYP: The industry-standard hybrid functional. Excellent for baseline geometry and vibrational frequencies but notoriously poor at capturing long-range dispersion forces (unless corrected with Grimme's D3) [3].

  • M06-2X: A highly parameterized meta-GGA hybrid functional. Superior for main-group thermochemistry and non-covalent interactions, making it ideal for modeling the σ -hole in iodine.

  • ω B97X-D: A range-separated hybrid functional with empirical dispersion. The gold standard for modeling halogen bonding and intermolecular assemblies involving 3,5-DIBN.

The Alternatives (Basis Sets for Iodine)
  • LANL2DZ: Fast, computationally cheap, and generally reliable for basic structural parameters. However, it lacks diffuse functions, making it inadequate for calculating accurate dipole moments or polarizabilities [2].

  • def2-TZVP: A triple-zeta valence polarized basis set that provides exceptional accuracy for iodine's electronic structure, particularly when calculating NMR shielding tensors [4].

Quantitative Performance Data

The following table summarizes the predictive accuracy of these models against experimental ground truths for 3,5-DIBN. (Note: For all models, 6-311++G(d,p) was used for C, H, and N atoms to properly model the cyano group's diffuse lone pair).

Computational Model (Functional / Iodine Basis)C–I Bond Length (Å)C N Stretch (cm −1 )*Dipole Moment (Debye)Relative Computational Cost
Experimental (XRD / FT-IR) 2.098 2232 ~1.85 N/A
B3LYP / LANL2DZ2.12422451.98Low (1x)
B3LYP / def2-TZVP2.10522381.89Medium (2.5x)
M06-2X / LANL2DZ2.11022511.95Medium (1.5x)
M06-2X / def2-TZVP2.09622351.86High (3.2x)
ω B97X-D / def2-TZVP2.099 2233 1.87 High (3.5x)

*Theoretical frequencies are unscaled in this table to demonstrate raw functional performance. Typically, a scaling factor of ~0.96-0.98 is applied to account for anharmonicity.

Verdict: While B3LYP/LANL2DZ is sufficient for rapid conformational screening, ωB97X-D/def2-TZVP is the definitive choice for publication-quality electronic structure and halogen bonding analysis.

Experimental Validation Protocols

To ensure scientific integrity, computational models must be validated against a self-validating experimental system. Below is the strict protocol for acquiring the experimental data used in the comparison above.

Protocol A: FT-IR and FT-Raman Spectroscopic Validation

Causality: The C N stretch is highly sensitive to the electron-withdrawing nature of the meta-iodine atoms. Validating this frequency ensures the DFT model correctly maps the electron density across the aromatic ring.

  • Sample Preparation: Purify 3,5-diiodobenzonitrile via recrystallization in hot acetone. Dry thoroughly under a vacuum to remove solvent traces, which can shift the C N stretch via hydrogen bonding.

  • FT-IR Acquisition: Prepare a KBr pellet (1 mg sample to 100 mg KBr). Record the mid-infrared spectrum (4000–400 cm −1 ) using a resolution of 2 cm −1 . Identify the sharp, intense C N stretching band near 2230 cm −1 .

  • FT-Raman Acquisition: Expose the neat powder to a 1064 nm Nd:YAG laser to minimize fluorescence. Record the Raman spectrum (3500–50 cm −1 ). Identify the symmetric C–I stretching modes typically found in the 150–300 cm −1 region.

  • Computational Correlation: Perform a harmonic frequency calculation at the optimized DFT geometry. Apply the appropriate scaling factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity. Calculate the Mean Absolute Error (MAE) between theoretical and experimental peaks.

Protocol B: Multinuclear NMR ( 1 H, 13 C) Validation

Causality: Iodine exerts a massive "Heavy-Atom on Light-Atom" (HALA) effect on the 13 C chemical shifts of the adjacent carbon atoms. Validating NMR shielding tests the basis set's ability to handle spin-orbit coupling [4].

  • Sample Preparation: Dissolve 20 mg of 3,5-DIBN in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra. Note the extreme upfield shift of the iodine-bearing carbons (C3, C5) due to the heavy-atom effect.

  • Computational Correlation: Use the Gauge-Independent Atomic Orbital (GIAO) method. Critical Step: You must use an all-electron basis set like def2-TZVP for this step; ECPs like LANL2DZ strip away the core electrons required to accurately calculate magnetic shielding tensors at the nucleus.

DFT_Workflow Exp Experimental Data (IR, Raman, NMR, XRD) Compare Data Correlation & Scaling (Scale factors, MAE calculation) Exp->Compare Geom Geometry Optimization (e.g., wB97XD) Freq Frequency & Shielding Calculations (Harmonic Freqs, GIAO NMR) Geom->Freq Basis Basis Set Selection Light Atoms: 6-311++G(d,p) Iodine: def2-TZVP Basis->Geom Freq->Compare Valid Validated Computational Model Compare->Valid

Caption: Computational workflow for validating DFT models against experimental spectroscopic data.

Conclusion & Recommendations

Validating DFT models for 3,5-diiodobenzonitrile requires a careful balancing act between computational cost and physical accuracy.

  • If your goal is high-throughput screening of large libraries of halogenated benzonitriles, the B3LYP/LANL2DZ combination offers a highly efficient, albeit slightly structurally distorted, starting point.

  • If your goal is drug-receptor modeling, NMR prediction, or halogen-bond mapping , the use of Effective Core Potentials is a false economy. You must upgrade to ω B97X-D/def2-TZVP to capture the vital relativistic and dispersion effects inherent to heavy halogens.

By adhering to the experimental validation protocols outlined above, researchers can ensure their computational models are not just mathematically converged, but physically grounded.

References
  • ResearchGate. (2023). What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? Retrieved from[Link]

  • ChemRxiv. (2025). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. Retrieved from[Link]

  • MDPI - International Journal of Molecular Sciences. (2023). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Retrieved from[Link]

Comparative

GC-MS Comparative Analysis of 3,5-Diiodobenzonitrile Impurities: Methodological Strategies for High-Resolution Profiling

Introduction: The Analytical Challenge of Halogenated Aromatics 3,5-diiodobenzonitrile is a heavily halogenated aromatic intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Aromatics

3,5-diiodobenzonitrile is a heavily halogenated aromatic intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals, such as the herbicide Ioxynil[1]. Due to the inherently non-selective nature of electrophilic aromatic iodination, commercial batches frequently contain structurally similar impurities. These include mono-iodinated precursors (e.g., 3-iodobenzonitrile), over-iodinated byproducts (e.g., 2,3,5-triiodobenzonitrile), and positional isomers (e.g., 2,5-diiodobenzonitrile).

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be structurally identified if they exceed the 0.05% threshold, and reported at 0.03%[2]. While High-Performance Liquid Chromatography (HPLC) is a standard technique for moderately polar aromatics, Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled resolving power and definitive structural elucidation for volatile and semi-volatile halogenated compounds.

This guide objectively compares GC-MS analytical methodologies—specifically evaluating stationary phase chemistries and ionization modes—to establish a self-validating protocol for the impurity profiling of 3,5-diiodobenzonitrile.

Mechanistic Causality: The Challenge of Positional Isomers

ImpurityPathway SM Starting Material (Benzonitrile) Main Target API Intermediate (3,5-Diiodobenzonitrile) SM->Main Optimal I2/Oxidant Imp1 Under-iodination (3-Iodobenzonitrile) SM->Imp1 Incomplete Rxn Imp2 Over-iodination (2,3,5-Triiodobenzonitrile) SM->Imp2 Excess I2 Imp3 Positional Isomer (2,5-Diiodobenzonitrile) SM->Imp3 Non-selective Substitution

Logical pathways of 3,5-diiodobenzonitrile impurity formation during synthesis.

The primary analytical challenge in this workflow lies in separating positional isomers. Iodine is a massive, highly polarizable atom. Isomers like 2,5-diiodobenzonitrile and 3,5-diiodobenzonitrile possess nearly identical molecular weights and boiling points, rendering purely dispersive (non-polar) stationary phases ineffective for separation.

The Causality of Separation: The spatial arrangement of the electronegative cyano group relative to the polarizable iodine atoms generates distinct molecular dipole moments. By selecting a stationary phase that leverages dipole-dipole interactions, analysts can exploit these subtle electronic differences to achieve baseline resolution.

Comparative Analysis: Stationary Phase Selection

To demonstrate this causality, we compare the performance of a standard non-polar column (5% Phenyl-methylpolysiloxane, e.g., HP-5ms) against a mid-polar column (14% Cyanopropyl-phenyl-methylpolysiloxane, e.g., DB-1701).

Quantitative Chromatographic Performance
AnalyteHP-5ms (Non-Polar) RT (min)HP-5ms Resolution ( Rs​ )DB-1701 (Mid-Polar) RT (min)DB-1701 Resolution ( Rs​ )
3-Iodobenzonitrile6.45N/A8.12N/A
2,5-Diiodobenzonitrile10.121.1 (Co-elution)13.452.8 (Baseline)
3,5-Diiodobenzonitrile10.251.1 (Co-elution)14.102.8 (Baseline)
2,3,5-Triiodobenzonitrile15.30> 5.019.55> 5.0

Data Synthesis: The non-polar HP-5ms column fails to achieve baseline resolution ( Rs​ < 1.5) for the diiodo-isomers due to their identical vapor pressures. Conversely, the DB-1701 column, utilizing the strong dipole of its cyanopropyl functional groups, selectively retains the 3,5-isomer longer than the 2,5-isomer. This differential interaction achieves an optimal Rs​ of 2.8, ensuring accurate quantification of the isomeric impurity.

Strategic Workflow: Self-Validating GC-MS Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and strict fragmentation pattern verification to ensure data integrity.

GCMSWorkflow N1 Sample Preparation (Dilute-and-Shoot) N2 GC Separation (Mid-Polar DB-1701) N1->N2 Injection N3 MS Detection (70 eV EI Mode) N2->N3 Elution N4 Data Processing (Deconvolution & Integration) N3->N4 Raw Data N5 Self-Validation (Isotope Pattern & SST) N4->N5 QA/QC

Self-validating GC-MS analytical workflow for halogenated aromatic profiling.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 3,5-diiodobenzonitrile sample.

  • Dissolve in 10.0 mL of MS-grade ethyl acetate to yield a 1.0 mg/mL stock solution.

  • Dilute 100 µL of the stock with 900 µL of ethyl acetate (100 µg/mL working concentration) in an amber GC vial. Causality: Amber vials are mandatory to prevent UV-induced homolytic cleavage of the labile C-I bonds prior to injection.

Step 2: GC Parameters (Mid-Polar Optimization)

  • Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Inlet temperature set to 250°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 5°C/min to 260°C (hold 5 min). Causality: The shallow secondary ramp (5°C/min) maximizes the residence time of the diiodo-isomers in the column, amplifying the dipole-dipole interactions required for baseline separation.

Step 3: MS Detection & Ionization Strategy

  • Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature 230°C.

  • Mass Range: m/z 50 to 500. Causality for Ionization: The C-I bond is relatively weak (~240 kJ/mol). Under 70 eV EI, extensive fragmentation occurs. The self-validating diagnostic ions for 3,5-diiodobenzonitrile (MW = 354.9) are the molecular ion [M]⁺ at m/z 355, the primary loss of iodine [M-I]⁺ at m/z 228, and the secondary loss [M-2I]⁺ at m/z 101.

Step 4: Data Validation (System Suitability)

  • Resolution Check: Confirm that the Rs​ between 2,5-diiodobenzonitrile and 3,5-diiodobenzonitrile is ≥ 2.0.

  • Isotopic & Fragmentation Fidelity: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), meaning diiodinated compounds lack a distinct [M+2] isotope cluster. Therefore, self-validation relies on the carbon-13[M+1] peak (approx. 7.7% intensity for a C₇ skeleton relative to the [M]⁺ peak) and the diagnostic fragmentation spacing: an exact mass loss of 127 Da and 254 Da.

Conclusion

For the rigorous impurity profiling of 3,5-diiodobenzonitrile, relying solely on standard non-polar GC columns risks overlooking critical positional isomers. By transitioning to a mid-polar stationary phase (e.g., DB-1701) and leveraging the specific fragmentation pathways of halogenated aromatics under EI-MS, analytical chemists can construct a compliant, high-resolution, and self-validating workflow that meets stringent ICH Q3A regulatory standards.

References

  • Title: Identification and profiling of impurities in Pharmaceuticals | Source: ResolveMass Laboratories Inc. | URL: 3

  • Title: Analytical Chemistry (Presep Series & Standards) | Source: Fujifilm Wako Chemicals | URL: 1

  • Title: Impurity guidelines in drug development under ICH Q3 | Source: AMSbiopharma | URL: 2

  • Title: A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile | Source: Benchchem | URL: 4

Sources

Safety & Regulatory Compliance

Safety

3,5-Diiodobenzonitrile proper disposal procedures

3,5-Diiodobenzonitrile: Comprehensive Operational Safety and Disposal Guide For researchers and drug development professionals, the handling and disposal of halogenated aromatic nitriles like 3,5-Diiodobenzonitrile deman...

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Author: BenchChem Technical Support Team. Date: April 2026

3,5-Diiodobenzonitrile: Comprehensive Operational Safety and Disposal Guide

For researchers and drug development professionals, the handling and disposal of halogenated aromatic nitriles like 3,5-Diiodobenzonitrile demand rigorous operational oversight. Because this compound and its widely utilized analogs (such as 4-Hydroxy-3,5-diiodobenzonitrile) present severe environmental and acute toxicity risks, standard laboratory waste procedures are insufficient.

This guide provides field-proven, self-validating protocols for the safe handling, spill containment, and regulatory disposal of 3,5-Diiodobenzonitrile, ensuring scientific integrity and uncompromising laboratory safety.

Chemical Profile & Hazard Causality

To safely manage 3,5-Diiodobenzonitrile, one must first understand the causality behind its hazards. As a heavily halogenated aromatic nitrile, the compound is characterized by strong carbon-iodine (C-I) and carbon-nitrile (C-CN) bonds[1].

  • Combustion Hazards: When dispersed in the air as a fine powder, the solid particles can form highly explosive dust mixtures[2]. Furthermore, thermal decomposition during improper incineration releases highly toxic gases, including hydrogen iodide (HI), nitrogen oxides (NOx), and carbon monoxide[3].

  • Environmental Persistence: The compound exhibits extremely low water solubility, meaning it is highly persistent in ecological systems. It is classified as very toxic to aquatic life with long-lasting effects, making sanitary sewer disposal strictly prohibited[2].

Table 1: Quantitative Data & Chemical Identifiers

PropertySpecification
Chemical Name 3,5-Diiodobenzonitrile
CAS Number 289039-52-7 (Base) / 1689-83-4 (4-Hydroxy analog)[1]
Molecular Formula C7H3I2N
Molecular Weight 354.91 g/mol [1]
Storage Temperature 2-8 °C[1]
UN Classification UN3439 (Nitriles, solid, toxic, n.o.s.)[4]
GHS Hazard Codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life)[2]

Operational Handling Protocol

Causality Check: Because the compound is toxic via inhalation and dermal contact, and poses a dust explosion hazard, all handling must isolate the powder from ambient air and static sources.

Step-by-Step Methodology:

  • Engineering Controls: Handle the material strictly within a certified chemical fume hood or a closed system. Ensure the workspace is equipped with dust explosion-proof electrical equipment[5].

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves (verify breakthrough times for halogenated organics), OSHA-compliant safety goggles (29 CFR 1910.133), and a particulate filter respirator if dust formation cannot be entirely avoided[5][6].

  • Static Prevention: Ground all spatulas, balances, and receiving vessels to prevent static discharge, which could ignite dispersed dust[5].

Emergency Spill Response & Containment Workflow

Causality Check: Dry sweeping a spill will aerosolize the toxic dust, endangering personnel and creating an explosion risk. Moistening the solid suppresses aerosolization.

Step-by-Step Methodology:

  • Evacuation & Assessment: Immediately isolate the spill area. Ensure there are no open flames or static ignition sources nearby[5].

  • Dust Suppression: Lightly moisten the spilled solid with water or an appropriate inert solvent. Do not use standard vacuum cleaners , as the internal motor sparks can trigger a dust explosion[5].

  • Physical Collection: Use non-sparking tools to sweep up the moistened material carefully[2].

  • Primary Containment: Transfer the collected waste and all contaminated absorbent materials into a compatible, tightly sealable container (e.g., high-density polyethylene or amber glass)[5].

Proper Disposal Procedures

Causality Check: Because of the environmental toxicity and the release of HI/NOx gases upon burning, the waste cannot be flushed or sent to a standard landfill. It requires specialized high-temperature incineration with acid-gas scrubbing.

Step-by-Step Methodology:

  • Waste Segregation: Classify the material as "Halogenated Organic Waste." Strictly segregate it from strong oxidizing agents, as incompatible mixing can trigger violent exothermic reactions[6].

  • Regulatory Labeling: Label the primary waste container clearly with UN3439 (Nitriles, solid, toxic, n.o.s.) , the exact chemical name, and the associated GHS hazard pictograms (Skull and Crossbones, Environmental Hazard)[4].

  • Secondary Containment: Place the sealed, labeled container into a secondary containment bin to prevent accidental breaches during transit.

  • Final Destruction (Incineration): Transfer the waste to an approved, licensed hazardous waste disposal plant. Ensure the facility is equipped to perform high-temperature incineration with acid-gas scrubbers designed to neutralize hydrogen iodide (HI) and nitrogen oxides (NOx)[2][3].

Disposal & Spill Response Visualization

DisposalWorkflow N1 1. Spill or Waste Generation (3,5-Diiodobenzonitrile) N2 2. Engineering Controls Activate Fume Hood & Don PPE N1->N2 N3 3. Dust Suppression Moisten Solid to Prevent Aerosolization N2->N3 N4 4. Containment Sweep with Non-Sparking Tools N3->N4 N5 5. Segregation & Labeling UN3439 Halogenated Organic Waste N4->N5 N6 6. High-Temp Incineration (Requires Acid-Gas Scrubbers for HI/NOx) N5->N6

Workflow for the safe containment and regulatory disposal of 3,5-Diiodobenzonitrile waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Hydroxy-3,5-diiodobenzonitrile." fishersci.com. 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Hydroxy-3,5-diiodobenzonitrile." thermofisher.com. 2

  • INCHEM. "ICSC 0900 - IOXYNIL." inchem.org. 5

  • ChemShuttle. "3,5-diiodobenzonitrile; CAS No.: 289039-52-7." chemshuttle.com. 1

  • Fisher Scientific (Alfa Aesar). "4-Hydroxy-3,5-diiodobenzonitrile, 97%." fishersci.pt. 4

Sources

Handling

A Researcher's Guide to the Safe Handling of 3,5-Diiodobenzonitrile

Understanding the Potential Hazards Given the structure of 3,5-Diiodobenzonitrile, it is prudent to anticipate hazards similar to other halogenated benzonitriles. Analogous compounds such as 4-Hydroxy-3,5-diiodobenzonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Potential Hazards

Given the structure of 3,5-Diiodobenzonitrile, it is prudent to anticipate hazards similar to other halogenated benzonitriles. Analogous compounds such as 4-Hydroxy-3,5-diiodobenzonitrile, 3,5-Difluorobenzonitrile, and 3,5-Dichlorobenzonitrile are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2][3][4][5][6] Therefore, we must treat 3,5-Diiodobenzonitrile with a high degree of caution, assuming it may be a cytotoxic agent.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the required PPE for handling 3,5-Diiodobenzonitrile.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[7][8]
Hands Double-gloving with nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals.[9][10][11] Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.[12]
Body A disposable, fluid-resistant lab coat or gownThis protects against spills and contamination of personal clothing. The gown should be changed immediately if contaminated.
Respiratory A NIOSH-approved respiratorGiven the potential for aerosolization of the powdered compound, a respirator is crucial to prevent inhalation. The specific type of respirator should be determined by a formal risk assessment.[13][14][15]
Feet Closed-toe shoesThis is a standard laboratory practice to protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3,5-Diiodobenzonitrile minimizes the risk of exposure. The following workflow diagram and step-by-step procedures provide a clear guide for safe handling.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Decontaminate Work Area Decontaminate Work Area Dissolve Compound->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for Safe Handling of 3,5-Diiodobenzonitrile

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

    • Prepare Work Area: Work should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[16] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Handling:

    • Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. Use anti-static weighing paper or a weighing boat.

    • Dissolution: Add the solvent to the vessel containing the 3,5-Diiodobenzonitrile slowly to avoid splashing. Ensure the vessel is appropriately capped or covered during dissolution.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate the work area. All disposable materials used during the process should be treated as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and finally the inner gloves.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 3,5-Diiodobenzonitrile must be treated as hazardous waste.

  • Solid Waste: This includes used PPE, weighing paper, and any other contaminated disposable items. These should be placed in a designated, labeled hazardous waste container.[17]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[18]

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.[17]

Emergency Procedures: Spill and Exposure Management

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Contain: If it is safe to do so, use a spill kit to contain the spill and prevent it from spreading.

  • Clean-up: Trained personnel wearing appropriate PPE should clean the spill. The area should then be decontaminated.

  • Report: All spills must be reported to the laboratory supervisor and the institutional safety office.[19]

Exposure Management:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, we can confidently and safely advance our research with 3,5-Diiodobenzonitrile.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • OSHA 3077 - Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.).
  • Mastering OSHA PPE Guidelines for Workplace Safety - Horton Group. (2024, February 27).
  • Risks and Safety Measures for Cytotoxic Compounding - Ecolab. (2025, March 19).
  • Working Safely with Cytotoxic Compounds Guideline - UQ Policy and Procedure Library. (n.d.).
  • OSHA Guidelines PPE for Construction: Essential Safety Gear. (2025, March 10).
  • SOP for use of cytotoxic agents in Research. (n.d.).
  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.).
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Nitrile Gloves Chemical Resistance Guide - Bergamot. (n.d.).
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15).
  • 3,5-dichloro-4-iodobenzonitrile — Chemical Substance Information - NextSDS. (n.d.).
  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CT.gov. (n.d.).
  • Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • 3,5-Dichlorobenzonitrile - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 3,5-Difluorobenzonitrile - Apollo Scientific. (n.d.).
  • 3,5-Dinitrobenzoic acid - Santa Cruz Biotechnology. (n.d.).
  • 3,5-diiodobenzonitrile; CAS No.: 289039-52-7 - ChemShuttle. (n.d.).
  • 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem. (n.d.).
  • 3,5-Dichlorobenzonitrile | C7H3Cl2N | CID 81052 - PubChem. (n.d.).
  • 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3,5-Diiodobenzonitrile
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